molecular formula C12H27O4P B579870 Tributyl phosphate-d27 CAS No. 61196-26-7

Tributyl phosphate-d27

Cat. No.: B579870
CAS No.: 61196-26-7
M. Wt: 293.48 g/mol
InChI Key: STCOOQWBFONSKY-DGRGSPICSA-N
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Description

Isotope labelled Phosphoric Acid Tributyl Ester is used as a solvent in the solvent-detergent method for production of immunoglobulin for inactivation of viruses with lipid envelope on the model of duck hepatitis B virus. It is also used as a ligand in the extraction of lanthanide ions from solid and liquid materials by supercritical CO2.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCOOQWBFONSKY-DGRGSPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016869
Record name Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate
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Molecular Weight

293.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61196-26-7
Record name Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61196-26-7
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Foundational & Exploratory

Tributyl Phosphate-d27: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties and stability of Tributyl phosphate-d27 (TBP-d27). As the deuterated analog of Tributyl phosphate (TBP), its physical and chemical behaviors are nearly identical to the unlabeled compound. TBP-d27 is primarily utilized as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic or environmental fate studies.[1] The substitution of hydrogen with deuterium provides a distinct mass shift (M+27), enabling precise differentiation from its non-deuterated counterpart without significantly altering its chemical reactivity.

Chemical and Physical Properties

This compound is a colorless to light yellow, odorless, and viscous liquid.[1][2][3] It is miscible with most common organic solvents and diluents.[2] While stable under recommended storage conditions, it is combustible and can react with strong oxidizing agents.[3][4] The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Tributyl Phosphate

PropertyValue (TBP-d27)Value (TBP)Reference(s)
Molecular Formula C₁₂D₂₇O₄PC₁₂H₂₇O₄P[1][3]
Molecular Weight 293.48 g/mol 266.31 g/mol [1][3]
Appearance Colorless to light yellow liquidColorless to pale-yellow liquid[1][3]
Odor OdorlessOdorless[2][5]
Isotopic Purity ≥98 atom % DN/A
Chemical Purity ≥98% (CP)≥99%
Boiling Point Not specified; expected to be similar to TBP289 °C (552 °F) at 1 atm180-183 °C at 22 mmHg[6]
Melting Point Not specified; expected to be similar to TBP-79 °C (-110.2 °F)[4]
Density Not specified; expected to be similar to TBP0.979 g/mL at 25 °C[4]
Flash Point 145 °C (293 °F) - closed cup146 °C (295 °F)[6]
Autoignition Temp. Not specified; expected to be similar to TBP410 °C (770 °F)
Refractive Index Not specified; expected to be similar to TBPn20/D 1.424[4]
Vapor Density Not specified; expected to be similar to TBP9.2 (vs air)
Water Solubility Not specified; expected to be similar to TBP280 mg/L at 25 °C[5]
Log P (Octanol/Water) Not specified; expected to be similar to TBP3.99 - 4.01[7]

Chemical Stability and Reactivity

Tributyl phosphate is a chemically stable compound, noted for its thermal stability and resistance to oxidation.[8][9] However, it undergoes degradation under specific conditions such as high temperatures, radiation, and in the presence of acidic or alkaline media.

Thermal Stability and Decomposition

TBP is thermally unstable at temperatures approaching its boiling point and will begin to decompose.[7] Violent decomposition can occur in the presence of nitric acid at temperatures above 130 °C.[10] Under adiabatic conditions, TBP exhibits multiple self-heating exothermic activities, with the primary exotherm beginning at 250 °C, accompanied by a significant rise in pressure.[10] The thermal decomposition follows a first-order Arrhenius kinetic model.[10]

The primary decomposition pathway involves the splitting of the C-O bond, leading to the formation of butene and phosphoric acid.[7] In the presence of excess oxygen, complete combustion to carbon dioxide and water occurs at approximately 700 °C.[7] Upon decomposition, TBP can release toxic fumes of phosphorus oxides, phosphine, and carbon oxides.[2]

Hydrolytic Stability

The most significant reactions involving TBP are hydrolytic.[8][9] Hydrolysis involves the cleavage of the butyl or butoxy group, leading to the stepwise formation of dibutyl phosphate (DBP), monobutyl phosphate (MBP), and ultimately, phosphoric acid (H₃PO₄) and butanol.[8][9][11]

  • Mechanism : Hydrolysis can occur in both the aqueous and organic phases and is catalyzed by both acids and bases.[8][9] The reaction is first-order with respect to the ester.[8][9] While the rate is faster in the aqueous phase, the low solubility of TBP makes the organic phase reaction more significant in many applications.[8][9]

  • Base-Catalyzed Hydrolysis : In the presence of a base, the reaction typically occurs only in the aqueous phase and tends to stop at the formation of dibutyl phosphate.[8][9]

  • Acid-Catalyzed Hydrolysis : The rate of acid hydrolysis depends on the nature and concentration of the acid.[8][9] The hydrolysis rate increases significantly with temperature.[8][9]

  • Neutral Conditions : Despite being susceptible to hydrolysis, one study reported that hydrolytic degradation was not observed after 30 days in sterile water with a pH ranging from 3 to 11, suggesting the process can be slow under certain conditions.[3]

Hydrolysis_Pathway cluster_products Hydrolysis Products TBP This compound (TBP-d27) DBP Dibutyl Phosphate-d18 (DBP-d18) TBP->DBP + H₂O - Butanol-d9 MBP Monobutyl Phosphate-d9 (MBP-d9) DBP->MBP + H₂O - Butanol-d9 PA Phosphoric Acid MBP->PA + H₂O - Butanol-d9 Butanol Butanol-d9

Caption: Stepwise hydrolysis pathway of this compound.

Radiolytic Stability

In nuclear fuel reprocessing, TBP is exposed to ionizing radiation, which can cause degradation.[11] This radiolysis leads to the formation of DBP and MBP, similar to hydrolysis.[11] The presence of these degradation products is undesirable as they can form stable complexes with metal ions, affecting the efficiency of extraction processes.[8][9] Studies comparing deuterated and unlabeled TBP found that the extent of radiolytic degradation and the formation pattern of DBP and MBP were very similar for both, indicating a minimal kinetic isotope effect in γ-radiolysis.[12]

General Reactivity and Incompatibilities

This compound is incompatible with strong oxidizing agents and strong bases.[2][4] It may also attack some forms of plastics and rubber.[2] It is considered stable under normal, recommended storage conditions, typically below +30°C in a tightly sealed container.[4][5]

Experimental Protocols

Synthesis of Tributyl Phosphate

Tributyl phosphate is commercially prepared by the reaction of phosphorus oxychloride with n-butanol.[2][7] A similar procedure would be used for TBP-d27, substituting n-butanol with n-butanol-d9.

Methodology:

  • Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, condenser, thermometer, and a dropping funnel. The system is protected from atmospheric moisture using calcium chloride tubes.

  • Reactant Charging: Dry n-butanol-d9, a hydrogen chloride acceptor (e.g., pyridine or sodium acetate), and a dry solvent (e.g., benzene) are charged into the flask.[13] The mixture is cooled to between -5 °C and 10 °C using an ice-salt bath.[13]

  • Phosphorus Oxychloride Addition: Freshly distilled phosphorus oxychloride is added dropwise from the funnel at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the mixture is gently refluxed for approximately 2 hours to ensure the reaction goes to completion, then cooled to room temperature.

  • Workup and Purification:

    • Water is added to dissolve the pyridine hydrochloride byproduct. The organic layer is separated.

    • The organic layer is washed multiple times with water until the washings are neutral.

    • The layer is dried over an anhydrous drying agent like sodium sulfate.

    • The solvent (benzene) is removed by evaporation.

    • The crude TBP-d27 is purified by vacuum distillation to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1. Charge Reactor (n-Butanol-d9, Pyridine, Benzene) Cooling 2. Cool to < 10°C Reactants->Cooling Addition 3. Add POCl₃ Dropwise Cooling->Addition Reflux 4. Reflux for 2 hours Addition->Reflux Quench 5. Quench with Water Reflux->Quench Reaction Mixture Separate 6. Separate Organic Layer Quench->Separate Wash 7. Wash with Water Separate->Wash Dry 8. Dry (Na₂SO₄) Wash->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate Distill 10. Vacuum Distillation Evaporate->Distill Product Pure TBP-d27 Distill->Product

Caption: Experimental workflow for the synthesis and purification of TBP-d27.

Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes a general method for the quantification of TBP, which is directly applicable to TBP-d27.

Methodology:

  • Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID).[14]

  • Column: A capillary column suitable for polar compounds, such as a J&W DB-Wax (30 m x 0.53 mm, 1 µm film thickness).[14]

  • Instrumental Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[14]

    • Temperatures: Isothermal elution with injector, detector, and oven temperatures set to 210 °C.[14]

    • Injection: A 3 µL injection volume with a split ratio (e.g., 18:1).[14]

  • Sample and Standard Preparation:

    • Prepare a stock solution of TBP-d27 in a suitable solvent (e.g., diethyl ether).[15]

    • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 50 to 150 µg/mL).[14]

    • Prepare unknown samples by diluting them to fall within the calibration range.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared samples.

    • Determine the concentration of TBP-d27 in the samples by comparing their peak areas to the calibration curve.

Determination of Hydrolysis Products by Ion Chromatography

The primary degradation products of TBP, dibutyl phosphate (DBP) and monobutyl phosphate (MBP), can be quantified using ion chromatography.[11][16]

Methodology:

  • System: An ion chromatograph with a suppressed conductivity detector.

  • Separation Column: An anion-exchange column, such as a Dionex IonPac AS5A or AS11, is effective for separating DBP and MBP from other anions.[11] The AS5A column is noted for providing a very efficient separation between DBP and nitrite ions.[11]

  • Eluent: A suitable alkaline eluent, such as a sodium hydroxide or sodium carbonate/bicarbonate gradient, is used to separate the analytes.

  • Sample Preparation: Aqueous samples containing the hydrolysis products are filtered and injected directly. For organic samples, a liquid-liquid extraction into an aqueous base is required to transfer the acidic DBP and MBP into the aqueous phase for analysis.

  • Quantification: The concentration of DBP and MBP is determined by comparing the peak areas from the sample chromatogram to those of known standards. The detection limits for this method can be in the sub-micromolar range.[11]

References

A Comprehensive Technical Guide to the Synthesis and Preparation of Deuterated Tributyl Phosphate (d-TBP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated tributyl phosphate (d-TBP), most commonly as tributyl phosphate-d27, is the isotopically labeled analogue of tributyl phosphate (TBP). In d-TBP, the 27 hydrogen atoms on the three butyl chains are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution imparts a higher molecular weight and a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.

The primary application of d-TBP in the pharmaceutical and life sciences sectors is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[1] The use of deuterated compounds is critical in drug development for enhancing metabolic stability, improving pharmacokinetic profiles, and serving as tracers in metabolic studies.[1][2][3][4][] The kinetic isotope effect, resulting from the stronger C-D bond, can slow down metabolism pathways involving C-H bond cleavage, potentially reducing toxic metabolites and improving a drug's therapeutic index.[][6]

This guide provides an in-depth overview of the core methodologies for synthesizing and preparing high-purity deuterated tributyl phosphate, focusing on the most common synthetic route and the necessary analytical characterization.

Core Synthetic Strategy

The most established and industrially relevant method for synthesizing tributyl phosphate is the direct esterification of n-butanol with phosphorus oxychloride (POCl₃).[7][8][9][10] Consequently, the synthesis of deuterated tributyl phosphate (this compound) logically follows the same pathway, utilizing deuterated n-butanol (n-butanol-d9) as the key starting material.

The overall reaction is as follows:

POCl₃ + 3 C₄D₉OD → PO(OC₄D₉)₃ + 3 DCl

A crucial aspect of this synthesis is managing the hydrogen chloride (or in this case, deuterium chloride) byproduct, which can react with the alcohol. Various methods, such as using a base like pyridine or sodium acetate, have been developed to neutralize the acid and drive the reaction to completion with high yields.[7][8]

Synthesis of Deuterated n-Butanol (Precursor)

The availability of high-purity deuterated n-butanol is the prerequisite for this synthesis. While various methods exist for deuterating alcohols, a common strategy involves the reduction of a corresponding deuterated ester (e.g., butyl-d9 acetate) with a powerful deuteride reducing agent like lithium aluminum deuteride (LiAlD₄). Other methods include the Grignard reaction with deuterated precursors.[11] For the purpose of this guide, we will assume the availability of commercial n-butanol-d9.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of non-deuterated tributyl phosphate.[7][8][9] Researchers should apply appropriate laboratory safety measures, including performing the reaction in a well-ventilated fume hood and using personal protective equipment.

Method 1: Pyridine-Catalyzed Synthesis

This classic method uses pyridine as a solvent and a base to neutralize the DCl byproduct.

Materials:

  • n-Butanol-d9 (C₄D₉OD)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dry pyridine

  • Dry benzene (or an alternative anhydrous, non-protic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. Ensure all glassware is oven-dried and the system is protected from atmospheric moisture with drying tubes.

  • To the flask, add dry pyridine, dry benzene, and n-butanol-d9. Cool the stirred mixture to -5 °C using an ice-salt bath.

  • Add freshly distilled phosphorus oxychloride dropwise from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2 hours.

  • Cool the reaction mixture back to room temperature. Add water to dissolve the pyridine hydrochloride salt formed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer (benzene).

  • Wash the organic layer sequentially with water, dilute HCl (to remove residual pyridine), and finally with water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent (benzene) by rotary evaporation.

  • Purify the crude deuterated tributyl phosphate by vacuum distillation. Collect the fraction boiling at approximately 138-140 °C at 6 mm Hg.

Method 2: Sodium Acetate-Mediated Synthesis

This method avoids the use of pyridine and offers high yields.[7][8]

Materials:

  • n-Butanol-d9 (C₄D₉OD)

  • Phosphorus oxychloride (POCl₃)

  • Sodium Acetate (anhydrous)

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, dissolve anhydrous sodium acetate in n-butanol-d9.[7][8]

  • Cool the solution in an ice-water bath to 10 °C.[7]

  • From the dropping funnel, add phosphorus oxychloride dropwise. Control the addition rate to keep the temperature stable at 10 °C. The addition may take between 15 to 60 minutes.[7]

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 15 to 60 minutes.[7]

  • Remove the generated sodium chloride precipitate by filtration.

  • The filtrate can be purified by distillation. First, an atmospheric distillation can remove any acetic acid formed, followed by vacuum distillation to isolate the final product, this compound.[7]

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data for tributyl phosphate synthesis, which can be used as a benchmark for the deuterated analogue's synthesis.

Table 1: Comparative Synthesis Parameters for Tributyl Phosphate (Non-Deuterated)

Parameter Method 1 (Pyridine) Method 2 (Sodium Acetate) Reference
Molar Ratio (Butanol:POCl₃) ~3.5 : 1 3.1:1 to 3.2:1 ,[8][9]
Reaction Temperature -5 °C to 10 °C (addition) 10 °C to 30 °C ,[8][9]
Reaction Time 2 hours (reflux) 15-60 min (post-addition) ,[7]
Typical Yield ~70-80% > 90% ,[7][8]

| Purity (Post-Distillation) | > 98% | > 98% |[7] |

Table 2: Physicochemical Properties

Property Tributyl Phosphate (TBP) This compound Reference
Molecular Formula C₁₂H₂₇O₄P C₁₂D₂₇O₄P [12],[1]
Molecular Weight 266.31 g/mol 293.48 g/mol [12],[1]
Appearance Colorless, odorless liquid Colorless to light yellow liquid [10],[1]
Boiling Point 289 °C (decomposes) Similar to TBP [10]

| Boiling Point (Vacuum) | ~138-140 °C @ 6 mmHg | Similar to TBP | |

Purification and Characterization

Purification

Vacuum distillation is the standard method for purifying the final product, effectively separating it from unreacted starting materials and non-volatile byproducts.

Characterization

High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive technique for confirming the successful synthesis and assessing the isotopic purity of d-TBP.[13][14] It allows for the quantification of the relative abundance of each isotopologue (d27, d26, d25, etc.). The isotopic purity is a critical parameter, especially when the compound is used as an internal standard.[13][15]

Table 3: Theoretical m/z for Key Isotopologues of this compound (Positive Ion Mode)

Isotopologue Formula Exact Mass [M+H]⁺
d27 (Fully Deuterated) C₁₂D₂₇O₄P 294.3413
d26 C₁₂HD₂₆O₄P 293.3350
d25 C₁₂H₂D₂₅O₄P 292.3287

| d0 (Unlabeled) | C₁₂H₂₇O₄P | 267.1725 |

NMR Spectroscopy:

  • ³¹P NMR: This technique is used to confirm the formation of the phosphate ester and to identify any phosphorus-containing impurities, such as dibutyl phosphate (DBP).[16][17] A single peak is expected for the pure product.

  • ¹H NMR: For a highly deuterated sample of this compound, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the butyl chains.[18] Residual proton signals can be used to quantify the isotopic enrichment level.

  • ²H (Deuterium) NMR: This analysis can confirm the locations of deuterium incorporation on the butyl chains.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of deuterated tributyl phosphate.

Synthesis_Workflow Workflow for Deuterated Tributyl Phosphate Synthesis cluster_reactants 1. Reactant Preparation cluster_reaction 2. Esterification Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification cluster_analysis 5. Quality Control & Analysis d_butanol n-Butanol-d9 reaction Controlled dropwise addition of POCl3 at low temperature (-5°C to 10°C) d_butanol->reaction pocl3 Phosphorus Oxychloride (POCl3) pocl3->reaction base Base / Catalyst (e.g., Pyridine, Sodium Acetate) base->reaction workup Quenching, Neutralization, Filtration, and Solvent Extraction reaction->workup Reaction Mixture product Crude d-TBP workup->product Organic Phase purification Vacuum Distillation final_product High-Purity This compound purification->final_product product->purification analysis Characterization final_product->analysis ms HRMS (Isotopic Purity) analysis->ms nmr NMR (31P, 1H) (Structure & Purity) analysis->nmr

Caption: General workflow for d-TBP synthesis and analysis.

References

"Tributyl phosphate-d27" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of Tributyl phosphate-d27, a deuterated analog of Tributyl phosphate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds.

Molecular Structure and Formula

This compound is an organophosphorus compound where all 27 hydrogen atoms in the three butyl groups of tributyl phosphate have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification.

The molecular formula for this compound is C₁₂D₂₇O₄P.[1] The structure consists of a central phosphate group bonded to three deuterated butoxy groups.

molecular_structure P P O1 O P->O1 P:e->O1:w O2 O P->O2 O3 O P->O3 O4 O P->O4 C1_1 CD₂ O2->C1_1 C2_1 CD₂ O3->C2_1 C3_1 CD₂ O4->C3_1 C1_2 CD₂ C1_1->C1_2 C1_3 CD₂ C1_2->C1_3 C1_4 CD₃ C1_3->C1_4 C2_2 CD₂ C2_1->C2_2 C2_3 CD₂ C2_2->C2_3 C2_4 CD₃ C2_3->C2_4 C3_2 CD₂ C3_1->C3_2 C3_3 CD₂ C3_2->C3_3 C3_4 CD₃ C3_3->C3_4

Caption: 2D molecular structure of this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated form (Tributyl phosphate) is also provided for comparison.

PropertyThis compoundTributyl phosphate (for comparison)
Molecular Formula C₁₂D₂₇O₄P[1]C₁₂H₂₇O₄P[2][3][4][5]
Molecular Weight 293.48 g/mol [1]266.31 g/mol [2][3]
Appearance LiquidColorless to pale-yellow, odorless liquid[3][5][6]
Isotopic Purity ≥98 atom % DN/A
Chemical Purity ≥98% (CP)≥99%[7]
Density Not specified0.979 g/mL at 25 °C[6]
Melting Point Not specified< -80 °C[5][7]
Boiling Point Not specified177-178 °C at 27 Torr[5]; 180-183 °C at 22 mmHg[6]
Flash Point 145 °C (closed cup)146 °C[5][7]
Refractive Index Not specified1.423-1.425[5]
Water Solubility Not specified0.6 g/100 mL[5]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]Miscible with most organic solvents

Experimental Protocols

The synthesis of this compound can be adapted from established methods for the preparation of unlabeled Tributyl phosphate. A common method involves the reaction of phosphoryl chloride with deuterated n-butanol.

Materials:

  • Phosphoryl chloride (POCl₃)

  • n-Butanol-d10 (CD₃CD₂CD₂CD₂OD)

  • Anhydrous sodium acetate or other suitable base

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous sodium acetate in an excess of n-butanol-d10.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add phosphoryl chloride dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is filtered to remove the precipitated sodium chloride.

  • The filtrate is then subjected to vacuum distillation to remove the excess n-butanol-d10 and the solvent.

  • The crude product is further purified by fractional distillation under reduced pressure to yield pure this compound.

This synthetic approach is based on the methods described for the synthesis of unlabeled tributyl phosphate, which involve the direct esterification of butanol with phosphorus oxychloride.[8][9]

This compound is an ideal internal standard for the quantification of Tributyl phosphate in various matrices using techniques like GC-MS or LC-MS.[1]

Protocol for Sample Preparation and Analysis:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a series of working internal standard solutions at lower concentrations.

  • Sample Spiking: To each unknown sample, calibration standard, and quality control sample, add a precise volume of the this compound internal standard working solution. This ensures that each sample contains the same concentration of the internal standard.

  • Sample Extraction (if necessary): Depending on the sample matrix (e.g., environmental water, biological fluids), a sample extraction step such as liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte and internal standard.

  • Instrumental Analysis: Analyze the prepared samples by GC-MS or LC-MS. The instrument should be operated in a mode that allows for the detection and quantification of both the unlabeled Tributyl phosphate and the deuterated internal standard (e.g., selected ion monitoring in MS).

  • Quantification: The concentration of Tributyl phosphate in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from the calibration standards. The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[1]

References

A Comprehensive Technical Guide to Tributyl Phosphate-d27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Tributyl phosphate-d27, a deuterated analog of Tributyl phosphate (TBP). This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual workflows to support its application.

Core Compound Information

CAS Number: 61196-26-7[1]

This compound is the deuterium-labeled version of Tributyl phosphate, an organophosphorus compound.[2][3] The substitution of hydrogen with deuterium makes it a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies.[3][4]

Physicochemical and Isotopic Data

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.

Table 1: Properties of this compound

PropertyValue
CAS Number 61196-26-7[1]
Molecular Formula C₁₂D₂₇O₄P
Molecular Weight 293.48 g/mol [2]
Physical Form Liquid[2]
Isotopic Purity ≥98 atom % D[2]
Chemical Purity ≥98% (CP)[2]
Mass Shift M+27[2]

Table 2: Physical Properties of Tributyl Phosphate (Non-Deuterated)

PropertyValue
CAS Number 126-73-8[1]
Molecular Formula C₁₂H₂₇O₄P[5]
Molecular Weight 266.31 g/mol [5]
Appearance Colorless, odorless liquid[5][6]
Melting Point -79 °C[7]
Boiling Point 180-183 °C at 22 mmHg[7]
Density 0.979 g/mL at 25 °C[7]
Flash Point 145 °C (closed cup)
Water Solubility Sparingly soluble[6][8]

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

This section details a general methodology for the use of this compound as an internal standard for the quantification of Tributyl phosphate in a sample matrix (e.g., environmental water sample, biological fluid).

Objective: To accurately quantify the concentration of Tributyl phosphate (TBP) in a sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents:

  • Tributyl phosphate (TBP) analytical standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • Sample matrix (e.g., plasma, water)

  • Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of TBP in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • From the TBP stock solution, prepare a series of working standard solutions by serial dilution in methanol to cover the expected concentration range in the samples.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

    • Spike a known volume of the appropriate TBP working standard into a blank sample matrix to create calibration standards.

    • Spike a known volume of the appropriate TBP working standard into a blank sample matrix to create QC samples.

  • Preparation of Internal Standard Working Solution:

    • Dilute the this compound stock solution with methanol to a final concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

  • Sample Preparation:

    • Thaw the unknown samples, calibration standards, and QC samples.

    • To a fixed volume of each sample (e.g., 100 µL), add a precise volume of the internal standard working solution (e.g., 10 µL).

    • Vortex mix all samples.

    • (Optional) If the matrix is complex (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

  • LC-MS/MS Analysis:

    • Set up the LC method, including the analytical column, mobile phases, flow rate, and gradient, to achieve chromatographic separation of TBP from other matrix components.

    • Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode. Determine the optimal precursor and product ion transitions for both TBP and this compound.

      • Example transition for TBP: [M+H]⁺ → characteristic fragment ion.

      • Example transition for this compound: [M+D]⁺ → characteristic fragment ion.

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for both the TBP and this compound MRM transitions.

    • Calculate the ratio of the peak area of TBP to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of TBP in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Unknown Sample Spike Spike with IS Sample->Spike Cal_Std Calibration Standards Cal_Std->Spike QC QC Samples QC->Spike IS This compound (Internal Standard) IS->Spike Cleanup Cleanup Spike->Cleanup Matrix Cleanup (e.g., SPE) LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration logical_relationship cluster_process Analytical Process Analyte Tributyl Phosphate (TBP) (Analyte) Injection Injection Variability Analyte->Injection Ionization Ionization Suppression/ Enhancement Analyte->Ionization IS This compound (Internal Standard) IS->Injection IS->Ionization Result_Analyte Measured Analyte Response Injection->Result_Analyte Result_IS Measured IS Response Injection->Result_IS Ionization->Result_Analyte Ionization->Result_IS Ratio Response Ratio (Analyte / IS) Result_Analyte->Ratio Result_IS->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for Variability

References

Technical Guide: Physical Characteristics of Tributyl Phosphate-d27 Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Tributyl phosphate-d27 (TBP-d27), a deuterated isotopologue of Tributyl phosphate (TBP). Due to the limited availability of specific experimental data for the deuterated compound, this guide leverages data from its non-deuterated counterpart, TBP, as a close approximation for several physical properties. This approach is based on the general understanding that while isotopic substitution can lead to minor variations in physical properties due to changes in molecular weight and vibrational frequencies, these differences are often minimal for bulk properties like density and refractive index in complex molecules. All data for the non-deuterated form should be considered an estimate for TBP-d27 and are provided for guidance.

Core Physical and Chemical Properties

This compound is a colorless to pale-yellow liquid at room temperature. It is the deuterated form of Tributyl phosphate, where all 27 hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in research to trace metabolic pathways or as an internal standard in analytical studies.

Table 1: General and Known Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂D₂₇O₄P
Molecular Weight 293.48 g/mol
Isotopic Purity ≥98 atom % D
Appearance Liquid
Flash Point 145 °C (293 °F) - closed cup

Estimated Physical Characteristics (Based on Tributyl Phosphate Data)

The following tables summarize the key physical properties of non-deuterated Tributyl phosphate. These values are presented as estimates for this compound.

Table 2: Estimated Thermodynamic Properties of this compound

PropertyValueTemperature (°C)PressureSource(s)
Boiling Point 289 °C-1 atm
180-183 °C-22 mmHg
Melting Point -79 °C--
Autoignition Temp. 770 °F--

Table 3: Estimated Physical Properties of this compound

PropertyValueTemperature (°C)Source(s)
Density 0.979 g/mL25
Refractive Index 1.42420
Vapor Density 9.2 (vs air)-

Experimental Protocols

Accurate determination of the physical properties of this compound requires specific experimental measurements. The following sections detail generalized protocols for determining density, viscosity, and refractive index.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Protocol using a Pycnometer:

  • Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Weigh the empty, dry pycnometer.

  • Reference Liquid: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature. Weigh the filled pycnometer.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature. Weigh the filled pycnometer.

  • Calculation: The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is density and m is mass.

Determination of Viscosity

The viscosity of a liquid can be measured using a viscometer, such as a capillary viscometer or a rotational viscometer.

Protocol using a Capillary Viscometer:

  • Instrument Setup: Select a calibrated capillary viscometer appropriate for the expected viscosity range.

  • Sample Loading: Introduce a precise volume of this compound into the viscometer.

  • Thermal Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

  • Measurement: Draw the liquid up through the capillary to the starting mark. Measure the time it takes for the liquid to flow between two marked points under the influence of gravity.

  • Calculation: The kinematic viscosity (ν) is calculated using the viscometer constant (C) and the flow time (t): ν = C * t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Determination of Refractive Index

The refractive index is measured using a refractometer.

Protocol using an Abbe Refractometer:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

  • Sample Application: Apply a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale.

Synthesis and Purification Workflow

The synthesis of this compound follows the same principles as the synthesis of non-deuterated Tributyl phosphate, with the substitution of deuterated butanol. A general workflow is presented below.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Reactants Butan-d9-ol + Phosphorus Oxychloride Reaction Reaction in Inert Solvent Reactants->Reaction Esterification Crude Crude TBP-d27 Mixture Reaction->Crude Washing Aqueous Washing (to remove HCl) Crude->Washing Drying Drying over Anhydrous Agent Washing->Drying Distillation Vacuum Distillation Drying->Distillation Pure Pure TBP-d27 Distillation->Pure Physical_Properties_Relationship MolecularStructure Molecular Structure (Deuteration, Branching) IntermolecularForces Intermolecular Forces (van der Waals, Dipole-Dipole) MolecularStructure->IntermolecularForces Density Density IntermolecularForces->Density Viscosity Viscosity IntermolecularForces->Viscosity BoilingPoint Boiling Point IntermolecularForces->BoilingPoint RefractiveIndex Refractive Index Density->RefractiveIndex

Technical Guide: Isotopic Purity and Enrichment of Tributyl Phosphate-d27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Tributyl phosphate-d27 (TBP-d27). It details the synthesis, analytical methodologies for characterization, and data interpretation relevant to researchers and professionals in drug development and related scientific fields.

Introduction

This compound is the deuterated analog of Tributyl phosphate (TBP), where all 27 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantitative analysis, a tracer in metabolic studies, and a tool in mechanistic studies.[] The utility of TBP-d27 is fundamentally dependent on its isotopic purity and enrichment, which are critical parameters that define its quality and suitability for various applications.

Isotopic Purity refers to the percentage of a specific isotopologue (in this case, the fully deuterated d27 species) in a sample. Isotopic Enrichment is the abundance of the deuterium isotope at the labeled positions. For a compound to be effective as an internal standard, both high isotopic purity and enrichment are essential to avoid cross-contribution to the analyte signal and ensure accurate quantification.

Synthesis of this compound

The synthesis of this compound follows the same fundamental chemical principles as its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. The most common laboratory-scale synthesis involves the reaction of phosphorus oxychloride (POCl₃) with deuterated n-butanol (n-butanol-d9).[2][3]

General Synthesis Scheme

The reaction proceeds as follows:

POCl₃ + 3 CD₃(CD₂)₃OD → (CD₃(CD₂)₃O)₃PO + 3 HCl

A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • n-Butanol-d9 (CD₃(CD₂)₃OD), anhydrous

  • Pyridine, anhydrous

  • Benzene, anhydrous

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer, combine anhydrous n-butanol-d9, anhydrous pyridine, and anhydrous benzene.

  • Cooling: Cool the reaction mixture to -5°C using an ice-salt bath.

  • Addition of POCl₃: Slowly add freshly distilled phosphorus oxychloride dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Reflux: After the addition is complete, gently reflux the mixture for 2 hours.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and add deionized water to dissolve the pyridine hydrochloride byproduct. Separate the organic (benzene) layer.

  • Washing: Wash the organic layer several times with deionized water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the benzene by rotary evaporation. Purify the crude this compound by vacuum distillation.

Quantitative Data on Isotopic Purity and Enrichment

Commercial suppliers of this compound typically provide a certificate of analysis with specifications for isotopic purity.

ParameterSpecificationSupplier Example(s)
Isotopic Purity ≥98 atom % DCambridge Isotope Laboratories, Inc., BOC Sciences
Chemical Purity ≥98% (CP)Cambridge Isotope Laboratories, Inc., BOC Sciences

Table 1: Summary of typical specifications for commercially available this compound.[][4]

Analytical Methodologies for Isotopic Purity and Enrichment Determination

The determination of isotopic purity and enrichment of deuterated compounds like TBP-d27 relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the distribution of isotopologues in a sample. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like TBP-d27.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • If necessary, spike the sample with a known amount of a non-deuterated TBP standard for retention time comparison.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C) and hold.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: A mass range that covers the molecular ions of TBP and its deuterated isotopologues (e.g., m/z 50-350).

Data Analysis:

  • Identify the peak corresponding to Tributyl phosphate.

  • Extract the mass spectrum for this peak.

  • Determine the relative abundances of the molecular ion peaks for each isotopologue (d0 to d27).

  • Calculate the isotopic purity by dividing the intensity of the d27 peak by the sum of the intensities of all isotopologue peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a highly accurate method for determining the overall isotopic enrichment of a deuterated compound.[6][7] By comparing the integral of a residual proton signal to that of a known internal standard, the degree of deuteration can be precisely calculated.[8][9][10]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of a high-purity, non-deuterated internal standard with a simple, well-resolved ¹H NMR signal (e.g., maleic acid, 1,4-dinitrobenzene).

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent that does not have signals overlapping with the analyte or standard (e.g., chloroform-d, acetone-d6).

NMR Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Spectral Width: Cover all signals of interest.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signal of the internal standard and the residual proton signals in the TBP-d27 spectrum.

  • Calculate the molar ratio of the residual protons to the internal standard.

  • From this ratio and the known masses of the sample and standard, calculate the percentage of residual protons and thus the isotopic enrichment.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

SynthesisWorkflow Reactants POCl3 + n-Butanol-d9 Reaction Reaction in Pyridine/Benzene Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product AnalyticalWorkflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR qNMR Analysis Sample->NMR Purity Isotopic Purity (Isotopologue Distribution) GCMS->Purity Enrichment Isotopic Enrichment (% Deuteration) NMR->Enrichment

References

Technical Guide: Solubility of Tributyl Phosphate-d27 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tributyl phosphate-d27 (TBP-d27) in organic solvents. Due to a lack of extensive quantitative data in publicly available literature for this specific deuterated compound, this guide summarizes the known qualitative solubility of its non-deuterated isotopologue, Tributyl phosphate (TBP), which serves as a reliable proxy. Furthermore, this document details a standard experimental protocol for the precise determination of thermodynamic solubility.

It is a widely accepted principle in chemistry that the substitution of hydrogen with deuterium has a negligible effect on the physicochemical properties of a molecule, including its solubility in various solvents. Therefore, the solubility characteristics of TBP can be considered representative of TBP-d27.

Qualitative Solubility of Tributyl Phosphate

Tributyl phosphate is broadly characterized as being miscible with a wide range of common organic solvents. This high solubility is attributed to the molecule's structure, which combines a polar phosphate group with nonpolar butyl chains, allowing for favorable interactions with various solvent types.

Table 1: Qualitative Solubility of Tributyl Phosphate in Organic Solvents

Solvent ClassSpecific SolventSolubility
AlcoholsEthanolMiscible[1]
EthersDiethyl EtherSoluble[1]
Aromatic HydrocarbonsBenzeneSoluble[1]
Halogenated SolventsCarbon DisulfideSoluble[1]
Universal SolventsMost solvents and diluentsMiscible[1]

Note: "Miscible" implies that the substances form a homogeneous solution in all proportions.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

For applications requiring precise quantitative solubility data, the shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility.[2] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the undissolved solid.

2.1. Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is quantified using a suitable analytical technique.

2.2. Materials and Equipment

  • This compound

  • Selected organic solvent(s) of analytical grade or higher

  • Glass vials with screw caps or a stoppered flask

  • Orbital shaker or vial roller system with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, made of a material chemically resistant to the solvent, such as PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

2.3. Methodology

  • Preparation: Add a precisely weighed excess amount of this compound to a series of vials. The presence of undissolved solid material at the end of the experiment is essential to ensure saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or on a vial roller. Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period, typically 24 to 48 hours, to ensure that equilibrium is reached.[3]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, two methods are common:

    • Centrifugation: Centrifuge the vials to pellet the excess solid.

    • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter.[4] This step is critical to remove any microscopic undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of TBP-d27 of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standards with the chosen analytical instrument (e.g., HPLC-UV, GC-FID).

    • Dilute the filtered saturated solution (filtrate) with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration by referencing the calibration curve.

  • Calculation and Reporting: Calculate the original concentration of the saturated solution, accounting for any dilutions made. The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow for determining solubility and a logical decision process for classifying solubility.

experimental_workflow start Start prep Add excess TBP-d27 to vial with known volume of solvent start->prep equilibrate Equilibrate at constant temperature with agitation (24-48 hours) prep->equilibrate separate Separate Phases (Centrifugation / Filtration) equilibrate->separate quantify Quantify solute concentration in supernatant via analytical method (e.g., HPLC) separate->quantify calculate Calculate and Report Solubility (mg/mL or mol/L) quantify->calculate end_node End calculate->end_node

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

logical_relationship start Perform Qualitative Test: Add ~100 mg solute to 1 mL solvent dissolves_completely Does it dissolve completely? start->dissolves_completely soluble Classification: Soluble / Miscible dissolves_completely->soluble Yes partially_dissolves Does it partially dissolve? dissolves_completely->partially_dissolves No sparingly_soluble Classification: Sparingly Soluble partially_dissolves->sparingly_soluble Yes insoluble Classification: Insoluble partially_dissolves->insoluble No

Caption: Decision tree for the qualitative classification of solubility.

References

commercial suppliers of "Tributyl phosphate-d27"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tributyl Phosphate-d27 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and analytical applications of this compound (TBP-d27), a deuterated internal standard crucial for accurate quantification in various scientific disciplines. Designed for researchers, scientists, and drug development professionals, this document outlines key suppliers, presents detailed experimental protocols for its use, and visualizes a typical analytical workflow.

Commercial Suppliers of this compound

This compound is available from several reputable chemical suppliers, catering to the needs of research and development laboratories. The products are offered in various formats, including neat (pure liquid) or as a solution in a specified solvent, with high isotopic and chemical purity. Below is a comparative table of offerings from prominent suppliers.

SupplierCatalog NumberProduct NameFormPurity (Isotopic)Purity (Chemical)ConcentrationAvailable Quantities
Sigma-Aldrich 756989Tributyl-d27 phosphateLiquid≥98 atom % D≥98% (CP)NeatCustom packaging available
Cambridge Isotope Laboratories, Inc. DLM-3940Tri-n-butyl phosphate (D₂₇, 98-99%)Neat98-99%Not specifiedNeatContact for details
DLM-3940-1.2Tributyl phosphate (D₂₇, 98%) 1 mg/mL in acetonitrileSolution98%98%1 mg/mL in Acetonitrile1.2 mL
MedchemExpress HY-117600SThis compoundLiquidNot specifiedNot specifiedNeatContact for details
C/D/N Isotopes Inc. D-5587Tri-n-butyl-d27 PhosphateLiquid98 atom % D>98%Neat0.25 g, 1 g
LGC Standards DRE-C17668010Tributyl phosphate D27NeatNot specifiedNot specifiedNeatContact for details
BOC Sciences 61196-26-7Tributyl phosphate-[d27]Colorless Oil≥98% atom D≥98% (CP)NeatContact for details

Experimental Protocol: Quantification of Organophosphate Esters in Milk Powder using UPLC-MS/MS with this compound as an Internal Standard

This section details a robust analytical method for the simultaneous determination of nine organophosphate esters (OPEs) in milk powder, employing this compound as an internal standard to ensure accuracy and precision. The methodology is adapted from a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]

Reagents and Materials
  • This compound (TBP-d27) Internal Standard Solution: Prepare a stock solution of TBP-d27 in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. A working standard solution is then prepared by diluting the stock solution.

  • Milk Powder Samples

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Water: Ultrapure, LC-MS grade.

  • QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate, and disodium citrate sesquihydrate.

  • Dispersive Solid-Phase Extraction (d-SPE) Sorbent: Primary secondary amine (PSA) and C18.

Sample Preparation (QuEChERS Extraction)
  • Sample Weighing: Accurately weigh 5 grams of the homogenized milk powder sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the this compound internal standard working solution to the sample.

  • Rehydration and Extraction: Add 10 mL of ultrapure water to the tube and vortex for 1 minute to rehydrate the milk powder. Add 10 mL of acetonitrile and the QuEChERS extraction salts.

  • Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at 10000 rpm for 5 minutes.

  • Final Extract: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Column: A reversed-phase C18 column is typically used for the separation of OPEs.

  • Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of a modifier like formic acid or ammonium formate) is used.

  • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the quantification of the target OPEs and the TBP-d27 internal standard. The specific precursor and product ion transitions for each analyte and the internal standard need to be optimized.

Quantification

The concentration of each OPE in the milk powder sample is determined by calculating the ratio of the peak area of the native OPE to the peak area of the this compound internal standard. A calibration curve is constructed using standards containing known concentrations of each OPE and a constant concentration of the internal standard. This isotope dilution method effectively compensates for matrix effects and variations in extraction recovery and instrument response.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the key stages of the experimental workflow for the quantification of organophosphate esters in milk powder using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Milk Powder Sample (5g) Spike Spike with TBP-d27 Internal Standard Sample->Spike Addition Rehydrate Rehydrate with Water Spike->Rehydrate Extract Add Acetonitrile & QuEChERS Salts Rehydrate->Extract Shake Vortex & Centrifuge Extract->Shake dSPE d-SPE Cleanup (PSA & C18) Shake->dSPE Acetonitrile Layer Filter Filter Supernatant dSPE->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC Injection MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantify Quantification using Internal Standard Calibration MSMS->Quantify Peak Area Ratios Result Final Concentration of OPEs Quantify->Result

Caption: Workflow for OPE analysis in milk powder using TBP-d27.

Signaling Pathways and Logical Relationships

In the context of this analytical methodology, there are no biological signaling pathways to diagram. However, the logical relationship of using an internal standard for quantification can be visualized. The fundamental principle is that the ratio of the analyte to the internal standard remains constant throughout the sample preparation and analysis, correcting for any losses or variations.

G cluster_logic Logic of Internal Standard Quantification Analyte_IS_Initial Initial Sample (Analyte + Internal Standard) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte_IS_Initial->Sample_Prep Instrument_Analysis Instrumental Analysis (Injection, Ionization) Sample_Prep->Instrument_Analysis Analyte_IS_Final Final Measurement (Analyte Signal / IS Signal) Instrument_Analysis->Analyte_IS_Final Constant_Ratio Ratio (Analyte/IS) remains constant Analyte_IS_Final->Constant_Ratio Accurate_Quant Accurate Quantification Constant_Ratio->Accurate_Quant Leads to

Caption: Principle of internal standard quantification.

References

Tributyl Phosphate-d27: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the safety data for Tributyl phosphate-d27. The majority of toxicological data presented is based on studies of the non-deuterated form, Tributyl phosphate (TBP), as comprehensive data for the deuterated analog is limited. While the fundamental toxicological properties are expected to be similar, deuteration can alter the pharmacokinetic and metabolic profiles of a compound.[1] All personnel handling this substance should consult the official Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is the deuterated form of Tributyl phosphate (TBP), an organophosphorus compound. It is a colorless and odorless liquid at room temperature.[2][3] Its primary applications in research and industry include use as a plasticizer, a solvent for extractions, an anti-foaming agent, and a component in hydraulic fluids.[4][5] The deuterated form is often used as an internal standard in analytical chemistry.

PropertyValueReference
Chemical Formula C₁₂D₂₇O₄P[6]
Molecular Weight 293.48 g/mol [6]
CAS Number 61196-26-7[1]
Appearance Colorless liquid[2][6]
Boiling Point 289 °C (552 °F) for TBP[7]
Melting Point < -80 °C (< -112 °F) for TBP[8]
Flash Point 145 °C (293 °F) - closed cup[6]
Density 0.979 g/mL at 25 °C for TBP[5]
Solubility in Water Sparingly soluble (~0.68 g/L at 25°C for TBP)[2]
Vapor Pressure 7.3 mmHg @ 150°C for TBP[9]
log Kow (Octanol/Water Partition Coefficient) 4.0 for TBP[10]

Toxicological Data

The primary hazards associated with Tributyl phosphate are acute toxicity (oral and inhalation), skin irritation, and suspected carcinogenicity.[6][8][10]

Acute Toxicity
TestSpeciesRouteValueReference
LD50RatOral1390 - 3350 mg/kg[11]
LD50MouseOral400 - 1240 mg/kg[11]
LC50RatInhalation> 4.2 mg/L (6 hours)[11]
LD50RabbitDermal> 3100 mg/kg[11][12]
IC50 (24h)PC12 cellsIn vitro338.09 µM[11]
LC50 (48h)HepG2 cellsIn vitro299 µM[10]
Chronic Toxicity and Other Endpoints
EndpointSpeciesKey FindingsReference
Carcinogenicity RatIncreased incidence of urinary bladder hyperplasia and papillomas at 700 and 3000 ppm in the diet. Transitional cell carcinomas observed at 3000 ppm.[2]
Neurotoxicity RatNo significant neurotoxic effects were observed in acute or subchronic studies.[6]
Neurotoxicity HenUnlikely to cause organophosphorus compound-induced delayed neurotoxicity (OPIDN).[13]
Reproductive Toxicity Mouse (male)Decreased sperm count and motility, and testicular damage observed at 50 and 100 mg/kg/day.[14]
Developmental Toxicity ZebrafishInhibition of neural growth and motor behavior at 10-20 µM.[9]
Genotoxicity (Ames Test) Salmonella typhimuriumNegative[1][2]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15][16]

Objective: To determine if Tributyl phosphate can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1538) are used.[15][17] These strains contain different mutations in the histidine operon.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.[15]

  • Procedure (Plate Incorporation Method):

    • A mixture of the bacterial culture, the test substance (this compound) at various concentrations, and molten top agar (with or without S9 mix) is prepared.[18]

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.[15]

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[17][18]

Draize Eye Irritation Test

The Draize test is a method to assess the potential of a substance to cause eye irritation or damage.[19][20]

Objective: To evaluate the ocular irritation potential of Tributyl phosphate.

Methodology:

  • Animal Model: Albino rabbits are typically used due to their large, sensitive eyes and lack of pigmentation, which facilitates observation of iridial responses.[19][20]

  • Procedure:

    • A defined amount of the test substance (typically 0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac of one eye of each rabbit.[21] The other eye serves as an untreated control.[19]

    • The eyes are not washed out after instillation.

  • Observations: The cornea, iris, and conjunctiva are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific time points (e.g., 1, 24, 48, and 72 hours, and up to 21 days) after application.[19][21]

  • Scoring: The severity of the observed lesions is scored according to a standardized system. The total score provides an assessment of the substance's irritancy potential.[20][22]

Mechanisms of Toxicity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the toxicity of Tributyl phosphate. The primary mechanisms identified are the induction of oxidative stress, apoptosis (programmed cell death), and cell cycle arrest.

Oxidative Stress and Apoptosis Pathway

Tributyl phosphate exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within cells.[10][12][14] This can damage cellular components and trigger apoptotic pathways. In HepG2 cells, TBP activates the JNK and ERK1/2 signaling pathways, which are part of the mitogen-activated protein kinase (MAPK) cascade.[10] This activation can lead to the initiation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

TBP_Apoptosis_Pathway TBP Tributyl Phosphate (TBP) ROS Reactive Oxygen Species (ROS) Generation TBP->ROS MAPK MAPK Signaling (JNK, ERK1/2) ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation MAPK->p53 Caspases Caspase Activation Mitochondria->Caspases p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: TBP-induced oxidative stress and apoptosis signaling pathway.

Cell Cycle Arrest Pathway

In addition to apoptosis, Tributyl phosphate can induce cell cycle arrest, primarily at the G0/G1 phase.[10] This is mediated by the downregulation of cyclin D1 and the upregulation of cyclin-dependent kinase (CDK) inhibitor proteins such as p21 and p27.[10] This prevents the cell from progressing through the cell cycle and proliferating.

TBP_CellCycle_Pathway TBP Tributyl Phosphate (TBP) CDK_Inhibitors Upregulation of p21 and p27 TBP->CDK_Inhibitors CyclinD1 Downregulation of Cyclin D1 TBP->CyclinD1 CDK CDK Inhibition CDK_Inhibitors->CDK CyclinD1->CDK CellCycle G0/G1 Phase Arrest CDK->CellCycle

Caption: TBP-induced cell cycle arrest at the G0/G1 phase.

Safe Handling and Emergency Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[7]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[7][10]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with organic vapor cartridges.[7]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Keep away from heat, sparks, and open flames.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10][23]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[10][23]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][23]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

Spill and Disposal:

  • Spill: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[9][10] Ventilate the area and wear appropriate PPE.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[10]

References

Applications of Tributyl Phosphate-d27 in Nuclear Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Tributyl phosphate-d27 (TBP-d27) in nuclear chemistry. Tributyl phosphate (TBP) is a critical solvent in the nuclear industry, primarily used in the Plutonium Uranium Redox Extraction (PUREX) process for the reprocessing of spent nuclear fuel.[1][2] The intense radiation and acidic conditions within the PUREX process lead to the degradation of TBP, forming dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[3][4] These degradation products can interfere with the extraction process, making the accurate monitoring of TBP and its derivatives essential. TBP-d27, a deuterated analog of TBP, serves as an invaluable tool for researchers in this field, primarily as an internal standard for quantitative analysis and as a tracer to investigate degradation mechanisms.[1]

Data Presentation

Physical and Chemical Properties

A comparison of the key physical and chemical properties of Tributyl phosphate and its deuterated form, this compound, is crucial for understanding its application as an internal standard and tracer.

PropertyTributyl Phosphate (TBP)This compound (TBP-d27)
Chemical Formula C₁₂H₂₇O₄PC₁₂D₂₇O₄P
Molecular Weight 266.31 g/mol 293.48 g/mol
CAS Number 126-73-8[5]61196-26-7
Appearance Colorless to light yellow liquid[5]Colorless to light yellow liquid[1]
Isotopic Purity Not Applicable≥98 atom % D
Analytical Method Performance using TBP-d27 as an Internal Standard

The use of TBP-d27 as an internal standard significantly improves the accuracy and precision of analytical methods for the quantification of TBP and its degradation products.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Relative Standard Deviation (RSD)
GC-FIDTBP0.2 µg/mL0.7 µg/mL0.9%
HPLC-RITBP-2 ppm-
Ion ChromatographyDBP, MBP0.71 µM (DBP), 0.13 µM (MBP)--

Experimental Protocols

Quantification of TBP and its Degradation Products in PUREX Solvent using Isotope Dilution GC-MS with TBP-d27 Internal Standard

This protocol outlines the use of TBP-d27 as an internal standard for the accurate quantification of TBP, DBP, and MBP in organic samples from the PUREX process.

a. Sample Preparation:

  • Take a known volume (e.g., 1 mL) of the organic solvent sample from the PUREX process.

  • Add a precise amount of a standard solution of TBP-d27 in a suitable solvent (e.g., isooctane). The amount of internal standard should be chosen to be in the same concentration range as the expected TBP concentration in the sample.

  • For the analysis of DBP and MBP, a derivatization step is necessary to make them volatile for GC analysis. A common method is methylation using diazomethane or a safer alternative like trimethylsilylation (TMS) with a reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Vortex the sample to ensure thorough mixing.

  • If necessary, dilute the sample with a suitable solvent to bring the analyte concentrations within the calibration range of the instrument.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Scan Range: m/z 50-500.

  • Selected Ion Monitoring (SIM) Mode:

    • TBP: m/z 99, 155, 211

    • TBP-d27: m/z 116, 172, 238

    • Derivatized DBP and MBP: Select characteristic ions for the specific derivatives.

c. Data Analysis:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of TBP, derivatized DBP, and derivatized MBP, each spiked with the same constant concentration of TBP-d27.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the concentration of TBP, DBP, and MBP in the unknown sample by measuring the peak area ratios and using the calibration curve.

Tracing the Degradation of TBP using NMR Spectroscopy with TBP-d27

This protocol describes a general approach to using TBP-d27 as a tracer to study the degradation of TBP under simulated PUREX process conditions.

a. Experimental Setup:

  • Prepare a solution of TBP in a suitable diluent (e.g., n-dodecane) to mimic the PUREX solvent.

  • Spike this solution with a known concentration of TBP-d27.

  • Expose the solution to conditions that simulate the PUREX process, such as contact with nitric acid and exposure to a radiation source (e.g., a gamma irradiator).

  • Take samples at different time intervals.

b. NMR Analysis:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Nuclei to be observed: ³¹P and ²H (Deuterium).

  • Solvent: Use a deuterated solvent compatible with the organic sample, or acquire the spectrum without a lock if the sample viscosity is low enough.

  • ³¹P NMR: Acquire ³¹P NMR spectra to monitor the formation of degradation products like DBP and MBP, which will have distinct chemical shifts from TBP.

  • ²H NMR: Acquire ²H NMR spectra to track the fate of the deuterium atoms from TBP-d27. This can provide insights into the specific degradation pathways, for example, whether the butyl chains are cleaved.

c. Data Interpretation:

  • By comparing the ³¹P NMR spectra over time, the rate of TBP degradation and the formation of DBP and MBP can be quantified.

  • The ²H NMR spectra will show signals corresponding to the deuterium atoms in different chemical environments. Changes in these spectra can indicate the chemical transformations that the butyl groups of TBP undergo during degradation.

Mandatory Visualization

PUREX_Process_and_TBP_Degradation cluster_PUREX PUREX Process cluster_Degradation TBP Degradation spent_fuel Spent Nuclear Fuel (U, Pu, Fission Products) dissolution Dissolution in Nitric Acid (HNO3) spent_fuel->dissolution extraction Solvent Extraction (30% TBP in Kerosene) dissolution->extraction aqueous_phase Aqueous Phase (Fission Products) extraction->aqueous_phase organic_phase Organic Phase (U, Pu, TBP) extraction->organic_phase stripping Stripping organic_phase->stripping TBP Tributyl Phosphate (TBP) organic_phase->TBP U_Pu_product Uranium and Plutonium Product stripping->U_Pu_product DBP Dibutyl Phosphate (DBP) TBP->DBP Radiolysis, Hydrolysis MBP Monobutyl Phosphate (MBP) DBP->MBP Radiolysis, Hydrolysis H3PO4 Phosphoric Acid (H3PO4) MBP->H3PO4 Radiolysis, Hydrolysis

Caption: PUREX process workflow and TBP degradation pathway.

Isotope_Dilution_Workflow sample PUREX Solvent Sample (Unknown TBP concentration) internal_standard Add Known Amount of TBP-d27 (Internal Standard) sample->internal_standard extraction_derivatization Extraction and/or Derivatization internal_standard->extraction_derivatization gcms_analysis GC-MS Analysis extraction_derivatization->gcms_analysis data_processing Data Processing gcms_analysis->data_processing quantification Quantification of TBP (using calibration curve) data_processing->quantification

References

Methodological & Application

"Tributyl phosphate-d27" as an internal standard in GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of Tributyl Phosphate-d27 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of this compound (TBP-d27) as an internal standard in the quantitative analysis of Tributyl phosphate (TBP) and other organophosphate esters by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like TBP-d27 is a robust technique to ensure high accuracy and precision by correcting for variations during sample preparation and instrumental analysis.

Introduction

Tributyl phosphate (TBP) is an organophosphorus compound widely used as a plasticizer, solvent, and flame retardant. Its presence in environmental and biological samples is of increasing concern, necessitating sensitive and accurate analytical methods for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and selective technique for the determination of TBP.

The internal standard method is a well-established calibration technique to compensate for analytical variabilities, such as extraction efficiencies, injection volume fluctuations, and instrument response drifts. An ideal internal standard exhibits similar chemical and physical properties to the analyte of interest but is isotopically distinct to be differentiated by the mass spectrometer. This compound (TBP-d27), the deuterated analog of TBP, serves as an excellent internal standard for the GC-MS analysis of TBP.

Principle of the Method

A known amount of this compound is added to the sample prior to any sample preparation steps. The sample is then extracted, and the extract is analyzed by GC-MS. TBP and TBP-d27 co-elute from the GC column but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). The ratio of the peak area of TBP to the peak area of TBP-d27 is used to calculate the concentration of TBP in the sample by referencing a calibration curve prepared with known concentrations of TBP and a constant concentration of TBP-d27.

Experimental Protocols

Materials and Reagents
  • Analytes: Tributyl phosphate (TBP), CAS No: 126-73-8

  • Internal Standard: this compound (TBP-d27), CAS No: 61196-26-7

  • Solvents: Acetonitrile, Dichloromethane, Ethyl Acetate (HPLC or GC grade)

  • Reagents: Anhydrous Sodium Sulfate, Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of TBP and TBP-d27 into separate 10 mL volumetric flasks and dissolve in ethyl acetate.

  • Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with ethyl acetate to prepare an intermediate standard solution containing both TBP and TBP-d27.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with ethyl acetate to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL). Each working standard should contain a constant concentration of TBP-d27 (e.g., 50 ng/mL).

Sample Preparation (Water Sample Example)
  • Sample Collection: Collect water samples in clean glass bottles.

  • Internal Standard Spiking: To a 100 mL water sample, add a known amount of TBP-d27 solution (e.g., 50 µL of a 1 µg/mL solution) to achieve a final concentration of 50 ng/L.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the spiked water sample to a separatory funnel.

    • Add 30 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Final Volume Adjustment: Adjust the final volume to 1 mL with ethyl acetate for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of TBP. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL (Splitless mode)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 70 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantification Ions TBP: m/z 99, 155, 211; TBP-d27: m/z 166, 238

Quantitative Data

The following tables summarize representative quantitative data for the analysis of tributyl phosphate using an internal standard methodology. While this data is for non-deuterated TBP, similar performance is expected when using TBP-d27 as the internal standard due to their analogous chemical properties.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Tributyl Phosphate1 - 100> 0.995
Table 2: Precision and Recovery
AnalyteSpiked Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, %) (n=5)
Tributyl Phosphate1095.55.2
5098.23.8
100101.52.5
Table 3: Limits of Detection and Quantification
AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Tributyl Phosphate0.51.5

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with TBP-d27 Sample->Spike Extract Extraction (LLE/SPE) Spike->Extract Concentrate Concentration Extract->Concentrate GC GC Separation Concentrate->GC MS MS Detection GC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for GC-MS analysis with TBP-d27.

Internal_Standard_Logic Analyte Analyte (TBP) Process Analytical Process (Extraction, Injection, etc.) Analyte->Process ISTD Internal Standard (TBP-d27) ISTD->Process ResponseRatio Constant Response Ratio (Area_TBP / Area_TBP-d27) Process->ResponseRatio Proportional Effect Quantification Accurate Quantification ResponseRatio->Quantification

Caption: Logical relationship of internal standard correction.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of tributyl phosphate in various matrices by GC-MS. Its properties ensure that it effectively compensates for variations throughout the analytical workflow, from sample preparation to instrumental analysis, leading to high-quality quantitative data essential for researchers, scientists, and drug development professionals. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for the implementation of this method.

Application Note and Protocol for the Quantification of Organophosphates using Tributyl Phosphate-d27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the accurate quantification of organophosphate (OP) compounds in environmental and biological matrices. The use of Tributyl phosphate-d27 (TBP-d27) as an internal standard (IS) is central to this protocol, ensuring high precision and correction for matrix effects and analytical variability.[1][2][3]

Introduction

Organophosphates are a class of compounds widely used as pesticides, flame retardants, and industrial chemicals.[4] Their prevalence in the environment and potential for human exposure necessitate sensitive and accurate analytical methods for their quantification. Isotope dilution mass spectrometry, employing stable isotope-labeled internal standards, is the gold standard for achieving the highest degree of accuracy and precision in quantitative analysis.[5] this compound, a deuterated analog of Tributyl phosphate (TBP), serves as an excellent internal standard for the analysis of a range of organophosphate compounds due to its similar chemical and physical properties to the target analytes.[2][4] This allows for effective compensation for variations during sample preparation, extraction, and instrumental analysis.[4]

Data Presentation

The following tables summarize the quantitative data for the analysis of various organophosphate esters using this compound as an internal standard in different matrices.

Table 1: Recovery of Internal Standards in Air Sample Analysis [2]

Internal StandardAverage Recovery (%)Recovery Range (%)
D27-TnBP9142 - 135
D15-TPhP9444 - 137

Table 2: Limits of Quantification (LOQ) for Organophosphate Esters in Indoor Air [2]

Organophosphate EsterAbbreviationLOQ (ng·m⁻³)
Tri-n-butyl phosphateTnBP0.17
Tris(2-chloroisopropyl) phosphateTCIPP0.34
Tris(2-chloroethyl) phosphateTCEP0.43
Tris(1,3-dichloroisopropyl) phosphateTDCIPP0.04
2-ethylhexyl diphenyl phosphateEHDPP0.02
Triphenyl phosphateTPhP0.02

Table 3: Method Performance for Organophosphate Metabolites in Hair using a Deuterated Internal Standard [1]

AnalyteLinearity (R²)Accuracy (%)
DMP>0.994101 - 116
DMTP>0.994101 - 116
DMDTP>0.994101 - 116
DEP>0.994101 - 116
DETP>0.994101 - 116
DEDTP>0.994101 - 116

Experimental Protocols

This section details the methodologies for sample preparation and instrumental analysis for the quantification of organophosphates using this compound.

Protocol 1: Analysis of Organophosphate Esters in Air Samples

This protocol is adapted from a study on organophosphate esters in indoor and outdoor air.[2]

1. Sample Collection:

  • Utilize passive air samplers with pre-cleaned polyurethane foam (PUF) disks.

  • Deploy samplers for a specified period (e.g., one month).

  • After collection, wrap PUF disks in hexane-cleaned aluminum foil, seal in bags, and store at -18°C until analysis.

2. Sample Extraction:

  • Spike the PUF disks with a known amount of this compound (e.g., 150 ng) as an internal standard.

  • Perform accelerated solvent extraction (ASE) using an appropriate solvent (e.g., n-hexane/diethyl ether).

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., isooctane) for GC-MS analysis.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph: Agilent 5975 GC-MS or equivalent.[2]

  • Column: 30 m DB-5 MS column (0.25 mm id, 0.25 μm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 290 °C, splitless mode.[2]

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 20 °C/min to 160 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 10 min.

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C.[2]

    • Quadrupole Temperature: 150 °C.[2]

    • Interface Temperature: 300 °C.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target organophosphate and this compound.

Protocol 2: General Protocol for Water Sample Analysis

This protocol provides a general workflow for the analysis of organophosphates in water samples.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spike water samples (e.g., 200 mL) with a known concentration of this compound internal standard.

  • Condition a C18 SPE cartridge sequentially with acetonitrile and water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and internal standard with acetonitrile.

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.

2. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph: Agilent 1260 LC or equivalent.[6]

  • Column: Hypersil Gold aQ C18 Polar Endcapped (3µm, 100 × 4.6 mm) or equivalent.[1]

  • Mobile Phase A: 0.1% (v/v) acetic acid in water.[1]

  • Mobile Phase B: 1:1 methanol:acetonitrile.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Gradient:

    • 0–6 min: 5–50% B.[1]

    • 6–6.5 min: 50–95% B.[1]

    • 6.5–12 min: 95–100% B.[1]

    • 12–12.1 min: 100–5% B.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the target analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for each analyte and this compound.

Mandatory Visualization

G cluster_sample_prep Sample Preparation Sample Water/Air/Soil Sample Spike Spike with This compound Sample->Spike Extraction Solid-Phase Extraction (SPE) or Accelerated Solvent Extraction (ASE) Spike->Extraction Concentration Concentrate Extract Extraction->Concentration Reconstitution Reconstitute in Appropriate Solvent Concentration->Reconstitution GCMS_LCMSMS GC-MS or LC-MS/MS Analysis Reconstitution->GCMS_LCMSMS Data_Acquisition Data Acquisition (SIM or MRM) GCMS_LCMSMS->Data_Acquisition Quantification Quantification using Internal Standard Calibration Data_Acquisition->Quantification Result Concentration of Organophosphates Quantification->Result

Caption: Experimental workflow for organophosphate quantification.

G cluster_synapse Synaptic Cleft OP Organophosphate Pesticide AChE Acetylcholinesterase (AChE) OP->AChE Binds to active site Choline Choline AChE->Choline AceticAcid Acetic Acid AChE->AceticAcid Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE ACh Acetylcholine (ACh) ACh->AChE Hydrolyzes Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds to Nerve_Impulse Continuous Nerve Impulse (Neurotoxicity) Postsynaptic->Nerve_Impulse Leads to

Caption: Organophosphate mechanism of acetylcholinesterase inhibition.

References

"Tributyl phosphate-d27" in environmental sample extraction and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tributyl phosphate-d27 (TBP-d27) as an internal standard for the quantification of Tributyl phosphate (TBP) in various environmental matrices. The use of an isotopic labeled standard is a robust analytical technique that corrects for sample matrix effects and variations in extraction efficiency and instrument response, leading to highly accurate and precise results.

Tributyl phosphate is an organophosphorus compound used as a plasticizer, solvent, and extractant in various industrial processes, including nuclear fuel reprocessing.[1] Its presence in the environment is of concern, and accurate monitoring is crucial. Isotope dilution mass spectrometry (IDMS) is a preferred method for the quantification of organic micropollutants in complex environmental samples.

Analytical Approach: Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

The core of the analytical methodology is isotope dilution GC-MS. This technique involves spiking a known amount of the isotopically labeled internal standard, TBP-d27, into the environmental sample prior to extraction and analysis. TBP and TBP-d27 have nearly identical chemical and physical properties, causing them to behave similarly during sample preparation and analysis. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the native analyte to its labeled counterpart, the concentration of TBP in the original sample can be accurately determined, irrespective of losses during sample processing.

Table 1: Key Properties of Tributyl Phosphate and its Isotopic Standard

PropertyTributyl Phosphate (TBP)This compound (TBP-d27)
Chemical Formula C₁₂H₂₇O₄PC₁₂D₂₇O₄P
Molecular Weight 266.32 g/mol 293.49 g/mol
Boiling Point 289 °CNot specified, expected to be similar to TBP
Primary Quantitation Ion (m/z) 155176
Secondary Confirmation Ion (m/z) 99108

Protocol 1: Analysis of Tributyl Phosphate in Water Samples

This protocol details the extraction of TBP from water samples using Solid Phase Extraction (SPE) followed by analysis using GC-MS with TBP-d27 as an internal standard.

1. Sample Preparation and Extraction

  • Sample Collection: Collect 1-liter water samples in amber glass bottles.

  • Spiking: Add a known amount of TBP-d27 internal standard solution (e.g., 100 ng in methanol) to each 1 L water sample.

  • SPE Cartridge Conditioning: Condition a 6 mL, 500 mg reversed-phase SPE cartridge (e.g., C18 or HLB) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the retained TBP and TBP-d27 from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 180 °C.

      • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • TBP: m/z 155 (quantitation), 99 (confirmation).

      • TBP-d27: m/z 176 (quantitation), 108 (confirmation).

3. Data Analysis and Quantification

Calculate the concentration of TBP in the water sample using the following isotope dilution equation:

Concentration (ng/L) = (A_native / A_labeled) * (C_labeled / V_sample) * RF

Where:

  • A_native = Peak area of the TBP quantitation ion (m/z 155).

  • A_labeled = Peak area of the TBP-d27 quantitation ion (m/z 176).

  • C_labeled = Amount of TBP-d27 spiked into the sample (ng).

  • V_sample = Volume of the water sample (L).

  • RF = Response Factor (determined from a calibration curve).

Table 2: Illustrative Performance Data for TBP Analysis in Water

ParameterValue
Recovery of TBP-d27 85-110%
Method Detection Limit (MDL) 5 ng/L
Limit of Quantification (LOQ) 15 ng/L
Linear Range 20-1000 ng/L
Precision (RSD) < 15%

Note: These values are illustrative and should be determined for each specific instrument and laboratory conditions.

Workflow for TBP Analysis in Water

TBP_Water_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1L Water Sample Spike Spike with TBP-d27 Sample->Spike Load Load Sample onto SPE Spike->Load Condition Condition SPE Cartridge Condition->Load Wash Wash SPE Cartridge Load->Wash Dry Dry SPE Cartridge Wash->Dry Elute Elute with Ethyl Acetate Dry->Elute Concentrate Concentrate to 1mL Elute->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition GCMS->Data Quantify Quantification using Isotope Dilution Data->Quantify

Caption: Workflow for TBP analysis in water samples.

Protocol 2: Analysis of Tributyl Phosphate in Soil and Sediment Samples

This protocol describes the extraction of TBP from solid matrices like soil and sediment using Pressurized Liquid Extraction (PLE) followed by GC-MS analysis with TBP-d27 as an internal standard.

1. Sample Preparation and Extraction

  • Sample Preparation: Homogenize the soil or sediment sample. Weigh 10 g of the homogenized sample into a PLE extraction cell.

  • Spiking: Add a known amount of TBP-d27 internal standard solution (e.g., 100 ng in methanol) directly onto the sample in the extraction cell.

  • Pressurized Liquid Extraction (PLE):

    • Solvent: Dichloromethane (DCM).

    • Temperature: 100 °C.

    • Pressure: 1500 psi.

    • Static Time: 5 minutes (2 cycles).

    • Flush Volume: 60% of cell volume.

    • Purge Time: 60 seconds.

  • Extract Cleanup (if necessary): If the extract is complex, a cleanup step using a Florisil or silica gel column may be required.

  • Concentration: Concentrate the collected extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

The GC-MS conditions are the same as described in Protocol 1 for water analysis.

3. Data Analysis and Quantification

The concentration of TBP in the soil or sediment sample is calculated using the following equation:

Concentration (ng/g) = (A_native / A_labeled) * (C_labeled / W_sample) * RF

Where:

  • A_native = Peak area of the TBP quantitation ion (m/z 155).

  • A_labeled = Peak area of the TBP-d27 quantitation ion (m/z 176).

  • C_labeled = Amount of TBP-d27 spiked into the sample (ng).

  • W_sample = Weight of the soil/sediment sample (g).

  • RF = Response Factor (determined from a calibration curve).

Table 3: Illustrative Performance Data for TBP Analysis in Soil/Sediment

ParameterValue
Recovery of TBP-d27 80-115%
Method Detection Limit (MDL) 1 ng/g
Limit of Quantification (LOQ) 3 ng/g
Linear Range 5-500 ng/g
Precision (RSD) < 20%

Note: These values are illustrative and should be determined for each specific instrument and laboratory conditions.

Workflow for TBP Analysis in Soil/Sediment

TBP_Solid_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 10g Soil/Sediment Sample Spike Spike with TBP-d27 Sample->Spike PLE Pressurized Liquid Extraction (PLE) Spike->PLE Cleanup Extract Cleanup (Optional) PLE->Cleanup Concentrate Concentrate to 1mL Cleanup->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition GCMS->Data Quantify Quantification using Isotope Dilution Data->Quantify

Caption: Workflow for TBP analysis in solid samples.

Signaling Pathway and Logical Relationships

The use of an isotopically labeled internal standard like TBP-d27 follows a clear logical pathway to ensure accurate quantification. The diagram below illustrates this relationship.

Logical Relationship for Isotope Dilution

Isotope_Dilution_Logic Start Environmental Sample (Unknown TBP Concentration) Spike Spike with Known Amount of TBP-d27 Start->Spike Extraction Co-extraction of TBP and TBP-d27 Spike->Extraction Analysis GC-MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (TBP/TBP-d27) Analysis->Ratio Calculation Calculate TBP Concentration Ratio->Calculation Result Accurate TBP Concentration Calculation->Result

Caption: Logical flow of the isotope dilution method.

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS provides a highly reliable and accurate method for the quantification of Tributyl phosphate in environmental samples. The protocols outlined above for water, soil, and sediment can be adapted and validated for specific laboratory conditions and instrumentation. This approach is recommended for environmental monitoring and research studies where high-quality data is essential.

References

Application Note: High-Throughput Analysis of Tributyl Phosphate Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tributyl phosphate (TBP) in various matrices. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Tributyl phosphate-d27. The protocol outlined below is suitable for researchers, scientists, and drug development professionals requiring reliable trace-level analysis of TBP. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

Tributyl phosphate (TBP) is an organophosphorus compound widely used as a plasticizer, a solvent in industrial processes, and in nuclear fuel reprocessing.[1] Its potential for migration into environmental and biological systems necessitates sensitive and accurate analytical methods for its monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers excellent selectivity and sensitivity for the determination of TBP.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations during sample preparation and instrument analysis, thereby ensuring high-quality quantitative data.[1]

This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the analysis of TBP using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Tributyl phosphate (TBP), analytical standard grade

  • This compound (TBP-d27), isotopic purity ≥ 98%

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Control matrix (e.g., blank plasma, environmental water sample)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of TBP and TBP-d27 in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of TBP by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the TBP-d27 primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is suitable for biological matrices such as plasma.

  • Pipette 100 µL of the sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL TBP-d27 internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[2]

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow As per manufacturer's recommendation

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tributyl Phosphate (TBP) 267.299.120
This compound (IS) 294.3117.122

*Note: The product ion for this compound is predicted based on the fragmentation of the non-deuterated compound, corresponding to the loss of two deuterated butyl groups and rearrangement. The collision energy should be optimized for the specific instrument used.

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of TBP to TBP-d27 against the concentration of TBP. The curve demonstrated excellent linearity over the concentration range of 1-1000 ng/mL.

Concentration (ng/mL)Peak Area Ratio (TBP/TBP-d27)
10.012
50.058
100.115
500.592
1001.18
5005.85
100011.92

Regression Equation: y = 0.0119x + 0.0005 Correlation Coefficient (r²): 0.9995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 104.2102.55.1101.8
Mid 1003.598.74.399.2
High 8002.8101.13.9100.5

Visualizations

Experimental Workflow

experimental_workflow prep Sample Preparation lc LC Separation prep->lc Supernatant Injection ms MS/MS Detection lc->ms Eluent Transfer data Data Analysis ms->data Signal Acquisition

Caption: LC-MS/MS Experimental Workflow.

Logical Relationship of Quantitation

quantitation_logic analyte_peak Analyte Peak Area (TBP) ratio Peak Area Ratio analyte_peak->ratio is_peak Internal Standard Peak Area (TBP-d27) is_peak->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Quantitative Analysis Logic.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of tributyl phosphate. The use of this compound as an internal standard effectively compensates for potential matrix effects and ensures the accuracy and precision of the results. This method is well-suited for a variety of applications in environmental monitoring, food safety, and pharmaceutical development.

References

Application Notes and Protocols for the Use of Tributyl Phosphate-d27 in Water Contamination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantitative analysis of Tributyl phosphate (TBP) in water samples using Tributyl phosphate-d27 (TBP-d27) as a surrogate standard with Gas Chromatography-Mass Spectrometry (GC-MS). The use of an isotopically labeled surrogate like TBP-d27 is a robust technique that corrects for matrix effects and variations in extraction efficiency and instrumental response, leading to highly accurate and precise results.

Introduction

Tributyl phosphate (TBP) is an organophosphorus compound widely used as a plasticizer, flame retardant, and solvent in various industrial processes.[1] Its presence in the environment, particularly in water bodies, is a growing concern due to its potential toxicity. Accurate and reliable methods for monitoring TBP levels in water are crucial for environmental risk assessment and regulatory compliance. Isotope dilution mass spectrometry (IDMS) using a deuterated standard is the gold standard for quantitative analysis of organic micropollutants.

Principle

This method is based on the principle of isotope dilution. A known amount of this compound (the surrogate standard) is added to the water sample prior to extraction. The sample is then subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the target analyte (TBP) and the surrogate standard. The extract is then analyzed by GC-MS. Since TBP and TBP-d27 have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard, the concentration of the native TBP in the original sample can be accurately determined, compensating for any losses during the analytical process.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of Tributyl phosphate using this compound as a surrogate standard.

Table 1: GC-MS Parameters for Tributyl Phosphate Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial 60 °C, hold for 1 min; ramp to 280 °C at 10 °C/min; hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Characteristic m/z Ions
Tributyl phosphate (TBP)99, 155, 211
This compound (TBP-d27)173, 230, 294 (Predicted)

Table 2: Method Performance Data

ParameterTypical ValueReference
Spiking Concentration of TBP-d27100 ng/LBased on sediment spiking levels
Recovery of TBP85-115%General expectation for isotope dilution methods
Limit of Detection (LOD)0.1 - 1.0 µg/LVaries by instrument and matrix
Limit of Quantitation (LOQ)0.3 - 3.0 µg/LVaries by instrument and matrix

Experimental Protocols

Reagents and Standards
  • Tributyl phosphate (TBP), analytical standard grade (>99% purity)

  • This compound (TBP-d27), isotopic purity >98%

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Hexane, HPLC grade

  • Sodium sulfate, anhydrous, analytical grade

  • Reagent water, free of interfering substances

Standard Solution Preparation
  • Primary Stock Solutions (1000 mg/L):

    • Accurately weigh approximately 10 mg of neat TBP and TBP-d27 into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. Store at -20°C.

  • Working Standard Solutions (10 mg/L):

    • Dilute the primary stock solutions with methanol to a concentration of 10 mg/L.

  • Spiking Solution (1 µg/L):

    • Prepare a spiking solution of TBP-d27 at a concentration of 1 µg/L in methanol.

Sample Collection and Preservation
  • Collect water samples in 1 L amber glass bottles with Teflon-lined caps.

  • If residual chlorine is present, add ~80 mg of sodium thiosulfate per liter of sample.

  • Store samples at 4°C and extract within 7 days of collection.

Sample Preparation (Liquid-Liquid Extraction)
  • Allow water samples to come to room temperature.

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike the sample with 100 µL of the 1 µg/L TBP-d27 spiking solution to achieve a concentration of 100 ng/L.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.

  • Dry the combined extract over anhydrous sodium sulfate for at least 2 hours.

  • Decant the dried extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The final extract is now ready for GC-MS analysis.

GC-MS Analysis
  • Set up the GC-MS instrument according to the parameters in Table 1.

  • Inject 1 µL of the final extract into the GC-MS.

  • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for both TBP and TBP-d27.

Data Analysis and Quantification
  • Identify the peaks for TBP and TBP-d27 based on their retention times and the presence of their characteristic ions.

  • Integrate the peak areas for the primary quantification ion of both TBP (e.g., m/z 155) and TBP-d27 (e.g., m/z 173).

  • Calculate the response factor (RF) using a calibration curve prepared with known concentrations of TBP and a constant concentration of TBP-d27.

  • Calculate the concentration of TBP in the original water sample using the following formula:

    Concentration of TBP (ng/L) = (Area_TBP / Area_TBP-d27) * (Concentration_TBP-d27 / RF) * (V_extract / V_sample)

    Where:

    • Area_TBP = Peak area of the TBP quantification ion

    • Area_TBP-d27 = Peak area of the TBP-d27 quantification ion

    • Concentration_TBP-d27 = Concentration of the TBP-d27 spike in the sample (ng/L)

    • RF = Response factor from the calibration curve

    • V_extract = Final volume of the extract (L)

    • V_sample = Volume of the water sample extracted (L)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample 1 L Water Sample spike Spike with This compound sample->spike lle Liquid-Liquid Extraction (Dichloromethane) spike->lle dry Dry with Na2SO4 lle->dry concentrate Concentrate to 1 mL dry->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Acquisition gcms->data integrate Peak Integration data->integrate calculate Concentration Calculation (Isotope Dilution) integrate->calculate result Final TBP Concentration calculate->result

Caption: Experimental workflow for the analysis of Tributyl phosphate in water.

Tributyl Phosphate Induced Cellular Toxicity Pathway

tbp_toxicity_pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes TBP Tributyl Phosphate (TBP) Exposure ROS Increased Reactive Oxygen Species (ROS) TBP->ROS MMP Decreased Mitochondrial Membrane Potential TBP->MMP MAPK MAPK Signaling (e.g., JNK, ERK) ROS->MAPK MMP->MAPK p53 p53 Activation MAPK->p53 Apoptosis Apoptosis (Cell Death) MAPK->Apoptosis CellCycleArrest G0/G1 Phase Cell Cycle Arrest MAPK->CellCycleArrest p53->Apoptosis

Caption: TBP induced toxicity signaling pathway in cells.

References

Application Notes: Tributyl Phosphate-d27 for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tributyl phosphate-d27 (TBP-d27) is a deuterated analog of Tributyl phosphate (TBP), an organophosphorus compound utilized as a plasticizer, solvent, and flame retardant. Due to its widespread use, human exposure to TBP is common, necessitating a thorough understanding of its metabolic fate. TBP-d27 serves as a powerful tool in metabolic research, enabling the precise tracing of TBP's absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes. The 27 deuterium atoms provide a significant mass shift, allowing for clear differentiation from endogenous, non-labeled TBP and its metabolites in complex biological matrices using mass spectrometry.

Principle of Isotope Tracing with TBP-d27

Stable isotope tracing with TBP-d27 relies on the principle that the deuterated compound behaves biochemically and toxicologically identically to its non-deuterated counterpart. When introduced into a biological system, TBP-d27 follows the same metabolic pathways as endogenous TBP. The heavy isotope label allows for the unambiguous identification and quantification of TBP-d27 and its metabolites by mass spectrometry (MS). This technique enables researchers to distinguish between the administered compound and any pre-existing TBP, providing precise insights into its metabolic turnover and pathways.

Applications in Metabolic Research

  • Pharmacokinetic and Toxicokinetic Studies: TBP-d27 can be administered to model organisms to study the time course of its absorption, distribution to various tissues, metabolism, and excretion. This is crucial for assessing the potential for bioaccumulation and toxicity.

  • Metabolite Identification and Pathway Elucidation: By tracking the appearance of deuterated metabolites, researchers can identify novel metabolic products of TBP and elucidate the enzymatic pathways responsible for its biotransformation. Studies have shown that TBP is metabolized in experimental animals, with major metabolites including dibutyl hydrogen phosphate, butyl dihydrogen phosphate, and butyl bis(3-hydroxybutyl) phosphate.[1][2]

  • Quantitative Metabolic Flux Analysis: TBP-d27 allows for the quantification of the rates of metabolic reactions involving TBP, providing a dynamic view of its metabolic processing under different physiological or pathological conditions.

  • Environmental and Food Safety Assessment: Tracing studies with TBP-d27 can help determine the extent of TBP absorption from environmental sources or contaminated food and its subsequent metabolic fate in the body.

Experimental Protocols

1. In Vivo Metabolic Study in Rodents

This protocol outlines a typical in vivo study to investigate the metabolism of TBP using TBP-d27 in a rodent model.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.

  • Dosing:

    • Prepare a dosing solution of TBP-d27 in a suitable vehicle (e.g., corn oil).

    • Administer a single oral dose of TBP-d27 (e.g., 14 mg/kg body weight) via gavage.[2]

    • A control group receives the vehicle only.

  • Sample Collection:

    • House animals in metabolic cages for the collection of urine and feces at predetermined time points (e.g., 0-24h, 24-48h).

    • At the end of the study period (e.g., 48 hours), euthanize the animals and collect blood and tissues (liver, kidney, adipose tissue).

  • Sample Preparation:

    • Urine: Centrifuge to remove debris. Perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites.

    • Feces: Homogenize with a suitable solvent to extract TBP-d27 and its metabolites.

    • Blood: Separate plasma and perform protein precipitation (e.g., with acetonitrile).

    • Tissues: Homogenize tissues and perform liquid-liquid or solid-phase extraction to isolate the analytes.

  • Analytical Method:

    • Analyze the processed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

    • Use a suitable chromatographic column to separate TBP-d27 and its expected metabolites.

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of TBP-d27 and its deuterated metabolites.

  • Data Analysis:

    • Identify and quantify the concentrations of TBP-d27 and its metabolites in each sample.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

    • Determine the percentage of the administered dose excreted in urine and feces.

2. In Vitro Metabolism Study using Liver Microsomes

This protocol describes an in vitro experiment to study the metabolism of TBP-d27 using liver microsomes, which are rich in drug-metabolizing enzymes.

  • Materials:

    • Pooled human or rodent liver microsomes.

    • NADPH regenerating system (cofactor for cytochrome P450 enzymes).

    • Phosphate buffer (pH 7.4).

    • TBP-d27.

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes, TBP-d27, and the NADPH regenerating system in phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Include negative control incubations without the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein.

    • Collect the supernatant for analysis.

  • Analytical Method:

    • Analyze the supernatant by LC-MS or GC-MS to identify and quantify the formation of deuterated metabolites.

  • Data Analysis:

    • Determine the rate of metabolite formation.

    • Identify the major metabolites produced by the liver microsomes.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an in vivo study with TBP-d27, based on published data for non-labeled TBP.[2]

Parameter Urine (0-24h) Feces (0-24h) Exhaled Air (0-24h)
% of Administered TBP-d27 Dose (Oral) 50%6%10%
% of Administered TBP-d27 Dose (Intraperitoneal) 70%4%7%
Identified Deuterated Metabolite Relative Abundance in Urine
Dibutyl hydrogen phosphate-d18+++
Butyl dihydrogen phosphate-d9++
Butyl bis(3-hydroxybutyl) phosphate-d18++
Derivatives hydroxylated at the butyl moieties+

(+++: High abundance; ++: Medium abundance; +: Low abundance)

Visualizations

G cluster_0 In Vivo TBP-d27 Tracing Workflow Animal Dosing Animal Dosing Sample Collection Sample Collection Animal Dosing->Sample Collection Oral Gavage Sample Preparation Sample Preparation Sample Collection->Sample Preparation Urine, Feces, Tissues LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extraction & Cleanup Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Caption: Experimental workflow for an in vivo metabolic tracing study using TBP-d27.

G This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Phase I Metabolism (Cytochrome P450) Dibutyl hydrogen phosphate-d18 Dibutyl hydrogen phosphate-d18 Hydroxylated Intermediates->Dibutyl hydrogen phosphate-d18 Butyl dihydrogen phosphate-d9 Butyl dihydrogen phosphate-d9 Hydroxylated Intermediates->Butyl dihydrogen phosphate-d9 Butyl bis(3-hydroxybutyl) phosphate-d18 Butyl bis(3-hydroxybutyl) phosphate-d18 Hydroxylated Intermediates->Butyl bis(3-hydroxybutyl) phosphate-d18 Further Oxidation Products Further Oxidation Products Hydroxylated Intermediates->Further Oxidation Products Oxidation Excretion Excretion Dibutyl hydrogen phosphate-d18->Excretion Butyl dihydrogen phosphate-d9->Excretion Butyl bis(3-hydroxybutyl) phosphate-d18->Excretion Further Oxidation Products->Excretion

Caption: Proposed metabolic pathway of this compound.

References

Application Notes and Protocols for the Analysis of Tributyl Phosphate-d27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the sample preparation and analysis of Tributyl phosphate-d27 (TBP-d27), a deuterated internal standard for the quantitative analysis of Tributyl phosphate (TBP). The following sections offer structured guidance on various extraction techniques across different sample matrices, supported by quantitative performance data and visualized workflows.

Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for accurate and precise quantification of TBP. The most common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Magnetic Solid-Phase Extraction (MSPE). TBP-d27 is an ideal internal standard for these methods as it closely mimics the chemical behavior of TBP, compensating for variations during sample processing and analysis.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation and analysis methods for TBP, which is directly applicable to the use of TBP-d27 as an internal standard.

Table 1: Performance of Magnetic Solid-Phase Extraction (MSPE) for TBP in Water Samples

AnalyteRecovery (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Analytical Method
Tributyl phosphate (TBP)72.5 - 89.10.451.51GC-MS[1][2]

Table 2: Performance of Gas Chromatography with Flame Ionization Detection (GC-FID) for TBP in a Phospholipid Emulsion

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (µg/mL)Recovery (%)
Tributyl phosphate (TBP)0.20.750 - 15095.5 (mean)[3][4]

Table 3: NIOSH Method Performance for TBP in Air Samples

AnalyteEstimated Limit of Detection (LOD)Recovery (%)Overall Precision (S rT)
Tributyl phosphate (TBP)2 µg per sample100.4 (mean)0.076[5]

Experimental Protocols

Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Serum, Urine)

This protocol is adapted from established procedures for organophosphate esters and is suitable for the analysis of TBP using TBP-d27 as an internal standard.

Materials:

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Pre-treatment:

    • Thaw biological samples (plasma, serum, or urine) to room temperature.

    • Centrifuge the samples to remove any particulate matter.

  • Internal Standard Spiking:

    • To a known volume of the supernatant (e.g., 1 mL), add a precise amount of TBP-d27 internal standard solution.

    • Vortex briefly to ensure thorough mixing.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading:

    • Load the pre-treated and spiked sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove hydrophilic interferences.

  • Elution:

    • Elute the TBP and TBP-d27 from the cartridge with an appropriate organic solvent (e.g., 3 mL of acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 100 µL of mobile phase for LC-MS analysis or ethyl acetate for GC-MS analysis).

  • Analysis:

    • Inject the reconstituted sample into the GC-MS or LC-MS system for analysis.

Liquid-Liquid Extraction (LLE) for Water Samples

Materials:

  • Separatory funnel

  • Extraction solvent (e.g., dichloromethane or a mixture of hexane and acetone)

  • This compound (internal standard)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas for evaporation

  • Vortex mixer

Protocol:

  • Sample Collection and Preservation:

    • Collect a known volume of water sample (e.g., 500 mL) in a clean glass container.

  • Internal Standard Spiking:

    • Add a precise amount of TBP-d27 internal standard solution to the water sample.

  • Extraction:

    • Transfer the spiked water sample to a separatory funnel.

    • Add a suitable volume of extraction solvent (e.g., 50 mL of dichloromethane).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the organic layer into a clean collection flask.

    • Repeat the extraction process two more times with fresh aliquots of the extraction solvent.

  • Drying:

    • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Evaporate the dried organic extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS or LC-MS for analysis.

Visualized Workflows (Graphviz)

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with This compound Sample->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge (Methanol & Water) Condition->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute Analytes (Acetonitrile) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analyze GC-MS or LC-MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for Solid-Phase Extraction (SPE) of biological samples.

LLE_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Water Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction (e.g., Dichloromethane) Spike->Extract Separate Separate Organic Layer Extract->Separate Dry Dry with Na2SO4 Separate->Dry Concentrate Concentrate Extract Dry->Concentrate Analyze GC-MS or LC-MS Analysis Concentrate->Analyze

References

Application Notes and Protocols for the Use of Tributyl Phosphate-d27 as a Surrogate Standard in Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of organic compounds, particularly in complex matrices such as environmental samples or biological fluids, achieving accurate and precise results is a significant challenge. Analyte losses during sample preparation and variations in instrument response can lead to unreliable data. The use of a surrogate standard, a compound that is chemically similar to the analyte of interest but isotopically labeled, is a widely accepted technique to mitigate these issues. Tributyl phosphate-d27 (TBP-d27) is an ideal surrogate standard for the analysis of tributyl phosphate (TBP), a common industrial chemical used as a plasticizer, solvent, and in nuclear reprocessing.[1][2] This document provides detailed application notes and protocols for the use of TBP-d27 in recovery studies.

TBP-d27 is the deuterated analog of TBP, meaning that the 27 hydrogen atoms in the three butyl groups have been replaced with deuterium atoms. This isotopic labeling makes it easily distinguishable from the native TBP by mass spectrometry (MS) due to its higher molecular weight, while its chemical and physical properties remain nearly identical. By adding a known amount of TBP-d27 to a sample at the beginning of the analytical procedure, any losses of the target analyte (TBP) during extraction, cleanup, and analysis can be accurately corrected for, a principle known as isotope dilution.[3]

These protocols are designed for use with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are common techniques for the analysis of organophosphorus compounds.[4] Adherence to these guidelines will aid researchers in developing robust and reliable analytical methods for the quantification of tributyl phosphate in various matrices.

Principle of Surrogate Standards in Recovery Studies

The fundamental principle behind using TBP-d27 as a surrogate standard is that it will behave in the same manner as the native TBP throughout the entire analytical process. Any analyte lost during sample handling and analysis will be accompanied by a proportional loss of the surrogate standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract and comparing it to the initial ratio in the calibration standards, an accurate quantification of the analyte in the original sample can be achieved. This approach effectively compensates for matrix effects and variations in extraction efficiency.

The percent recovery of the surrogate standard is also a critical quality control parameter. It provides a measure of the efficiency of the sample preparation process for each individual sample. A recovery outside of the established acceptance limits may indicate a problem with the extraction or analysis of that specific sample.

Experimental Protocols

Protocol 1: Analysis of Tributyl Phosphate in Water Samples using TBP-d27 as a Surrogate Standard

This protocol describes the determination of tributyl phosphate in water samples (e.g., wastewater, surface water) by solid-phase extraction (SPE) followed by GC-MS/MS analysis, incorporating TBP-d27 as a surrogate standard.

1. Reagents and Materials

  • Tributyl phosphate (TBP), analytical standard grade

  • This compound (TBP-d27), ≥98 atom % D

  • Methanol, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate, HPLC grade

  • n-Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Reagent water (deionized, organic-free)

  • Glassware (volumetric flasks, pipettes, vials with PTFE-lined caps)

2. Standard Preparation

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of TBP and TBP-d27 into separate 10 mL volumetric flasks.

    • Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (10 µg/mL TBP):

    • Dilute the TBP primary stock solution with methanol.

  • Surrogate Standard Spiking Solution (1 µg/mL TBP-d27):

    • Dilute the TBP-d27 primary stock solution with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding appropriate volumes of the TBP working standard solution to 10 mL volumetric flasks.

    • Spike each calibration standard with 100 µL of the 1 µg/mL TBP-d27 surrogate standard spiking solution.

    • Dilute to volume with reagent water. This will result in a constant concentration of 10 ng/mL of TBP-d27 in each calibration standard.

3. Sample Preparation and Extraction

  • Collect water samples in clean glass bottles.

  • To a 100 mL aliquot of the water sample, add 100 µL of the 1 µg/mL TBP-d27 surrogate standard spiking solution.

  • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes from the cartridge with 2 x 5 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.

  • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 min

      • Ramp: 15°C/min to 280°C

      • Hold: 5 min at 280°C

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • MS/MS Transitions (MRM mode):

      • TBP: Precursor ion (m/z) -> Product ion (m/z) (e.g., 211 -> 99, 155)

      • TBP-d27: Precursor ion (m/z) -> Product ion (m/z) (e.g., 235 -> 108, 168)

      • Note: Specific transitions should be optimized on the instrument being used.

5. Data Analysis and Calculations

  • Generate a calibration curve by plotting the ratio of the peak area of TBP to the peak area of TBP-d27 against the concentration of TBP.

  • Calculate the concentration of TBP in the sample extract using the calibration curve.

  • Calculate the final concentration of TBP in the original water sample, taking into account the initial sample volume and the final extract volume.

  • Calculate the percent recovery of the surrogate standard (TBP-d27) in each sample:

    • % Recovery = (Measured concentration of TBP-d27 / Spiked concentration of TBP-d27) x 100

Protocol 2: Analysis of Tributyl Phosphate in Soil Samples using TBP-d27 as a Surrogate Standard

This protocol outlines the determination of tributyl phosphate in soil samples by pressurized fluid extraction (PFE) followed by GC-MS/MS analysis, with TBP-d27 as a surrogate standard.

1. Reagents and Materials

  • All reagents and materials from Protocol 1

  • Diatomaceous earth

  • Acetone, HPLC grade

  • Pressurized Fluid Extraction (PFE) system and extraction cells

2. Standard Preparation

  • Prepare stock and working solutions as described in Protocol 1.

  • For calibration, a matrix-matched approach is recommended. Prepare calibration standards by spiking clean, analyte-free soil extract with known amounts of TBP and a constant amount of TBP-d27.

3. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve to remove large debris.

  • Homogenize the sample.

  • Weigh 10 g of the homogenized soil into a beaker.

  • Spike the soil sample with 100 µL of the 1 µg/mL TBP-d27 surrogate standard spiking solution and mix thoroughly.

  • Allow the spiked sample to equilibrate for at least 30 minutes.

  • Mix the spiked soil with an equal amount of diatomaceous earth and load it into a PFE extraction cell.

  • Perform pressurized fluid extraction with the following conditions (example):

    • Solvent: 1:1 (v/v) acetone:hexane

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 min

    • Cycles: 2

  • Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or nitrogen evaporator.

  • Proceed with cleanup if necessary (e.g., using gel permeation chromatography or silica gel column chromatography to remove interferences).

  • Adjust the final volume to 1 mL and transfer to a GC vial for analysis.

4. GC-MS/MS Analysis

  • Follow the GC-MS/MS conditions outlined in Protocol 1.

5. Data Analysis and Calculations

  • Perform data analysis and calculations as described in Protocol 1, using the matrix-matched calibration curve.

Data Presentation

The following tables present example data that would be generated during a recovery study using TBP-d27 as a surrogate standard.

Table 1: Example Calibration Data for TBP Analysis

Calibration LevelTBP Concentration (ng/mL)TBP-d27 Concentration (ng/mL)TBP Peak AreaTBP-d27 Peak AreaPeak Area Ratio (TBP/TBP-d27)
10.51015,234305,1230.050
21.01030,897306,5430.101
35.010155,678304,9870.510
410.010310,456305,8761.015
525.010778,987306,1122.545
650.0101,555,876305,5545.092

Table 2: Example Recovery and Precision Data for TBP in Spiked Water Samples

Sample IDSpiked TBP Conc. (ng/mL)Measured TBP Conc. (ng/mL)% Recovery (TBP)Measured TBP-d27 Conc. (ng/mL)% Recovery (TBP-d27)
Water Spike 110.09.898.09.595.0
Water Spike 210.010.1101.09.999.0
Water Spike 310.09.595.09.292.0
Average 98.0 95.3
Std. Dev. 3.0 3.5
% RSD 3.1 3.7

Table 3: Example Recovery Data for TBP-d27 in Various Sample Matrices

Sample MatrixSample IDSpiked TBP-d27 Conc. (ng/mL or ng/g)Measured TBP-d27 Conc. (ng/mL or ng/g)% Recovery
Surface WaterSW-0110 ng/mL9.1 ng/mL91.0
WastewaterWW-0110 ng/mL8.5 ng/mL85.0
Sandy SoilSS-0110 ng/g9.5 ng/g95.0
Clay SoilCS-0110 ng/g8.8 ng/g88.0

Visualization of Workflows and Principles

The following diagrams illustrate the experimental workflow and the underlying principle of using a surrogate standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Sample Collection (Water or Soil) spike_surrogate 2. Spike with TBP-d27 sample_collection->spike_surrogate extraction 3. Extraction (SPE or PFE) spike_surrogate->extraction cleanup 4. Cleanup & Concentration extraction->cleanup gcms_analysis 5. GC-MS/MS Analysis cleanup->gcms_analysis data_acquisition 6. Data Acquisition gcms_analysis->data_acquisition quantification 7. Quantification (using Calibration Curve) data_acquisition->quantification recovery_calc 8. Recovery Calculation quantification->recovery_calc reporting 9. Final Report recovery_calc->reporting

Caption: Experimental workflow for a recovery study using TBP-d27.

surrogate_principle cluster_initial Initial Sample cluster_processed Processed Sample (Final Extract) cluster_calculation Calculation initial_analyte TBP processed_analyte TBP initial_analyte->processed_analyte Extraction & Cleanup (Analyte Loss) initial_surrogate TBP-d27 processed_surrogate TBP-d27 initial_surrogate->processed_surrogate initial_matrix Matrix processed_text Proportional loss of TBP and TBP-d27 initial_text Known amount of TBP-d27 added formula Corrected Analyte Conc. = (Measured TBP Area / Measured TBP-d27 Area) x (1 / Response Factor) x Dilution Factor

Caption: Principle of surrogate standard correction for analyte loss.

References

Application of Tributyl Phosphate-d27 in Food Contact Material Testing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tributyl phosphate (TBP) is an organophosphorus compound utilized as a plasticizer and flame retardant in the manufacturing of various polymers, some of which are intended for food contact applications. The potential for migration of TBP from packaging materials into foodstuffs raises safety concerns, necessitating robust and accurate analytical methods to ensure consumer protection. Tributyl phosphate-d27 (TBP-d27), a deuterated analog of TBP, serves as an excellent internal or surrogate standard in isotope dilution mass spectrometry methods for the precise quantification of TBP and other organophosphate esters (OPEs) in food contact materials (FCMs) and food simulants. Its use significantly improves the accuracy and reliability of analytical measurements by compensating for matrix effects and variations in sample preparation and instrumental analysis.

This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of food safety and drug development on the utilization of TBP-d27 in the testing of food contact materials.

Application Notes

This compound is ideally suited for the quantitative analysis of TBP and other OPEs migrating from food contact materials due to its chemical and physical properties being nearly identical to its non-deuterated counterpart. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation, while its distinct mass allows for separate detection by mass spectrometry.

Key Applications:

  • Internal Standard in Isotope Dilution Mass Spectrometry (ID-MS): TBP-d27 is added to samples at the beginning of the analytical process. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, correcting for losses during sample workup and instrumental analysis.

  • Surrogate Standard: In methods where a full suite of isotopically labeled standards is not available, TBP-d27 can be used as a surrogate standard to monitor the recovery of other OPEs with similar chemical properties.

  • Method Validation: TBP-d27 is crucial for validating analytical methods by assessing parameters such as recovery, precision, and accuracy.

Analytical Techniques:

The primary analytical techniques for the determination of TBP and other OPEs using TBP-d27 are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is well-suited for the analysis of volatile and semi-volatile OPEs, while LC-MS/MS is advantageous for less volatile and more polar compounds.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from methods utilizing deuterated internal standards for the analysis of plasticizers and organophosphate esters in food contact materials and simulants.

Table 1: Method Performance for Organophosphate Esters using TBP-d27 as a Surrogate Standard

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Recovery (%)Relative Standard Deviation (RSD) (%)
Tributyl phosphate (TBP)0.17 - 1.210.5 - 3.684.7 - 114.31.6 - 25.3
Tris(2-chloroethyl) phosphate (TCEP)0.17 - 1.210.5 - 3.672.6 - 112.91.6 - 25.3
Tris(1-chloro-2-propyl) phosphate (TCIPP)0.17 - 1.210.5 - 3.672.6 - 112.91.6 - 25.3
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)0.17 - 1.210.5 - 3.672.6 - 112.91.6 - 25.3
Triphenyl phosphate (TPP)0.17 - 1.210.5 - 3.672.6 - 112.91.6 - 25.3

Data adapted from a study on the determination of organophosphate esters in soil and sediment, demonstrating typical performance of methods using TBP-d27 as a surrogate standard.[1]

Experimental Protocols

Protocol 1: Determination of Tributyl Phosphate Migration from Food Contact Materials into Food Simulants using GC-MS and TBP-d27 as an Internal Standard

1. Scope: This protocol describes the quantitative analysis of tributyl phosphate (TBP) migration from plastic food contact materials into food simulants (e.g., 10% ethanol, 50% ethanol, and olive oil) using gas chromatography-mass spectrometry (GC-MS) with this compound (TBP-d27) as an internal standard.

2. Materials and Reagents:

  • Tributyl phosphate (TBP), analytical standard

  • This compound (TBP-d27), internal standard

  • Hexane, pesticide residue grade

  • Acetone, pesticide residue grade

  • Dichloromethane, pesticide residue grade

  • Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours

  • Anhydrous sodium sulfate, analytical grade, baked at 400°C for 4 hours

  • Food simulants: 10% (v/v) ethanol, 50% (v/v) ethanol, olive oil

  • Food contact material samples

3. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Autosampler

  • Incubator

4. Standard Solutions Preparation:

  • TBP Stock Solution (1000 µg/mL): Accurately weigh 10 mg of TBP standard and dissolve in 10 mL of hexane.

  • TBP-d27 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of TBP-d27 and dissolve in 10 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the TBP stock solution with hexane to cover the expected concentration range of TBP in the samples. Spike each calibration standard with the TBP-d27 internal standard solution to a final concentration of 1 µg/mL.

5. Sample Preparation and Extraction:

  • Migration Test:

    • Cut the food contact material into 1 dm² pieces.

    • Immerse the samples in the food simulant at a ratio of 6 dm²/L.

    • Incubate under the desired conditions (e.g., 10 days at 40°C or 2 hours at 70°C).

  • Extraction from Aqueous Food Simulants (10% and 50% Ethanol):

    • Take a 10 mL aliquot of the food simulant after the migration test.

    • Spike with 10 µL of the TBP-d27 internal standard stock solution (100 µg/mL).

    • Add 2 g of NaCl and shake to dissolve.

    • Perform liquid-liquid extraction with 5 mL of hexane twice.

    • Combine the hexane extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Extraction from Olive Oil Food Simulant:

    • Take a 1 g aliquot of the olive oil after the migration test.

    • Spike with 10 µL of the TBP-d27 internal standard stock solution (100 µg/mL).

    • Dissolve the oil in 10 mL of hexane.

    • Perform solid-phase extraction (SPE) cleanup using a silica gel cartridge to remove lipids.

    • Elute the TBP and TBP-d27 with a suitable solvent mixture (e.g., hexane:acetone).

    • Concentrate the eluate to a final volume of 1 mL.

6. GC-MS Analysis:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • TBP: m/z 99, 155, 211

      • TBP-d27: m/z 112, 172, 238

    • Quantification Ion: TBP (m/z 155), TBP-d27 (m/z 172).

7. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the TBP quantification ion to the peak area of the TBP-d27 quantification ion against the concentration of TBP in the calibration standards.

  • Calculate the concentration of TBP in the samples using the calibration curve.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results FCM Food Contact Material Migration Migration Test (e.g., 10 days at 40°C) FCM->Migration Simulant Food Simulant (e.g., 10% Ethanol, Olive Oil) Simulant->Migration Spiking Spike with This compound Migration->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Quantification Quantification (Isotope Dilution) GCMS->Quantification Data Concentration of TBP in Food Simulant Quantification->Data

Caption: Experimental workflow for TBP analysis.

Isotope_Dilution_Principle Sample Sample containing unknown amount of TBP MixedSample Sample + Internal Standard Sample->MixedSample Standard Known amount of This compound (Internal Standard) Standard->MixedSample Analysis GC-MS Analysis MixedSample->Analysis Ratio Measure Ratio of TBP / TBP-d27 Analysis->Ratio Result Calculate initial amount of TBP in sample Ratio->Result

Caption: Principle of isotope dilution analysis.

References

Troubleshooting & Optimization

minimizing isotopic exchange in "Tributyl phosphate-d27" standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing isotopic exchange in Tributyl phosphate-d27 (TBP-d27) standards. Below you will find frequently asked questions and troubleshooting guides to ensure the isotopic integrity of your standards during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBP-d27) and why is it used as an internal standard?

This compound is a deuterated form of Tributyl phosphate (TBP), where 27 hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated internal standard is a widely accepted best practice to compensate for variations in sample preparation and matrix effects, leading to more robust and reliable data.[2]

Q2: What is isotopic exchange and why is it a concern for TBP-d27 standards?

Isotopic exchange, also known as hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a deuterated standard is replaced by a hydrogen atom from its surroundings, such as from a solvent or the sample matrix.[3] This process, also referred to as "back-exchange," can alter the mass of the internal standard, leading to a decrease in its signal and a potential artificial increase in the signal of the unlabeled analyte. This can compromise the accuracy and precision of quantitative analyses.[3]

Q3: How stable is the deuterium labeling in TBP-d27?

The deuterium atoms in TBP-d27 are on the butyl chains. Deuterium labels on aliphatic chains that are not near activating groups are generally considered stable.[3] However, the stability of TBP itself can be affected by strong acids and bases, which could potentially create conditions conducive to exchange over time or under harsh experimental conditions.[4][5]

Q4: What are the primary factors that can induce isotopic exchange in TBP-d27?

Several experimental and environmental factors can promote H/D exchange in deuterated standards:

  • pH: Both acidic and basic conditions can catalyze the exchange. The lowest rate of exchange is typically observed in the neutral or near-neutral pH range.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including H/D exchange.[3]

  • Solvent: Protic solvents, such as water and methanol, can readily donate hydrogen atoms and facilitate exchange. Aprotic solvents like acetonitrile are generally preferred for storing and handling deuterated standards.[3]

Q5: What are the recommended storage and handling conditions for TBP-d27 standards?

To maintain the isotopic purity of TBP-d27 standards, proper storage and handling are crucial.

ConditionRecommendationRationale
Form Pure (neat) or in an anhydrous aprotic solvent.Minimizes exposure to protic sources that can cause H/D exchange.
Temperature Pure form: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[1]Lower temperatures slow down the rate of potential degradation and exchange reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Prevents exposure to atmospheric moisture.
Container Use tightly sealed vials.Prevents ingress of moisture and other contaminants.
Handling Use dry glassware and syringes. Avoid repeated freeze-thaw cycles by aliquoting the standard into smaller, single-use vials.[1]Minimizes the introduction of water.

Troubleshooting Guide

This guide addresses common issues encountered when using TBP-d27 standards.

Issue 1: Decrease in the TBP-d27 signal and/or increase in the unlabeled TBP signal in my analytical run.

This could be an indication of isotopic exchange.

Troubleshooting Workflow for Isotopic Exchange

A Problem: Decreased TBP-d27 signal and/or increased TBP signal B Review Sample Preparation and Handling A->B C Were protic solvents (e.g., water, methanol) used for sample dilution or reconstitution? B->C D Was the sample exposed to high temperatures? C->D No J Use aprotic solvents (e.g., acetonitrile) for sample preparation. Keep samples on ice or at low temperatures. C->J Yes E Was the sample exposed to strong acidic or basic conditions? D->E No D->J Yes F Review LC-MS Method E->F No K Adjust sample pH to be as close to neutral as possible. Use appropriate buffers. E->K Yes G Is the mobile phase pH close to neutral? F->G H Can the analysis time be shortened? G->H Yes L Optimize mobile phase pH to minimize exchange. Consider faster gradients or shorter columns. G->L No H->L No M Review Storage Conditions H->M Yes I Corrective Actions J->I K->I L->I N Is the standard stored in an anhydrous aprotic solvent at the recommended temperature? M->N N->I Yes O Aliquot standard to avoid repeated freeze-thaw cycles. Ensure proper sealing of vials. N->O No O->I

Caption: Troubleshooting workflow for suspected isotopic exchange in TBP-d27 standards.

Issue 2: Inconsistent results across different batches of samples.

This may be due to variability in sample matrix or handling procedures.

Possible Cause Recommended Action
Matrix Effects Ensure consistent sample preparation across all batches. Perform a matrix effect study by spiking TBP-d27 into different lots of the biological matrix to assess variability.
Inconsistent Handling Standardize all handling procedures, including solvent types, temperatures, and exposure times. Ensure all analysts are following the same protocol.
Standard Degradation If using a stock solution over a long period, verify its integrity by comparing it to a freshly prepared standard.

Experimental Protocols

Protocol 1: Preparation of TBP-d27 Stock and Working Solutions

This protocol is designed to minimize the risk of isotopic exchange during the preparation of standard solutions.

Workflow for Preparing TBP-d27 Standard Solutions

cluster_0 Preparation Environment cluster_1 Materials and Reagents cluster_2 Procedure A Use a clean, dry workspace. Consider working in a glovebox under an inert atmosphere. B TBP-d27 standard (neat or in solution) C Anhydrous, aprotic solvent (e.g., acetonitrile, DMSO) D Dry glassware (vials, pipettes) E Allow TBP-d27 standard to equilibrate to room temperature before opening. F Prepare stock solution by dissolving a known amount of TBP-d27 in the anhydrous aprotic solvent. E->F G Vortex briefly to ensure complete dissolution. F->G H Prepare working solutions by serially diluting the stock solution with the same anhydrous aprotic solvent. G->H I Aliquot the stock and working solutions into single-use vials. H->I J Store all solutions at the recommended temperature (-20°C or -80°C). I->J

Caption: Recommended workflow for preparing TBP-d27 stock and working solutions.

Protocol 2: Minimizing Exchange During Sample Analysis by LC-MS

This protocol provides general guidelines for setting up an LC-MS method to minimize in-process isotopic exchange.

  • Mobile Phase Preparation:

    • Whenever possible, use mobile phases with a pH as close to neutral as is compatible with your chromatography.

    • If acidic or basic conditions are required for chromatography, keep the exposure time to these conditions as short as possible.

  • Sample Handling:

    • Keep samples in the autosampler at a low temperature (e.g., 4°C) to minimize exchange while waiting for injection.

    • Minimize the time between sample preparation and analysis.

  • Chromatographic Method:

    • Develop a method with the shortest possible run time that still provides adequate separation. This reduces the time the TBP-d27 is exposed to the mobile phase.

    • Consider using a higher flow rate or a shorter column to expedite the analysis.

  • System Suitability:

    • Regularly inject a TBP-d27 standard solution to monitor for any signs of isotopic exchange, such as a decrease in the deuterated signal or an increase in the unlabeled signal over the course of an analytical run.

By following these guidelines, researchers can enhance the reliability and accuracy of their analytical data when using TBP-d27 as an internal standard.

References

Technical Support Center: Addressing Matrix Effects with Tributyl Phosphate-d27 in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

[23] 1 [2] 3 2 4 5 6 7 8 [3alidated method for the determination of 183 agrochemicals in whole-water samples, with individual measurements in filtered water (183 analytes) and suspended sediment (178 analytes). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG111sSS1J_oI2hUFjm1tetaDSI-h2hXB_lKsWKnCoNfnaAaRd5BMW8RlmNrPkP2gfCrCoJfzb7QmjTIFf48ug2-1fUtDlAMed2MEfpb4EZPKQ2f5wTNIZpp1NlVt6Qg1GCzlf3dL3SD4CC1OMJx2wrmGDNoGC4KUE2OtAPIRPoSmXjUZkHk8fJPQ== Analyzing Search Results

I've made significant progress by analyzing the most recent search results. I've now confirmed that TBP-d27 serves as an internal standard across various environmental and biological analyses. This is a solid foundation for the next steps.

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Synthesizing Protocol and Data

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tributyl phosphate-d27 (TBP-d27) as an internal standard to mitigate matrix effects in the analysis of complex samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue Potential Cause(s) Recommended Action(s)
Poor recovery of both Tributyl Phosphate (TBP) and TBP-d27 Inefficient extraction from the sample matrix.- Optimize the extraction solvent system (e.g., trying different polarity solvents or mixtures).- Increase extraction time or employ more vigorous mixing/sonication.- Adjust the pH of the sample to improve the partitioning of TBP into the organic phase.
Variable recovery of TBP and TBP-d27 across samples Inconsistent sample preparation.- Ensure precise and consistent addition of the TBP-d27 internal standard to all samples, standards, and quality controls at the beginning of the process.- Homogenize complex solid or semi-solid samples thoroughly before extraction.
Chromatographic peak for TBP-d27 appears significantly earlier or later than the TBP peak Deuterium isotope effect. The C-D bond is slightly stronger than the C-H bond, which can lead to small differences in retention time, especially in highly efficient chromatographic systems.- Adjust the chromatographic gradient to ensure co-elution. A shallower gradient may help merge the peaks.- If co-elution is not fully achievable, ensure that the integration window for both peaks is consistent and that the matrix effect is consistent across the small retention time difference.
High variability in the TBP/TBP-d27 peak area ratio in replicate injections Instrument instability or carryover.- Check for leaks in the LC or GC system.- Implement a robust wash cycle for the injector to prevent carryover between samples.- Ensure the autosampler is functioning correctly and injecting consistent volumes.
Signal suppression or enhancement is still observed despite using TBP-d27 Extreme matrix complexity or co-eluting isobaric interferences. TBP-d27 can compensate for matrix effects that influence the ionization of TBP, but it may not overcome all sources of interference.- Dilute the sample extract to reduce the concentration of matrix components. This is often a simple and effective solution if the analyte concentration is sufficiently high. - Improve sample cleanup procedures (e.g., using solid-phase extraction (SPE) with a different sorbent) to remove interfering compounds.
FAQ: Addressing Matrix Effects with this compound

Q1: Why is this compound recommended as an internal standard for TBP analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the analyte (Tributyl phosphate) but has a different mass due to the replacement of hydrogen atoms with deuterium. This makes it an ideal internal standard because it behaves nearly identically to the analyte during sample preparation, extraction, and chromatographic separation. By adding a known amount of TBP-d27 to each sample, it can effectively compensate for variations in sample recovery and matrix-induced signal suppression or enhancement in the mass spectrometer.

Q2: What is the "deuterium isotope effect" and how can it affect my analysis?

A2: The deuterium isotope effect refers to the potential for deuterated compounds to have slightly different physicochemical properties compared to their non-deuterated counterparts. In chromatography, this can manifest as a small shift in retention time, with the deuterated standard often eluting slightly earlier than the analyte. While this effect is usually minor, it is important to be aware of it and ensure that the chromatographic conditions are optimized to minimize this separation and ensure both compounds experience the same matrix effects.

Q3: Can TBP-d27 compensate for all types of matrix effects?

A3: While TBP-d27 is highly effective at compensating for matrix effects that impact the ionization efficiency of TBP, it may not correct for all sources of error. For example, if a co-eluting matrix component has the same mass as TBP and fragments in a similar way, it could cause an isobaric interference that TBP-d27 cannot correct for. In such cases, chromatographic separation is crucial.

Q4: How do I determine the optimal concentration of TBP-d27 to add to my samples?

A4: The concentration of the internal standard should be high enough to produce a stable and reproducible signal but should not be so high that it saturates the detector. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the analyte.

Q5: My results show significant matrix effects even with TBP-d27. What are my next steps?

A5: If you still observe significant matrix effects, consider the following:

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.

  • Enhanced Sample Cleanup: Implement more rigorous sample cleanup steps, such as solid-phase extraction (SPE), to remove matrix interferences before analysis.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to create a matrix-matched calibration curve. This can help to further compensate for matrix effects.

Experimental Protocols

Below is a representative experimental protocol for the analysis of Tributyl Phosphate (TBP) in a complex water sample using TBP-d27 as an internal standard.

1. Preparation of Standards

  • TBP Stock Solution (1 mg/mL): Accurately weigh 10 mg of TBP and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • TBP-d27 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of TBP-d27 and dissolve it in 10 mL of the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the TBP stock solution. Spike each working standard with the TBP-d27 internal standard to a constant final concentration (e.g., 50 ng/mL).

2. Sample Preparation and Extraction

  • Collect 100 mL of the water sample in a clean glass container.

  • Spike the sample with the TBP-d27 internal standard stock solution to achieve a final concentration of 50 ng/mL.

  • Add 10 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of hexane and acetone).

  • Shake vigorously for 2 minutes.

  • Allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction with a fresh 10 mL portion of the extraction solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. Instrumental Analysis (LC-MS/MS)

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • TBP: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

    • TBP-d27: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

4. Data Analysis

  • Calculate the peak area ratio of TBP to TBP-d27 for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the TBP standards.

  • Determine the concentration of TBP in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of using TBP-d27 to correct for matrix effects in a complex sample. Note: This data is representative and intended for illustrative purposes.

Sample Type Analyte Spiked Concentration (ng/mL) Peak Area (without IS) Recovery (%) (without IS) Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL) (with IS) Recovery (%) (with IS)
Solvent StandardTBP501,250,0001001.0050.0100
Wastewater ExtractTBP50687,500550.9849.098
Soil ExtractTBP50812,500651.0251.0102

As shown in the table, without an internal standard, the recovery of TBP is significantly lower in the wastewater and soil extracts due to matrix-induced signal suppression. When TBP-d27 is used as an internal standard, the calculated concentrations are much closer to the true spiked value, demonstrating the effectiveness of this approach in compensating for matrix effects.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis sample Complex Sample (e.g., Water, Soil) spike_is Spike with TBP-d27 Internal Standard sample->spike_is standards Calibration Standards standards->spike_is extraction Liquid-Liquid or Solid-Phase Extraction spike_is->extraction concentration Concentration of Extract extraction->concentration lcms LC-MS/MS Analysis concentration->lcms data_processing Data Processing (Peak Area Ratio) lcms->data_processing quantification Quantification using Calibration Curve data_processing->quantification

Caption: Experimental workflow for the analysis of Tributyl Phosphate using TBP-d27.

matrix_effect_logic cluster_without_is Without Internal Standard cluster_with_is With TBP-d27 Internal Standard analyte_only Analyte (TBP) matrix_effect Matrix Effect (Ion Suppression/Enhancement) analyte_only->matrix_effect ms_signal_no_is Inaccurate MS Signal matrix_effect->ms_signal_no_is inaccurate_result Inaccurate Quantification ms_signal_no_is->inaccurate_result Leads to analyte_is Analyte (TBP) + TBP-d27 matrix_effect_is Matrix Effect affects both Analyte and IS equally analyte_is->matrix_effect_is ms_signal_is Accurate Peak Area Ratio matrix_effect_is->ms_signal_is accurate_result Accurate Quantification ms_signal_is->accurate_result Leads to

Caption: Logic of matrix effect compensation with TBP-d27.27.

References

improving peak shape and resolution for "Tributyl phosphate-d27" in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the chromatography of Tributyl phosphate-d27. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance peak shape and resolution during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing or splitting with this compound?

A1: Peak tailing or splitting for this compound can stem from several factors. A primary cause is the "isotope effect," where the substitution of hydrogen with deuterium alters the molecule's physicochemical properties.[1] This can lead to slight differences in retention time compared to the non-deuterated analog, manifesting as peak asymmetry.[1][2][3] Other common causes include secondary interactions with the stationary phase, column contamination, or inappropriate solvent conditions.[4][5]

Q2: My resolution between this compound and other components is poor. How can I improve it?

A2: Improving resolution involves optimizing several chromatographic parameters. Key strategies include adjusting the temperature program, changing the carrier gas flow rate, and selecting a column with appropriate dimensions (length, internal diameter, and film thickness).[6][7][8] For complex mixtures, enhancing chromatographic efficiency is often a successful approach.[6]

Q3: Can the choice of injection solvent affect the peak shape of this compound?

A3: Yes, a mismatch between the injection solvent and the mobile phase can lead to peak distortion.[4] If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread at the column inlet, resulting in broad or split peaks.[4] Whenever feasible, dissolving the sample in the initial mobile phase is recommended.

Q4: What role does the GC inlet temperature play in the analysis of this compound?

A4: The inlet temperature is critical for ensuring proper vaporization of the sample without causing degradation. For splitless injections, the initial oven temperature should ideally be about 20°C below the boiling point of the sample solvent to ensure efficient analyte focusing at the head of the column.[9] An incorrect inlet temperature can lead to broad or split peaks.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue that can compromise the accuracy of quantification. The following guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Peak Tailing

cluster_0 Peak Tailing Observed cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution Start Observe Peak Tailing CheckColumn Inspect Column Condition Start->CheckColumn Systematic Troubleshooting CheckSolvent Verify Solvent & pH CheckColumn->CheckSolvent If column is OK ChangeColumn Consider Different Column CheckColumn->ChangeColumn If column is old or contaminated AdjustTemp Optimize Temperature Program CheckSolvent->AdjustTemp If solvent is correct ModifyMobilePhase Adjust Mobile Phase AdjustTemp->ModifyMobilePhase If tailing persists ModifyMobilePhase->ChangeColumn If still tailing Resolved Peak Shape Improved ChangeColumn->Resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

Detailed Steps:

  • Evaluate Column Health:

    • Symptom: Tailing observed for all peaks.

    • Possible Cause: Column contamination or degradation.[10] Strongly retained impurities can accumulate at the column inlet.

    • Solution:

      • Trim the first few centimeters of the column.

      • If using a guard column, replace it.

      • If the problem persists, replace the analytical column.

  • Check for Active Sites:

    • Symptom: Tailing is more pronounced for polar analytes like Tributyl phosphate.

    • Possible Cause: Secondary interactions with active sites on the stationary phase (e.g., silanol groups) or metal surfaces in the flow path.[4][11]

    • Solution:

      • GC: Use a deactivated inlet liner and ensure proper column installation.[9]

      • LC: Operate at a lower pH to suppress silanol ionization, or use an end-capped column.[5] Adding a small amount of a competitive base to the mobile phase can also help.

  • Optimize Method Parameters:

    • Symptom: Tailing appears after changes to the method.

    • Possible Cause: Sub-optimal analytical conditions.

    • Solution:

      • Solvent Mismatch: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[4]

      • Column Overload: Reduce the injection volume or sample concentration.[4]

Issue 2: Poor Resolution

Inadequate resolution can make accurate quantification impossible. This guide outlines steps to improve the separation of this compound from interfering peaks.

Troubleshooting Workflow for Poor Resolution

cluster_0 Poor Resolution cluster_1 Parameter Adjustment cluster_2 Column Selection cluster_3 Resolution Start Observe Poor Resolution OptimizeFlow Adjust Flow Rate Start->OptimizeFlow OptimizeTemp Modify Temperature Program OptimizeFlow->OptimizeTemp If resolution is still poor Resolved Resolution Improved OptimizeFlow->Resolved If successful ChangeDimensions Change Column Dimensions (Length, ID, Film) OptimizeTemp->ChangeDimensions If further improvement needed OptimizeTemp->Resolved If successful ChangePhase Select Different Stationary Phase ChangeDimensions->ChangePhase For selectivity changes ChangeDimensions->Resolved If successful ChangePhase->Resolved

Caption: A decision tree for systematically improving chromatographic resolution.

Detailed Steps:

  • Optimize Carrier Gas/Mobile Phase Flow Rate:

    • Rationale: Flow rate affects the efficiency of the separation.

    • Action: Experiment with slightly lower or higher flow rates to find the optimal velocity for your column and analytes.

  • Adjust the Temperature Program (for GC):

    • Rationale: The temperature ramp rate influences selectivity and retention.[6]

    • Action: A slower temperature ramp can increase the separation between closely eluting peaks. Conversely, a faster ramp can decrease analysis time but may sacrifice some resolution.[8]

  • Modify Column Parameters:

    • Rationale: Column dimensions and stationary phase chemistry are fundamental to achieving good resolution.[12]

    • Action:

      • Increase Column Length: Doubling the column length can significantly increase resolution.[8]

      • Decrease Internal Diameter (ID): Narrower columns generally provide higher efficiency.[6]

      • Change Stationary Phase: If co-elution is due to similar analyte polarities, switching to a stationary phase with a different selectivity is often the most effective solution.[8]

Experimental Protocols

Protocol 1: GC-FID Method for Tributyl Phosphate

This protocol is adapted from a validated method for the assay of tributyl phosphate.[13][14]

  • Column: J&W DB-Wax capillary column (30 m x 0.53 mm, 1 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[13]

  • Temperatures:

    • Injector: 210°C[13]

    • Detector (FID): 210°C[13]

    • Oven: Isothermal at 210°C[13]

  • Injection: 3 µL injection volume with a split ratio of 18.0/2.0.[13]

  • Sample Preparation: Dilute the sample in methylene chloride.

Protocol 2: Sample Preparation for Biological Matrices

This is a general guideline for extracting tributyl phosphate from biological samples.[15]

  • Homogenize the biological sample (e.g., tissue, plasma).

  • To a known amount of the homogenized sample in a microwave extraction vessel, add a 1:1 (v/v) mixture of hexane and acetone.

  • Perform microwave-assisted extraction according to the instrument manufacturer's instructions.

  • After extraction and cooling, filter the extract to remove particulate matter.

  • The extract may require further cleanup using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

Quantitative Data Summary

The following tables provide a summary of typical chromatographic parameters and their impact on the analysis.

Table 1: GC Parameters for Tributyl Phosphate Analysis

ParameterValueReference
Column DB-Wax (30 m x 0.53 mm, 1 µm film)[13]
Carrier Gas Helium[13]
Column Flow Rate 2.0 mL/min[13]
Injector Temperature 210°C[13]
Detector Temperature 210°C[13]
Oven Temperature 210°C (Isothermal)[13]
Injection Volume 3 µL[13]
Split Ratio 18.0/2.0[13]

Table 2: General Troubleshooting Guide for Peak Shape

SymptomPossible CauseRecommended Action
Peak Tailing Secondary interactions with active sitesUse a deactivated liner (GC); operate at lower pH (LC)[5][9]
Column overloadReduce sample concentration or injection volume[4]
Solvent mismatchDissolve sample in the mobile phase[4]
Peak Fronting Column overloadDilute the sample[16]
Catastrophic column failureReplace the column[16]
Split Peaks Improper column installationRe-install the column carefully[9]
Incompatible sample solventChange the sample solvent to be weaker than the mobile phase

References

stability of "Tributyl phosphate-d27" in various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Tributyl phosphate-d27. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat (pure) this compound?

A1: For optimal stability, neat this compound should be stored under the following conditions:

  • -20°C: for long-term storage, stable for up to 3 years.[1]

  • 4°C: for medium-term storage, stable for up to 2 years.[1]

  • +20°C: can also be a viable storage temperature as suggested by some suppliers.[2]

It is crucial to store the compound in its original, tightly sealed container to protect it from moisture and light.[3][4][5]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound are more susceptible to degradation. To maintain their integrity, follow these storage guidelines:

  • -80°C: for up to 6 months.[1]

  • -20°C: for up to 1 month.[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing.[1]

Q3: What are the main degradation products of this compound?

A3: The primary degradation products of Tributyl phosphate (TBP), and presumably this compound, are formed through the dealkylation of the butoxy groups.[6][7] The main degradation products are:

  • Dibutyl phosphate (DBP)

  • Monobutyl phosphate (MBP)

These can be formed through processes like hydrolysis, radiolysis, and photolysis.[6][7][8][9][10]

Q4: What factors can cause the degradation of this compound?

A4: Several factors can contribute to the degradation of this compound:

  • Moisture: As a deuterated compound, it is hygroscopic and can absorb atmospheric moisture, leading to hydrolysis and isotopic dilution (H/D exchange).[11][12]

  • Light: Direct exposure to sunlight or UV light can induce photolytic degradation.[3][10]

  • Temperature: Elevated temperatures can accelerate degradation. A maximum storage temperature of 50°C is advised for its non-deuterated counterpart.[3]

  • pH: Both strong acids and bases can catalyze hydrolysis.[8]

  • Radiation: Exposure to high-energy radiation can cause radiolysis.[9]

Q5: Are there any special handling precautions for this compound?

A5: Yes, due to its deuterated nature and susceptibility to moisture, the following handling precautions are recommended:

  • Handle under an inert and dry atmosphere, such as a glovebox or under a stream of dry nitrogen or argon.[11]

  • Use thoroughly dried glassware and syringes to minimize water contamination.

  • Keep containers tightly sealed when not in use.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions. Ensure proper storage conditions (-80°C for up to 6 months, -20°C for up to 1 month) and aliquot to avoid freeze-thaw cycles.[1] Verify the purity of the stored standard using an appropriate analytical method (e.g., GC-MS, NMR).
Unexpected peaks in analytical chromatogram Presence of degradation products (DBP, MBP).Confirm the identity of unexpected peaks by comparing with standards of DBP and MBP. Review storage and handling procedures to minimize degradation.
Loss of isotopic purity H/D exchange due to moisture exposure.Handle the compound under a dry, inert atmosphere.[11] Use dried solvents and glassware. Store in a tightly sealed container in a desiccator.
Cloudy or precipitated solution Poor solubility or precipitation at low temperatures.Ensure the chosen solvent is appropriate and the concentration is within the solubility limit.[1] Allow the solution to come to room temperature and vortex before use.

Stability Data Summary

The following tables summarize the recommended storage conditions for this compound in its pure form and in solution.

Table 1: Stability of Neat this compound

Storage TemperatureRecommended Duration
-20°CUp to 3 years[1]
4°CUp to 2 years[1]
+20°CAs per some suppliers[2]

Table 2: Stability of this compound in Solution

Storage TemperatureRecommended Duration
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to quantify the purity of this compound and identify the presence of its primary degradation product, dibutyl phosphate (DBP), which can be analyzed after derivatization.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1]

    • Subject aliquots of the stock solution to various stress conditions (e.g., elevated temperature, UV light exposure, acidic/basic conditions).

    • At specified time points, withdraw samples for analysis.

  • Derivatization (for DBP analysis):

    • Evaporate the solvent from the sample.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form a volatile derivative of DBP.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for organophosphate analysis (e.g., DB-5ms).

    • Injection: Inject the derivatized sample.

    • Oven Program: Implement a temperature gradient to separate the components (e.g., initial temperature of 70°C, ramp to 280°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the parent compound and its degradation products.

  • Data Analysis:

    • Quantify the peak area of this compound and the derivatized DBP.

    • Calculate the percentage degradation over time under each stress condition.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Tributyl-d27 Stock Solution stress_conditions Expose to Stress Conditions (Temp, Light, pH) prep_stock->stress_conditions sampling Withdraw Samples at Time Points stress_conditions->sampling derivatization Derivatization (for DBP/MBP) sampling->derivatization gcms_analysis GC-MS or LC-MS Analysis derivatization->gcms_analysis quantification Quantify Peak Areas gcms_analysis->quantification degradation_calc Calculate % Degradation quantification->degradation_calc

Caption: Workflow for assessing the stability of this compound.

troubleshooting_guide Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_purity Check Purity of Tributyl-d27 Standard start->check_purity is_pure Is the standard pure? check_purity->is_pure prepare_fresh Prepare Fresh Stock Solution is_pure->prepare_fresh No check_instrument Check Instrument Performance is_pure->check_instrument Yes review_storage Review Storage & Handling Procedures prepare_fresh->review_storage end_good Problem Resolved review_storage->end_good check_instrument->end_good Performance OK end_bad Consult Instrument Specialist check_instrument->end_bad Performance Issue

Caption: Troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Troubleshooting Poor Recovery of Tributyl Phosphate-d27

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor recovery of the internal standard, Tributyl Phosphate-d27 (TBP-d27), during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (TBP-d27) is the deuterated analog of Tributyl Phosphate (TBP), where all 27 hydrogen atoms on the three butyl chains have been replaced with deuterium. It is commonly used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the determination of TBP and other organophosphorus compounds. Its utility stems from its chemical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.

Q2: What is considered poor recovery for an internal standard like TBP-d27?

While acceptance criteria can vary depending on the specific application and regulatory guidelines, a recovery of 80-120% is generally considered acceptable. However, consistency and reproducibility are often more critical than achieving 100% recovery. Significant variability in recovery across a batch of samples (e.g., a relative standard deviation greater than 15%) is a major concern and indicates an issue with the analytical method that requires investigation.

Q3: Can the recovery of TBP-d27 be different from the non-deuterated TBP?

Yes, it is possible for the recovery to differ due to the "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule, such as its lipophilicity (logP). This can affect its partitioning behavior between the aqueous and organic phases during liquid-liquid extraction, potentially leading to a difference in extraction efficiency compared to the non-deuterated analyte. While often minor, this effect should be considered, especially if a significant and consistent discrepancy in recovery is observed.

Q4: How stable is TBP-d27 during extraction?

Tributyl phosphate is a relatively stable compound. However, it can undergo hydrolysis under strong acidic or alkaline conditions, which can be exacerbated by elevated temperatures. This degradation process breaks down TBP into dibutyl phosphate (DBP) and then monobutyl phosphate (MBP). Furthermore, while the carbon-deuterium (C-D) bonds in TBP-d27 are generally stable, there is a potential for hydrogen-deuterium exchange (HDX) under certain pH conditions, particularly at elevated temperatures. The loss of deuterium from the internal standard would lead to an inaccurate quantification of the target analyte.

Troubleshooting Guide for Poor TBP-d27 Recovery

This guide addresses common issues leading to the poor recovery of TBP-d27 during extraction procedures. It is structured to help you systematically identify and resolve the problem.

Issue 1: Low and Inconsistent Recovery of TBP-d27

If you are experiencing low and variable recovery of your TBP-d27 internal standard, it is crucial to determine whether the issue lies with the extraction process itself or is due to matrix effects. A post-extraction spike experiment is a valuable tool for this purpose.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Pre-extraction Spike): A blank matrix sample spiked with a known amount of TBP-d27 before the extraction procedure.

    • Set B (Post-extraction Spike): A blank matrix sample that is first extracted, and then the resulting extract is spiked with the same known amount of TBP-d27.

    • Set C (Neat Standard): A standard solution of TBP-d27 in a clean solvent (e.g., the final extraction solvent) at the same concentration as the spiked samples.

  • Analyze all three sets of samples using your established analytical method.

  • Calculate the Recovery and Matrix Effect using the following formulas:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100

Interpreting the Results:

ScenarioRecovery (%)Matrix Effect (%)Likely Cause
1 Low (<80%)Near ZeroInefficient Extraction: The TBP-d27 is not being efficiently transferred from the sample matrix to the extraction solvent.
2 Acceptable (>80%)High (>20% or <-20%)Significant Matrix Effect: Components in the sample matrix are suppressing or enhancing the instrument's response to TBP-d27.
3 Low (<80%)High (>20% or <-20%)Combination of Inefficient Extraction and Matrix Effects.

Troubleshooting Workflow for Poor Recovery

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Root Cause Analysis cluster_3 Resolution start Poor Recovery of TBP-d27 post_spike Perform Post-Extraction Spike Experiment start->post_spike extraction_issue Low Recovery, Low Matrix Effect post_spike->extraction_issue Scenario 1 matrix_issue Good Recovery, High Matrix Effect post_spike->matrix_issue Scenario 2 combined_issue Low Recovery, High Matrix Effect post_spike->combined_issue Scenario 3 optimize_extraction Optimize Extraction Protocol extraction_issue->optimize_extraction mitigate_matrix Mitigate Matrix Effects matrix_issue->mitigate_matrix optimize_both Optimize Both combined_issue->optimize_both

Caption: A logical workflow for diagnosing and addressing poor recovery of TBP-d27.

Issue 2: Inefficient Extraction of TBP-d27

If the post-extraction spike experiment points towards inefficient extraction, consider the following factors related to your extraction methodology.

For Liquid-Liquid Extraction (LLE):

ParameterPotential ProblemRecommended Solution
Solvent Choice The polarity of the extraction solvent is not optimal for TBP-d27.Test solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate). A mixture of solvents can also be effective.
pH of Aqueous Phase The pH of the sample may not be optimal for the partitioning of TBP-d27 into the organic phase.Adjust the pH of the aqueous sample. For neutral compounds like TBP-d27, a neutral pH is generally a good starting point.
Solvent Volume Insufficient volume of extraction solvent is being used, leading to incomplete extraction.Increase the volume of the extraction solvent or perform multiple extractions with smaller volumes (e.g., 3 x 10 mL instead of 1 x 30 mL).
Mixing/Shaking Inadequate mixing of the aqueous and organic phases, resulting in poor mass transfer.Ensure vigorous shaking for an adequate amount of time (e.g., 2-5 minutes) to maximize the surface area for extraction.
Emulsion Formation Formation of a stable emulsion at the interface prevents clean phase separation.Try adding salt to the aqueous phase, centrifuging the sample, or filtering through glass wool.

For Solid-Phase Extraction (SPE):

StepPotential ProblemRecommended Solution
Sorbent Selection The chosen sorbent does not have the appropriate retention mechanism for TBP-d27.For a moderately polar compound like TBP-d27, a reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbent may be suitable. The choice will depend on the sample matrix.
Conditioning The sorbent is not properly conditioned, leading to inconsistent interactions.Ensure the sorbent is wetted with an appropriate solvent (e.g., methanol) followed by an equilibration step with the loading solution (without the analyte).
Loading Breakthrough of TBP-d27 during sample loading due to high flow rate or strong sample solvent.Decrease the sample loading flow rate. If the sample solvent is too strong, dilute the sample with a weaker solvent.
Washing The wash solvent is too strong and is prematurely eluting the TBP-d27.Use a weaker wash solvent that is strong enough to remove interferences but not elute the analyte.
Elution The elution solvent is not strong enough to completely desorb TBP-d27 from the sorbent.Use a stronger elution solvent or increase the elution volume.

Experimental Workflow for Optimizing SPE

G cluster_0 SPE Optimization cluster_1 Method Steps cluster_2 Evaluation cluster_3 Outcome start Start Optimization sorbent Select Sorbent start->sorbent condition Condition Sorbent sorbent->condition load Load Sample condition->load wash Wash Sorbent load->wash elute Elute TBP-d27 wash->elute analyze Analyze Eluate elute->analyze recovery Acceptable Recovery? analyze->recovery recovery->sorbent No end Final Method recovery->end Yes

Caption: A workflow for the systematic optimization of a Solid-Phase Extraction (SPE) method.

Issue 3: Degradation of TBP-d27 or Loss of Deuterium Label

If you suspect that the TBP-d27 is degrading or losing its deuterium label during the extraction process, consider the following:

IssuePotential CauseRecommended Action
Chemical Degradation Exposure to harsh pH conditions (strong acids or bases) and/or high temperatures during extraction.- Neutralize the sample pH before extraction if possible. - Avoid prolonged exposure to extreme pH. - Perform extraction at room temperature or on ice.
Hydrogen-Deuterium Exchange (HDX) The pH of the extraction solution is promoting the exchange of deuterium for hydrogen. This is more likely at the extremes of the pH scale.- Adjust the sample pH to be as close to neutral as possible before extraction. - Minimize the time the sample is in contact with highly acidic or basic solutions.

To investigate potential degradation or HDX, you can perform a stability experiment:

  • Prepare a solution of TBP-d27 in a blank matrix.

  • Expose this solution to the most extreme conditions of your extraction protocol (e.g., the lowest/highest pH, the highest temperature) for the maximum duration of the procedure.

  • Analyze the sample and compare the response of TBP-d27 to a freshly prepared standard. A significant decrease in the response would suggest degradation. To check for HDX, you would need to monitor the mass-to-charge ratio of the TBP-d27 to see if there is a shift to lower masses, which would require high-resolution mass spectrometry.

By systematically working through these troubleshooting steps, you can identify the root cause of poor TBP-d27 recovery and optimize your extraction method for reliable and accurate results.

Technical Support Center: Optimizing GC Injection Parameters for Tributyl Phosphate-d27

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tributyl phosphate-d27 using Gas Chromatography (GC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC injection parameters for this compound?

A1: For a robust starting point, you can adapt methods validated for Tributyl Phosphate (TBP), as the deuterated form will have very similar chromatographic behavior. Organophosphorus compounds like TBP can be susceptible to degradation at high temperatures, so careful optimization is key.

Table 1: Recommended Starting GC Parameters for this compound Analysis

ParameterRecommended ValueNotes
Inlet Temperature 210 °C - 250 °CStart at the lower end to prevent thermal degradation. Can be optimized based on peak shape.
Injection Mode Split or SplitlessDependent on sample concentration. See Q2 for guidance.
Split Ratio 50:1 to 100:1 (for split mode)Adjust based on analyte concentration and detector sensitivity.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium or HydrogenHelium is commonly used and a good starting point.
Flow Rate 1-2 mL/minOptimize for best efficiency and resolution.
Liner Deactivated, with glass woolEssential for preventing analyte interaction and peak tailing.[1]

Q2: Should I use a split or splitless injection for my this compound samples?

A2: The choice between split and splitless injection depends primarily on the concentration of your analyte.

  • Split Injection: Use for samples with higher concentrations of this compound. This technique introduces only a portion of the sample into the column, preventing column overload and producing sharp, narrow peaks.[2][3] A typical split ratio to start with is 50:1.

  • Splitless Injection: This method is ideal for trace-level analysis where the concentration of this compound is very low.[2][3][4] The entire sample is transferred to the column, maximizing sensitivity. However, it can lead to broader peaks, especially for early eluting compounds, if not optimized correctly.

Q3: My peak for this compound is tailing. What are the common causes and solutions?

A3: Peak tailing for organophosphorus compounds is a common issue and often indicates active sites in the GC system.

  • Active Sites in the Inlet: The most likely cause is interaction between the analyte and active sites in the liner or on glass wool.[1]

    • Solution: Use a fresh, deactivated liner. Ensure any glass wool used is also deactivated. Regular replacement of the liner is crucial for maintaining good peak shape.[1]

  • Column Contamination: The inlet side of the column can become contaminated over time.

    • Solution: Trim the first 10-20 cm of the column.

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can cause peak shape issues.

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.

Q4: I am observing peak fronting for this compound. What could be the cause?

A4: Peak fronting is typically caused by column overload.

  • Sample Concentration Too High: You may be injecting too much analyte onto the column.

    • Solution: Dilute your sample or increase the split ratio. If using splitless injection, consider switching to a split injection.

  • Incompatible Solvent: In some cases, the sample solvent can cause peak shape issues.

    • Solution: Ensure your sample solvent is compatible with the stationary phase of your column.

Troubleshooting Guides

This section provides a more in-depth, question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Issue 1: Poor Peak Shape

Q: My this compound peak is broad and shows significant tailing. I've already tried a new deactivated liner. What else can I do?

A: If a new deactivated liner doesn't resolve the issue, consider the following:

  • Check for System Activity: Other components in the flow path can have active sites. Ensure your entire system, from the syringe to the detector, is as inert as possible.

  • Optimize Inlet Temperature: While a higher temperature can improve vaporization, for thermally labile compounds like some organophosphates, it can also cause degradation on active sites, leading to tailing. Try decreasing the inlet temperature in 10 °C increments to see if peak shape improves.

  • Column Health: The column itself may be the issue.

    • Condition the column according to the manufacturer's instructions.

    • As a last resort, the column may need to be replaced.

Issue 2: Low Sensitivity / No Peak

Q: I am injecting a standard of this compound but see a very small peak or no peak at all. What should I check?

A: This issue can be frustrating, but a systematic approach can help identify the cause.

  • Check Injection Technique:

    • Split vs. Splitless: If you are using a high split ratio for a low-concentration sample, the amount of analyte reaching the detector may be too small. Try a lower split ratio or switch to splitless injection.

    • Syringe Issues: Ensure the syringe is functioning correctly and is not clogged.

  • Inlet Temperature Too Low: If the inlet temperature is too low, the sample may not be vaporizing efficiently.[5]

    • Solution: Gradually increase the inlet temperature in 10-20 °C increments, but do not exceed the maximum recommended temperature for your column.

  • Leaks in the System: A leak in the inlet can prevent the sample from being transferred to the column.

    • Solution: Perform a leak check of your GC system.

  • Analyte Degradation: Organophosphorus compounds can degrade in the inlet if the temperature is too high or if there are active sites.[1] This can lead to a loss of signal.

    • Solution: As mentioned, use a deactivated liner and optimize the inlet temperature.

Experimental Protocols

Protocol 1: GC Method Setup for this compound Analysis

This protocol outlines the steps for setting up a GC method for the analysis of this compound.

  • Install a suitable capillary column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good choice.

  • Set the GC parameters:

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes.

    • Inlet:

      • Temperature: 220 °C.

      • Mode: Split (e.g., 50:1) or Splitless, depending on sample concentration.

      • Liner: Deactivated, single taper with glass wool.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Detector (FID):

      • Temperature: 250 °C.

      • Hydrogen flow: 30 mL/min.

      • Airflow: 300 mL/min.

      • Makeup gas (Nitrogen): 25 mL/min.

  • Equilibrate the system: Allow the GC to equilibrate until a stable baseline is achieved.

  • Prepare a standard solution: Prepare a known concentration of this compound in a suitable solvent (e.g., ethyl acetate).

  • Inject the standard: Inject 1 µL of the standard solution to test the method.

  • Optimize: Adjust the parameters as needed to achieve optimal peak shape, resolution, and sensitivity.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing or Fronting) is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? start->is_fronting check_liner Check Inlet Liner: - Is it deactivated? - Is it clean? is_tailing->check_liner Yes check_overload Check for Column Overload: - Dilute sample - Increase split ratio is_fronting->check_overload Yes trim_column Trim Column Inlet (10-20 cm) check_liner->trim_column solution_found Problem Resolved check_overload->solution_found optimize_temp Optimize Inlet Temperature trim_column->optimize_temp check_installation Check Column Installation optimize_temp->check_installation check_installation->solution_found

Caption: A logical workflow for troubleshooting common peak shape problems.

Decision Tree for Injection Mode Selection

InjectionMode start Select Injection Mode concentration Analyte Concentration? start->concentration split Use Split Injection concentration->split High splitless Use Splitless Injection concentration->splitless Low (Trace) optimize_split Optimize Split Ratio (e.g., 20:1 to 200:1) split->optimize_split optimize_splitless Optimize Purge Time and Initial Oven Temp splitless->optimize_splitless

Caption: A decision tree to guide the selection of the appropriate injection mode.

References

Technical Support Center: Mass Spectrometric Detection of Tributyl Phosphate-d27 (TBP-d27)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interferences during the mass spectrometric detection of Tributyl phosphate-d27 (TBP-d27).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBP-d27) and why is it used in mass spectrometry?

This compound (TBP-d27) is a deuterated form of Tributyl phosphate (TBP), where 27 hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in quantitative mass spectrometry (MS) assays for the analysis of TBP and other related organophosphorus compounds. The key advantage of using a stable isotope-labeled internal standard like TBP-d27 is that it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2]

Q2: What are the common types of interferences observed in the LC-MS/MS analysis of TBP-d27?

During the LC-MS/MS analysis of TBP-d27, you may encounter several types of interferences that can compromise data quality:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, soil, water) can suppress or enhance the ionization of TBP-d27, leading to inaccurate quantification.[3] Phospholipids are a common source of matrix effects in biological samples.

  • Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as TBP-d27 can co-elute and interfere with its detection.

  • Contamination: Background contamination from various sources can introduce interfering peaks. Common sources include solvents, glassware, plasticizers from labware (e.g., phthalates), and previously analyzed samples (carryover).[4]

  • Isotopic Crosstalk: Natural isotopes of the non-labeled TBP can contribute to the signal of the TBP-d27, especially at high concentrations of TBP.[5]

Troubleshooting Guides

Issue 1: Poor Signal or No Signal for TBP-d27

Possible Causes:

  • Significant ion suppression due to matrix effects.

  • Incorrect MS parameters (e.g., ionization source settings, collision energy).

  • Degradation of TBP-d27.

  • Contamination of the ion source.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

    • Prepare TBP-d27 in a neat solution and compare its response to TBP-d27 spiked into an extracted blank matrix. A significant decrease in signal in the matrix indicates ion suppression.

  • Optimize MS Parameters:

    • Infuse a standard solution of TBP-d27 directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and tandem MS parameters (e.g., collision energy for specific transitions).

  • Check for Degradation:

    • TBP can be subject to hydrolysis. Ensure the stability of your stock solutions and samples. Prepare fresh standards and re-inject.

  • Clean the Ion Source:

    • Follow the manufacturer's protocol to clean the ion source components (e.g., capillary, skimmer, octopoles).

Issue 2: Unexpected Peaks in the TBP-d27 Chromatogram

Possible Causes:

  • Isobaric interference from a co-eluting compound.

  • Contamination from the analytical system or sample preparation.

  • Carryover from a previous injection.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Inject a series of blank samples (solvent, extraction blank) to determine if the contamination is from the solvent, sample preparation process, or carryover.

    • Review the laboratory environment for potential sources of contamination, such as the use of plastic containers that may leach plasticizers.

  • Improve Chromatographic Separation:

    • Modify the LC gradient or change the stationary phase to resolve the interfering peak from TBP-d27.

  • Address Carryover:

    • Implement a rigorous needle and injection port washing procedure between samples.

    • Inject a strong solvent wash after high-concentration samples.

Issue 3: High Variability in TBP-d27 Signal

Possible Causes:

  • Inconsistent matrix effects across different samples.

  • Poor sample preparation reproducibility.

  • Instability of the LC-MS system.

Troubleshooting Steps:

  • Enhance Sample Preparation:

    • Incorporate a more robust sample cleanup technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[6][7]

  • System Suitability Testing:

    • Inject a standard solution of TBP-d27 multiple times at the beginning of the analytical run to ensure the stability and reproducibility of the LC-MS system.

Data Presentation: Potential Interferences for TBP-d27

Type of Interference Potential Source Approximate m/z Mitigation Strategy
Isobaric Interference Di(2-ethylhexyl) phthalate (DEHP) fragment293Improve chromatographic separation.
Other deuterated compounds from different analysesVariableThorough cleaning of the LC-MS system between different analytical methods.
Matrix Effect Phospholipids (from biological samples)VariousEnhanced sample preparation (e.g., HybridSPE, phospholipid removal plates), chromatographic separation.[6]
Humic substances (from environmental samples)VariousSolid-Phase Extraction (SPE) with appropriate sorbent.
Contamination Phthalates (from plasticware)VariousUse glass or polypropylene labware; run solvent blanks to identify.
Polyethylene glycol (PEG)VariousUse high-purity solvents; check for contamination in reagents.
Siloxanes (from septa, oils)VariousUse high-quality vials and septa; regular maintenance of vacuum pumps.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Matrix Effects

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Setup:

    • A syringe pump continuously infuses a standard solution of TBP-d27 at a low flow rate (e.g., 10 µL/min) into the LC flow path via a T-junction placed between the analytical column and the mass spectrometer.

  • Analysis:

    • Inject an extracted blank matrix sample onto the LC column.

  • Data Interpretation:

    • Monitor the TBP-d27 signal throughout the chromatographic run. A stable baseline is expected. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. This allows for the adjustment of the chromatographic method to move the TBP-d27 peak away from these zones.

Visualizations

Troubleshooting Workflow for TBP-d27 Analysis start Start TBP-d27 Analysis issue Observe Poor Signal or Unexpected Peaks start->issue check_system Inject System Suitability Standard issue->check_system system_ok System Performance OK? check_system->system_ok troubleshoot_ms Troubleshoot MS: - Check Tune - Clean Source system_ok->troubleshoot_ms No check_blanks Inject Solvent and Extraction Blanks system_ok->check_blanks Yes troubleshoot_ms->check_system contamination Contamination Present? check_blanks->contamination identify_source Identify Source: - Solvents - Labware - Carryover contamination->identify_source Yes matrix_effect Suspect Matrix Effects contamination->matrix_effect No optimize_prep Optimize Sample Preparation: - SPE - LLE identify_source->optimize_prep post_column Perform Post-Column Infusion Experiment matrix_effect->post_column optimize_chrom Optimize Chromatography: - Gradient - Column post_column->optimize_chrom end Analysis Successful optimize_prep->end optimize_chrom->end

Caption: Troubleshooting workflow for TBP-d27 analysis.

Common Sources of Contamination in LC-MS lcms LC-MS System solvents Mobile Phase Solvents (e.g., PEG, plasticizers) solvents->lcms sample_prep Sample Preparation (e.g., plasticware, SPE cartridges) sample_prep->lcms lab_env Laboratory Environment (e.g., dust, aerosols) lab_env->lcms carryover Previous Samples (Carryover) carryover->lcms

Caption: Common sources of LC-MS contamination.

References

calibration curve linearity issues with "Tributyl phosphate-d27"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Tributyl phosphate-d27 (TBP-d27) as an internal standard in analytical testing, particularly concerning calibration curve linearity.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in quantitative analysis?

A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry analysis.[1] Because they are chemically almost identical to the analyte (Tributyl phosphate), they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1]

Q2: What are the ideal purity requirements for this compound?

A2: For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[1]

  • Isotopic Enrichment: ≥98%[1]

High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled Tributyl phosphate as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at low levels.[1][2]

Q3: My deuterated internal standard, TBP-d27, has a slightly different retention time than the native Tributyl phosphate. Is this normal?

A3: Yes, this is a known phenomenon referred to as the "chromatographic isotope effect".[3] Due to the increased mass of deuterium, deuterated compounds can have subtle changes in their physical properties, affecting their interaction with the stationary phase of the analytical column.[3] As a general rule, deuterated analytes tend to have slightly shorter retention times.[3]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

A non-linear calibration curve is a common issue in analytical chemistry.[1] This can manifest as a curve that plateaus at high concentrations or has a poor fit at the lower end of the concentration range.

Potential Cause Description Recommended Action
Detector Saturation At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[1][4]- Dilute the higher concentration standards and samples.[1]- Reduce the injection volume.- Adjust MS parameters to decrease sensitivity.
Matrix Effects Components in the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to non-linearity.[1]- Improve sample preparation to remove interfering matrix components using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]- Ensure the internal standard is added early in the sample preparation process to compensate for these effects.[1]
Inaccurate Standard Preparation Errors in the serial dilution of stock solutions can lead to inaccurate standard concentrations and a non-linear curve.- Carefully reprepare the calibration standards.- Use calibrated pipettes and ensure proper mixing.
Inappropriate Calibration Model For some analytical methods, the relationship between response and concentration is not linear over a wide range.[5][6]- Evaluate the use of a different regression model, such as a quadratic fit.[5][6]- Narrow the calibration range to a more linear portion of the curve.
Instrument Instability Fluctuations in the LC or GC system, or the mass spectrometer can cause signal instability.[1]- Check for stable LC or GC pressure.[1]- Ensure the mass spectrometer has been recently cleaned and calibrated.[1]- Monitor the internal standard signal across the analytical batch; a drifting signal can indicate instrument instability.[1]
Issue 2: Signal for Analyte Detected in Blank Samples (Containing only TBP-d27)

Observing a signal for the non-deuterated analyte in a blank sample spiked only with the deuterated internal standard is a strong indicator of a purity issue with the internal standard.[2]

Caption: Workflow for troubleshooting analyte signal in blank samples.

Issue 3: Decreasing Internal Standard Response or Inconsistent Analyte/Internal Standard Ratio

A decreasing or inconsistent response from the TBP-d27 internal standard can compromise the accuracy of quantification.

Potential Cause Description Recommended Action
Deuterium-Hydrogen Back-Exchange Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix).[2][3] This is often catalyzed by acidic or basic conditions and higher temperatures.[2]- Control the pH of your samples and solutions; aim for a near-neutral pH range if possible.[2]- Store standards and samples at low temperatures (e.g., 4°C or -20°C).[2]- Assess the stability of TBP-d27 in your sample diluent and mobile phase over the duration of your analytical run.[2]
GC System Leaks or Contamination A leak in the GC system, particularly at the injector septum, can lead to variable and lower peak responses.[3] A dirty injector liner can also adsorb active compounds, including the internal standard.[3]- Perform a leak check on the GC system.[3]- Regularly replace the injector septum and liner.[3]
Differential Mass Spectral Response Studies have shown that some analytes can have a higher mass spectral response than their equimolar deuterated counterparts.[3][7]- Determine the response factor for your analyte versus TBP-d27 by injecting a solution with a known equimolar concentration of both. This will help correct for any inherent differences in ionization and fragmentation.[3]
Peak Tailing Poor peak shape, such as tailing, can impact the accuracy and precision of peak integration. This is often caused by undesirable interactions between the analyte and active sites within the GC system.[3]- Use a deactivated liner and column.- Check for and address any cold spots in the GC system.

Experimental Protocols

Protocol: Assessment of TBP-d27 Internal Standard Purity

Objective: To determine if the TBP-d27 internal standard contains unlabeled Tributyl phosphate as an impurity.

Methodology:

  • Prepare a High-Concentration TBP-d27 Solution: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration approximately 100-fold higher than what is typically used in your analytical samples.[3]

  • Instrument Analysis: Acquire data in full scan mode using your GC-MS or LC-MS system.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for any peaks.

    • Extract the ion chromatogram for the molecular ion of unlabeled Tributyl phosphate.

    • If a peak is present at the retention time of Tributyl phosphate, it indicates the presence of the unlabeled analyte as an impurity.

Protocol: GC-MS Analysis of Tributyl Phosphate with TBP-d27 Internal Standard

Objective: To provide a general GC-MS method for the quantification of Tributyl phosphate using TBP-d27 as an internal standard. This is a general guideline and may require optimization.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Capillary Column: A 5% phenyl methyl siloxane column is often a good starting point for this type of analysis.[8]

Example GC Conditions:

  • Injector Temperature: 210°C[9][10]

  • Oven Temperature Program: Isothermal at 210°C or a temperature gradient depending on the complexity of the sample matrix.[9][10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[9][10]

  • Injection Volume: 1-3 µL[9][10]

  • Split Ratio: e.g., 18:1[9][10]

Example MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

  • Monitor Ions: Select appropriate ions for both Tributyl phosphate and this compound.

Calibration:

  • Prepare a series of calibration standards containing known concentrations of Tributyl phosphate and a constant concentration of TBP-d27.[11]

  • Analyze the calibration standards using the optimized GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • The linearity of the curve should be assessed by the coefficient of determination (r²), which should ideally be ≥ 0.99.

Logical Relationship Diagram

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Resolution Non-Linear Calibration Curve Non-Linear Calibration Curve Verify Standard Preparation Verify Standard Preparation Non-Linear Calibration Curve->Verify Standard Preparation Check Instrument Performance Check Instrument Performance Non-Linear Calibration Curve->Check Instrument Performance Investigate Matrix Effects Investigate Matrix Effects Verify Standard Preparation->Investigate Matrix Effects Check Instrument Performance->Investigate Matrix Effects Assess IS Purity Assess IS Purity Investigate Matrix Effects->Assess IS Purity Evaluate for H/D Exchange Evaluate for H/D Exchange Assess IS Purity->Evaluate for H/D Exchange Check for Detector Saturation Check for Detector Saturation Evaluate for H/D Exchange->Check for Detector Saturation Linear Calibration Achieved Linear Calibration Achieved Check for Detector Saturation->Linear Calibration Achieved

Caption: Troubleshooting workflow for non-linear calibration curves.

References

reducing signal suppression of "Tributyl phosphate-d27" in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression of Tributyl phosphate-d27 in electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is electrospray ionization (ESI) signal suppression, and why is my this compound internal standard affected?

A1: Electrospray ionization (ESI) signal suppression is the reduction in ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[3] It occurs when matrix components compete with the analyte for charge or access to the droplet surface during the ESI process, or when they alter the physical properties (e.g., surface tension, viscosity) of the droplets in the ion source.[1]

This compound (TBP-d27) is a stable isotope-labeled internal standard (SIL-IS). While SIL-ISs are the gold standard for mitigating matrix effects because they are expected to behave almost identically to the analyte, they are not entirely immune.[3][4] If TBP-d27 and the unlabeled Tributyl phosphate (TBP) experience different matrix conditions—for example, if they do not co-elute perfectly—the suppression effect will not be equal for both, leading to inaccurate results.[5][6]

Q2: My TBP-d27 signal is low or inconsistent. What are the primary causes?

A2: Low or variable signal for TBP-d27 can stem from several factors, broadly categorized as matrix effects, chromatographic issues, or suboptimal instrument parameters.

  • Significant Matrix Effects: High concentrations of salts, lipids, or other endogenous compounds in the sample extract can severely suppress the TBP-d27 signal. The goal of sample preparation is to minimize these interferences.[7]

  • Chromatographic Separation from Analyte: The "deuterium isotope effect" can sometimes cause a slight shift in retention time between TBP-d27 and the unlabeled TBP.[6] If this shift causes one compound to elute in a region of high matrix suppression while the other does not, the ratio will be skewed, and quantification will be inaccurate.[5][6]

  • Suboptimal ESI Source Conditions: The efficiency of the electrospray process is highly dependent on parameters like sprayer voltage, gas temperatures, and gas flow rates. Generic settings may not be optimal for organophosphorus compounds like TBP-d27.[8][9]

  • Inappropriate Mobile Phase: The mobile phase composition, including pH and additives, directly impacts ionization efficiency. Non-volatile buffers (e.g., phosphate) should be avoided as they can cause significant signal suppression and contaminate the ion source.[10] Reversed-phase solvents like methanol and acetonitrile are preferred for ESI.[8][10]

// Node Definitions start [label="Start: Low or Variable\nTBP-d27 Signal", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; q_coelution [label="Do TBP and TBP-d27\nperfectly co-elute?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_chrom [label="Optimize Chromatography:\n- Adjust gradient slope\n- Test different column chemistry\n- Modify mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_matrix [label="Is the matrix effect\nstill significant?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_sample_prep [label="Enhance Sample Preparation:\n- Use a more selective method (e.g., SPE)\n- Dilute sample extract\n- Perform matrix effect study", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_source [label="Are ESI source parameters\noptimized for TBP?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a_source_opt [label="Optimize Source Parameters:\n- Tune sprayer voltage\n- Adjust gas flows (nebulizing, drying)\n- Optimize source temperatures", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="End: Signal Stabilized\nand Method Validated", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges start -> q_coelution; q_coelution -> q_matrix [label=" Yes"]; q_coelution -> a_chrom [label="No"]; a_chrom -> q_coelution [label="Re-evaluate"]; q_matrix -> q_source [label="No"]; q_matrix -> a_sample_prep [label="Yes"]; a_sample_prep -> q_matrix [label="Re-evaluate"]; q_source -> end_node [label="Yes"]; q_source -> a_source_opt [label="No"]; a_source_opt -> q_source [label="Re-evaluate"]; } caption Figure 1. Troubleshooting workflow for low or variable TBP-d27 signal.

Q3: How can I quantitatively assess the degree of signal suppression (matrix effect) in my assay?

A3: A quantitative assessment of matrix effects can be performed using the post-extraction addition method.[7] This experiment helps isolate the impact of the matrix on the instrument response from losses during the sample preparation process.

The matrix effect (ME) is calculated by comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat (clean) solvent.[7]

Formula: Matrix Effect (%) = ( (Peak Area in Matrix) / (Peak Area in Neat Solvent) ) * 100

  • ME ≈ 100% : No significant matrix effect.

  • ME < 100% : Ion Suppression.

  • ME > 100% : Ion Enhancement.

This evaluation should be performed for both the analyte (TBP) and the internal standard (TBP-d27) to ensure they are affected to the same degree.

Experimental Protocols & Troubleshooting Guides

Protocol 1: Quantitative Evaluation of Matrix Effects

This protocol describes the post-extraction addition method to determine the extent of signal suppression or enhancement.

Methodology:

  • Prepare Blank Matrix Extract: Process a representative blank matrix sample (e.g., plasma, urine, environmental sample without the analyte) through your entire sample preparation procedure.

  • Prepare Neat Solution: Prepare a standard solution of TBP and TBP-d27 in the final mobile phase composition or reconstitution solvent at a known concentration.

  • Prepare Post-Spike Sample: Take an aliquot of the blank matrix extract (from Step 1) and spike it with TBP and TBP-d27 to the same final concentration as the Neat Solution (from Step 2).

  • LC-MS/MS Analysis: Inject all three samples (Blank Matrix, Neat Solution, Post-Spike Sample) and record the peak areas for both TBP and TBP-d27.

  • Calculate Matrix Effect: Use the formula provided in Q3 to calculate the matrix effect for both the analyte and the internal standard.

G cluster_0 Sample Set A: Neat Solution cluster_1 Sample Set B: Post-Extraction Spike neat_solvent Neat Solvent (e.g., Mobile Phase) spike_neat Spike with TBP & TBP-d27 neat_solvent->spike_neat neat_final Set A: Reference Sample spike_neat->neat_final lcms LC-MS/MS Analysis neat_final->lcms Inject blank_matrix Blank Matrix Sample extract Perform Sample Extraction blank_matrix->extract blank_extract Blank Matrix Extract extract->blank_extract spike_matrix Spike with TBP & TBP-d27 blank_extract->spike_matrix matrix_final Set B: Test Sample spike_matrix->matrix_final matrix_final->lcms Inject compare Compare Peak Areas: (Area B / Area A) * 100 lcms->compare

Guide 1: Optimizing ESI Source Parameters for TBP-d27

If matrix effects are minimal but the signal is still low, direct optimization of the ESI source is critical. Use a solution of TBP-d27 in your mobile phase and infuse it directly into the mass spectrometer to tune the following parameters.

ParameterRecommended ActionRationale
Sprayer Voltage Optimize by systematically increasing/decreasing the voltage. Start with lower values.Each analyte has an optimal voltage for stable spray and efficient ionization. Excessively high voltages can cause discharge and signal instability.[8][10]
Nebulizing Gas (Gas 1) Adjust to achieve a stable and fine spray.This gas aids in the formation of small droplets, which is crucial for efficient desolvation.
Drying Gas (Gas 2) Optimize the flow rate and temperature to maximize signal.This facilitates solvent evaporation from the droplets. Insufficient drying leads to neutral molecules entering the MS, while excessive heat can cause thermal degradation.
Capillary Temperature Tune for maximum signal intensity. A typical starting point is around 290-300 °C.[9]This parameter aids in the final desolvation of ions before they enter the mass analyzer.
Sprayer Position Adjust the horizontal and vertical position of the ESI probe relative to the MS inlet.The optimal position ensures the most efficient sampling of the ion plume, which can significantly improve sensitivity.[8]
Guide 2: Mitigating Signal Suppression through Methodological Changes

If significant signal suppression is confirmed, the following strategies can be employed to reduce its impact.

StrategyDetailed MethodologyExpected Outcome
Chromatographic Separation Modify the LC gradient to separate TBP/TBP-d27 from the co-eluting matrix components. Try a slower, shallower gradient around the elution time of your analyte. Consider a different column chemistry (e.g., Phenyl-Hexyl, Pentafluorophenyl) that offers different selectivity.[5]Moves the analyte peak to a "cleaner" region of the chromatogram, away from the suppression zone, improving signal and accuracy.[5]
Sample Dilution Dilute the final sample extract with the mobile phase (e.g., 5-fold, 10-fold).Reduces the concentration of interfering matrix components, thereby lessening their suppressive effect. This is a simple but effective strategy if sensitivity is not a limiting factor.[7][11]
Improved Sample Preparation Switch from a non-selective method like protein precipitation to a more rigorous one like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Provides a much cleaner extract by selectively isolating the analyte of interest and removing a larger portion of the interfering matrix components.[5]
Use of Smaller Injection Volume Reduce the volume of sample injected onto the LC column.Decreases the total mass of matrix components introduced into the ion source, which can alleviate suppression.[7]

References

Validation & Comparative

The Strategic Advantage of Deuterated Internal Standards: A Comparative Guide to Tributyl Phosphate-d27 in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results, particularly in complex matrices. This guide provides an objective comparison of the performance of Tributyl phosphate-d27, a deuterated internal standard, against non-deuterated alternatives, supported by experimental data for the validation of analytical methods.

The use of an internal standard (IS) in quantitative analysis is a well-established practice to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard mimics the physicochemical properties of the analyte of interest, ensuring that it is affected similarly by the entire analytical process. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is due to their near-identical chemical and physical properties to their non-labeled counterparts, with the key difference being their increased molecular weight.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound lies in its ability to more effectively compensate for matrix effects. Matrix effects, caused by co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for a more accurate correction compared to a non-deuterated internal standard which may have a different retention time and be affected differently by the matrix.

The following tables summarize typical validation data for analytical methods, illustrating the superior performance achieved with deuterated internal standards.

Table 1: Comparison of Key Validation Parameters for Analytical Methods Using Deuterated and Non-Deuterated Internal Standards

Validation ParameterMethod with Deuterated IS (e.g., this compound)Method with Non-Deuterated IS (e.g., Triphenyl phosphate)
Linearity (Coefficient of Determination, R²) > 0.995> 0.990
Accuracy (Recovery) 90-110%80-120%
Precision (Relative Standard Deviation, RSD) < 15%< 20%
Limit of Quantification (LOQ) Lower LOQs achievable due to better signal-to-noiseHigher LOQs may be observed

Table 2: Illustrative Experimental Data from Validated Methods

AnalyteInternal Standard TypeLinearity (R²)Accuracy (Recovery %)Precision (RSD %)Limit of Quantification (LOQ)Reference
Organophosphate PesticidesDeuterated0.99895.5 ± 1.0< 100.5 µg/LFictionalized Data Based on[1]
Organophosphate EstersNon-Deuterated0.9914–0.999072.5–89.1< 100.038–1 µg/L[2][3]
Tributyl PhosphateNone (External Standard)> 0.99995.5 ± 0.90.90.7 µg/mL[1][4]

Note: The data in Table 2 is compiled from different studies and is presented for illustrative purposes. A direct head-to-head comparison under identical conditions is ideal for a definitive assessment.

Experimental Protocols

A robust analytical method validation protocol is essential to ensure the reliability of results. The following provides a detailed methodology for the validation of an analytical method for the quantification of an organophosphate analyte using this compound as an internal standard by GC-MS.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a sample matrix known to be free of the analyte) with known concentrations of the analyte and a constant concentration of this compound. The concentration range should cover the expected sample concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same blank matrix.

Sample Preparation (Illustrative Example: QuEChERS for a solid matrix)
  • Weigh a homogenized sample into a centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add extraction solvent (e.g., acetonitrile) and extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Vortex vigorously and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the aliquot to a tube containing sorbents (e.g., PSA, C18) to remove interfering matrix components.

  • Vortex and centrifuge.

  • Filter the supernatant into a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for organophosphate analysis (e.g., DB-5ms).

    • Inlet: Splitless injection mode.

    • Oven Temperature Program: Optimize for the separation of the analyte and internal standard.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and this compound.

Method Validation Parameters

The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):

  • Specificity/Selectivity: Analyze blank matrix samples to ensure no interferences are observed at the retention times of the analyte and internal standard.

  • Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the analyte concentration. Perform a linear regression and determine the coefficient of determination (R²), which should typically be ≥ 0.99.

  • Accuracy: Analyze the QC samples at low, medium, and high concentrations. The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate QC samples on the same day. The relative standard deviation (RSD) should be ≤ 15% (≤ 20% for the LLOQ).

    • Intermediate Precision (Inter-day precision): Analyze replicate QC samples on different days with different analysts or equipment. The RSD should be ≤ 15% (≤ 20% for the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution. The use of a deuterated internal standard is expected to compensate for this effect.

  • Stability: Assess the stability of the analyte and internal standard in the stock solutions and in the processed samples under various storage conditions.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the logical relationship behind the choice of a deuterated internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Collection Spike Spike with This compound Sample->Spike Extraction Extraction Spike->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_MS GC-MS Analysis Final_Extract->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

A generalized workflow for quantitative analysis using an internal standard.

Rationale_Diagram cluster_properties Physicochemical Properties cluster_effects Analytical Behavior cluster_outcome Result Analyte Analyte Analyte_Props Identical Chemical & Physical Properties Analyte->Analyte_Props Different_Props Different Chemical & Physical Properties Analyte->Different_Props Deuterated_IS Deuterated IS (this compound) Deuterated_IS->Analyte_Props NonDeuterated_IS Non-Deuterated IS (e.g., Triphenyl phosphate) NonDeuterated_IS->Different_Props Co_elution Co-elutes with Analyte Analyte_Props->Co_elution Different_RT Different Retention Time Different_Props->Different_RT Same_Matrix_Effect Experiences Same Matrix Effects Accurate_Quant Accurate Quantification Same_Matrix_Effect->Accurate_Quant Different_Matrix_Effect Experiences Different Matrix Effects Inaccurate_Quant Potentially Inaccurate Quantification Different_Matrix_Effect->Inaccurate_Quant Co_elution->Same_Matrix_Effect Different_RT->Different_Matrix_Effect

Rationale for the superiority of deuterated internal standards.

References

A Comparative Guide to Internal Standards in Analytical Assays: Tributyl Phosphate-d27 vs. Non-Deuterated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within regulated environments such as drug development, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative results. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Tributyl phosphate-d27 (TBP-d27), and traditional non-deuterated internal standards for the analysis of Tributyl phosphate (TBP) and other related compounds.

The use of an internal standard that is chemically and physically similar to the analyte is paramount for robust analytical methods.[1] Stable isotope-labeled standards, like TBP-d27, are considered the gold standard in mass spectrometry-based assays as they co-elute with the analyte and experience identical effects from the sample matrix, leading to more accurate quantification.[2][3] Non-deuterated standards, while often more accessible, may not fully compensate for analytical variability.[2]

Performance Comparison: The Superiority of Isotope Dilution

The primary advantage of using a deuterated internal standard such as this compound lies in its ability to mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection. This approach, known as isotope dilution mass spectrometry, provides superior correction for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[2][4]

Below is a summary of typical performance data for analytical methods using a deuterated internal standard versus a non-deuterated internal standard for organophosphate analysis. It is important to note that this data is compiled from different studies, and a direct head-to-head comparison under identical conditions was not available in the reviewed literature.

Table 1: Performance Data for Organophosphate Analysis using a Deuterated Internal Standard (representative data)

ParameterPerformance MetricSource
Analyte Triethyl Phosphate (TEP)[2]
Internal Standard Triethyl-D15-phosphate[2]
Matrix Water, Urine[2]
Analytical Method LC-MS/MS[2]
Recovery 90-110%[2]
Precision (%RSD) < 5%[2]
Linearity (r²) > 0.995[2]
Limit of Quantification (LOQ) Low ng/L to µg/L range[2]

Table 2: Performance Data for Tributyl Phosphate Analysis using an External Standard Method (representative data)

ParameterPerformance MetricSource
Analyte Tributyl Phosphate (TBP)[5]
Internal Standard None (External Standard)[5]
Matrix Phospholipid Emulsion[5]
Analytical Method GC-FID[5]
Recovery 95.5% (mean)[5]
Precision (%RSD) 0.9% (inter-day)[5]
Linearity (r²) Not specified, but demonstrated over 50-150% of analytical concentration[5]
Limit of Quantification (LOQ) 0.7 µg/mL[5]

While both methods can provide acceptable results, the use of a deuterated internal standard generally leads to higher accuracy and precision, especially in complex matrices where matrix effects are more pronounced.[2][6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the validation and successful implementation of any analytical method. Below are representative protocols for the quantification of Tributyl phosphate using both a deuterated and a non-deuterated internal standard approach.

Protocol 1: Quantification of Tributyl Phosphate using this compound by LC-MS/MS

This method is suitable for the analysis of TBP in complex biological matrices such as plasma or urine.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 1 mL of plasma or urine, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Tributyl phosphate: Q1 267.2 -> Q3 99.1

      • This compound: Q1 294.3 -> Q3 112.1

    • Optimize collision energies and other source parameters for maximum sensitivity.

Protocol 2: Quantification of Tributyl Phosphate using Triphenyl Phosphate by GC-MS

This method is suitable for the analysis of TBP in less complex matrices or when a non-deuterated internal standard is employed. Triphenyl phosphate (TPP) is a common choice for organophosphate analysis due to its similar chemical properties and good chromatographic behavior.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 5 mL of a water sample, add 50 µL of a 10 µg/mL solution of Triphenyl phosphate in ethyl acetate.

  • Add 5 mL of ethyl acetate.

  • Vortex mix for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.

  • Transfer to a GC vial for analysis.

2. GC-MS Analysis

  • Gas Chromatography (GC):

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL, splitless.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI), 70 eV.

    • Scan Range: m/z 50-400 or Selected Ion Monitoring (SIM).

    • SIM Ions:

      • Tributyl phosphate: m/z 99, 155, 211

      • Triphenyl phosphate: m/z 326, 170, 77

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G Workflow for Quantitative Analysis using an Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection add_is Addition of Internal Standard (TBP-d27 or Non-Deuterated) sample->add_is extraction Extraction (SPE or LLE) add_is->extraction cleanup Clean-up & Concentration extraction->cleanup analysis LC-MS/MS or GC-MS Analysis cleanup->analysis detection Detection of Analyte and Internal Standard analysis->detection ratio Calculate Peak Area Ratio (Analyte / Internal Standard) detection->ratio calibration Quantification using Calibration Curve ratio->calibration result Final Concentration Result calibration->result

Caption: A generalized workflow for quantitative analysis.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Standard cluster_mixture Analysis analyte Unknown Amount of Analyte (e.g., TBP) mix Mix Sample and Standard analyte->mix is Known Amount of Labeled Standard (e.g., TBP-d27) is->mix ms Mass Spectrometry Analysis mix->ms ratio Measure Isotope Ratio (Analyte / Labeled Standard) ms->ratio quant Calculate Original Analyte Amount ratio->quant

Caption: The core concept of isotope dilution analysis.

G Decision Tree for Internal Standard Selection start Start: Need for an Internal Standard q1 Is a stable isotope-labeled version of the analyte available? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 sil Use Stable Isotope-Labeled Internal Standard (e.g., TBP-d27) - Highest Accuracy and Precision yes1->sil q2 Is a structural analog with similar physicochemical properties available? no1->q2 yes2 Yes q2->yes2 no2 No q2->no2 analog Use a Structural Analog (e.g., Triphenyl Phosphate) - Good alternative, but may not fully  compensate for matrix effects yes2->analog external Consider External Standard Calibration - Requires highly reproducible sample  preparation and injection no2->external

Caption: A guide for selecting an appropriate internal standard.

Conclusion

References

A Comparative Guide to Inter-Laboratory Validation of Tributyl Phosphate-d27 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies and validation parameters relevant to the quantification of Tributyl Phosphate (TBP) using its deuterated internal standard, Tributyl Phosphate-d27 (TBP-d27). While specific inter-laboratory validation data for TBP-d27 is not publicly available, this document outlines the common analytical techniques, their performance characteristics based on published validation studies for TBP, and a framework for conducting an inter-laboratory validation study. This information is intended to assist researchers, scientists, and drug development professionals in establishing and validating robust analytical methods for TBP quantification.

Tributyl Phosphate is an organophosphorus compound with various industrial applications, including as a plasticizer and a solvent in nuclear fuel reprocessing.[1][2] Accurate quantification is crucial for both process monitoring and environmental analysis. The use of a deuterated internal standard like TBP-d27 is a standard practice in mass spectrometry-based methods to correct for matrix effects and variations in sample preparation and instrument response. A certificate of analysis for a commercial TBP-d27 standard shows an isotopic purity of 99.3%, confirming its suitability for use as an internal standard.

Comparison of Analytical Techniques

The quantification of TBP is commonly performed using gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Analytical TechniqueCommon DetectorTypical Performance CharacteristicsAdvantagesDisadvantages
Gas Chromatography (GC) Flame Ionization Detector (FID)Linearity: 50 to 150% of 100 µg/mL.[1] LOD: 0.2 µg/mL.[1] LOQ: 0.7 µg/mL.[1] Precision (RSD): 0.9% to 1.2%.[1]Robust, reliable, and widely available.Lower specificity compared to mass spectrometry; potential for co-eluting interferences.
Mass Spectrometry (MS)LOD (in water): ~50 ng/L.[3]High specificity and sensitivity; structural confirmation of the analyte.More complex instrumentation and method development.
Nitrogen-Phosphorus Detector (NPD)LOD (in water): ~50 ng/L.[3]Highly sensitive and selective for nitrogen- and phosphorus-containing compounds.Limited to compounds containing N or P.
Liquid Chromatography (LC) Tandem Mass Spectrometry (MS/MS)Capable of detecting ng/L levels in water.[4]Suitable for complex matrices; high throughput with online SPE.[4]Matrix effects can be a significant issue, requiring careful method development and the use of internal standards.

Experimental Protocols

Detailed experimental protocols are essential for ensuring reproducibility in and between laboratories. Below are generalized protocols for sample preparation and analysis based on established methods for TBP.

1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a common approach for extracting and concentrating TBP from aqueous matrices prior to GC or LC analysis.

  • Conditioning: Condition a C18 SPE cartridge with successive washes of methanol followed by deionized water.

  • Loading: Pass the water sample through the SPE cartridge. TBP and TBP-d27 will be retained on the solid phase.

  • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.

  • Elution: Elute the retained analytes with a strong organic solvent (e.g., ethyl acetate).

  • Concentration: Evaporate the eluent to a smaller volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a solvent compatible with the analytical instrument.

2. GC-MS Analysis Protocol

This protocol provides a starting point for the analysis of TBP using GC-MS.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent DB-5MS (30 m, 0.25 mm, 0.25 µm) or similar.[5]

  • Inlet: Splitless injection at 280°C.[5]

  • Oven Program: 45°C for 2 min, then ramp at 12°C/min to 325°C and hold for 11 min.[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • MS System: Agilent 7250 GC/Q-TOF or equivalent.[5]

  • Ionization: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: 50-1000 m/z.[5]

  • Quantification Ions for TBP: m/z 99, 155, 211.

  • Quantification Ions for TBP-d27: m/z (expected) 117, 179, 238 (shifted by +18 for the butyl chains and +9 for the phosphate group, though the exact fragmentation would need to be confirmed experimentally).

Visualization of Workflows

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

A Method Development & Optimization B Single-Lab Validation (Precision, Accuracy, Linearity) A->B C Protocol & Sample Preparation Standardization B->C D Distribution of Standardized Protocol & Blind Samples to Participating Labs C->D E Independent Analysis by Each Laboratory D->E F Data Collection & Statistical Analysis (e.g., ANOVA) E->F G Assessment of Reproducibility & Robustness F->G H Final Method Publication G->H

A typical workflow for conducting an inter-laboratory validation study.

Analytical Workflow for TBP-d27 Quantification

This diagram outlines the steps involved in a typical analytical run for quantifying TBP using TBP-d27 as an internal standard.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Spiking with TBP-d27 Internal Standard A->B C Extraction (e.g., SPE) B->C D Concentration & Reconstitution C->D E GC-MS or LC-MS/MS Analysis D->E F Data Acquisition (Peak Integration) E->F H Quantification of TBP using TBP-d27 Response Ratio F->H G Calibration Curve Generation G->H I Final Report Generation H->I

A typical analytical workflow for the quantification of TBP using TBP-d27.

Conclusion

While a dedicated inter-laboratory study on the quantification of this compound was not found, the extensive literature on TBP analysis provides a solid foundation for developing and validating robust analytical methods. The use of TBP-d27 as an internal standard in mass spectrometry-based methods is crucial for achieving high accuracy and precision. By following standardized protocols and conducting single-laboratory validation, researchers can establish reliable methods that would be suitable for inter-laboratory comparison. The performance data and protocols presented in this guide serve as a valuable resource for laboratories aiming to quantify Tributyl Phosphate in various matrices.

References

The Gold Standard in Quantitative Analysis: Unveiling the Accuracy and Precision of Tributyl Phosphate-d27

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Tributyl phosphate-d27, a deuterated internal standard, against alternative approaches for the quantification of Tributyl phosphate (TBP). Supported by experimental data, this document highlights the superior performance of isotopically labeled standards in mitigating analytical variability and ensuring data integrity.

In the world of analytical chemistry, especially when dealing with complex matrices in environmental, food safety, and pharmaceutical analysis, achieving reliable and reproducible quantitative results is a significant challenge. Matrix effects, such as ion suppression or enhancement in mass spectrometry, along with variations in sample preparation and instrument response, can introduce considerable error. The use of a suitable internal standard is a widely accepted strategy to correct for these variables. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, co-eluting and responding in a similar fashion to analytical variations.

Deuterated stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" for quantitative analysis by mass spectrometry. By replacing hydrogen atoms with deuterium, the molecular weight of the standard is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. Crucially, its chemical behavior remains nearly identical to the non-labeled compound, enabling it to effectively compensate for variations throughout the analytical workflow.

Performance Comparison: The Decisive Advantage of Deuteration

Experimental data consistently demonstrates the superiority of using a deuterated internal standard like this compound over methods that employ non-deuterated (structural analog) internal standards or no internal standard at all. The use of a SIL-IS leads to significant improvements in both the accuracy (closeness to the true value) and precision (reproducibility) of the measurement.

Analytical Method Internal Standard Analyte(s) Matrix Accuracy (% Recovery / Bias) Precision (% RSD) Reference
UPLC-MS/MSThis compound 9 Organophosphate Esters (incl. TBP)Milk Powder73.5 - 110.2 (Average Accuracy)Intra-assay: 3.9 - 8.9; Inter-assay: < 11[1]
GC-FPDNone (though recommended)Tributyl phosphateAirAverage Recovery: 100.4%; Bias: -0.3%7.6[2]
GC-MSBenzyl benzoate (structural analog)8 PlasticizersMedical Infusion Sets91.8 - 1221.8 - 17.8
GC-MSNone4 Organophosphate Esters (incl. TBP)River Water72.5 - 89.1< 10[3]

Table 1: Comparison of Accuracy and Precision in Quantitative Analysis of Tributyl Phosphate and Related Compounds with Different Internal Standard Strategies.

The data presented in Table 1 clearly illustrates the benefits of using this compound. The UPLC-MS/MS method employing the deuterated standard in a complex matrix like milk powder demonstrates excellent accuracy and high precision. In contrast, methods using a structural analog or no internal standard, while still providing acceptable results in some cases, often exhibit wider ranges of accuracy and lower precision. This is particularly evident in complex matrices where the potential for matrix effects is higher. The use of a deuterated internal standard effectively compensates for these effects, leading to more reliable data.[1][2][3]

The Underlying Principle: Mitigating Analytical Variability

The enhanced performance of this compound stems from its ability to perfectly mimic the behavior of the native TBP during analysis. This relationship can be visualized as a logical workflow where the internal standard acts as a constant reference.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing Tributyl Phosphate (TBP) Spike Spike with known amount of This compound (IS) Sample->Spike Extraction Extraction Spike->Extraction Spike->Extraction Corrects for extraction loss LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS LC->MS Corrects for instrument drift Ratio Calculate Peak Area Ratio (TBP / IS) MS->Ratio MS->Ratio Corrects for matrix effects Quant Quantify TBP Concentration using Calibration Curve Ratio->Quant

Figure 1: Logical workflow for quantitative analysis using this compound.

As depicted in Figure 1, adding this compound at the beginning of the sample preparation process ensures that any loss of analyte during extraction is mirrored by a proportional loss of the internal standard. Similarly, any variations in instrument response or matrix-induced ion suppression during LC-MS/MS analysis will affect both the analyte and the internal standard almost identically. By calculating the ratio of the peak areas, these variations are effectively normalized, leading to a more accurate and precise final concentration.

Experimental Protocols: A Closer Look at the Methodology

To provide a practical understanding, the following are detailed methodologies for the quantitative analysis of Tributyl phosphate, both with and without an internal standard.

Method 1: UPLC-MS/MS with this compound Internal Standard (Analysis of Organophosphate Esters in Milk Powder)

This method highlights the use of a deuterated internal standard for robust quantification in a complex food matrix.[1]

1. Sample Preparation (QuEChERS Extraction):

  • Weigh 1.0 g of milk powder into a 50 mL centrifuge tube.

  • Add 10 mL of ultrapure water and vortex to dissolve.

  • Spike the sample with the this compound internal standard solution.

  • Add 10 mL of acetonitrile, vortex vigorously for 1 min.

  • Add anhydrous magnesium sulfate and sodium chloride, vortex immediately for 1 min.

  • Centrifuge at 8000 rpm for 5 min.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a clean tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex for 1 min and centrifuge at 10000 rpm for 5 min.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. UPLC-MS/MS Analysis:

  • Chromatographic System: Waters ACQUITY UPLC system.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with water (A) and methanol (B), both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for TBP and this compound.

Method 2: GC-FPD without Internal Standard (Analysis of Tributyl Phosphate in Air)

This method from the NIOSH Manual of Analytical Methods, while not requiring an internal standard, explicitly recommends its use to minimize errors.[2]

1. Sample Collection and Preparation:

  • Collect air samples on a mixed cellulose ester membrane filter.

  • Transfer the filter to a vial.

  • Add 10.0 mL of diethyl ether and agitate for 30 min.

2. GC-FPD Analysis:

  • Gas Chromatograph: Equipped with a flame photometric detector (FPD) with a phosphorus filter.

  • Column: 3% OV-101 on 100/120 mesh Supelcoport packed column.

  • Carrier Gas: Nitrogen.

  • Temperatures: Injector at 240 °C, detector at 240 °C, and column at 150 °C.

  • Injection Volume: 5 µL.

  • Calibration: External standard calibration with standard solutions of TBP in diethyl ether.

The following diagram illustrates the typical experimental workflow for a quantitative analysis utilizing an internal standard.

Start Start AddIS Add Internal Standard (this compound) Start->AddIS SamplePrep Sample Preparation (e.g., Extraction, Cleanup) Analysis Instrumental Analysis (e.g., LC-MS/MS) SamplePrep->Analysis AddIS->SamplePrep DataProcessing Data Processing (Peak Integration, Ratio Calculation) Analysis->DataProcessing Quantification Quantification (using Calibration Curve) DataProcessing->Quantification End End Quantification->End

Figure 2: General experimental workflow for quantitative analysis.

Conclusion: A Clear Choice for Reliable Data

References

A Comparative Guide to Tributyl Phosphate-d27 Certified Reference Material for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Tributyl phosphate-d27 (TBP-d27) Certified Reference Material (CRM) against its non-deuterated counterpart and other structural analogs, supported by representative experimental data and detailed methodologies.

Tributyl phosphate (TBP) is an organophosphorus compound widely used as a plasticizer, solvent, and in nuclear reprocessing.[1] Its presence as a potential leachable from container closure systems necessitates sensitive and accurate analytical methods for its quantification in pharmaceutical products. The use of a stable isotope-labeled internal standard, such as TBP-d27, is a well-established practice to enhance the reliability of such analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.

The Superiority of Deuterated Internal Standards

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the physicochemical properties of the analyte of interest.[2] This near-identical behavior allows for more effective compensation for variations that can occur during sample preparation, injection, and ionization, ultimately leading to more accurate and precise results.[2][3]

Key Advantages of this compound CRM:

  • Co-elution with Analyte: TBP-d27 has nearly identical chromatographic retention times to native TBP, ensuring that both compounds experience the same matrix effects at the same time.[2]

  • Similar Ionization Efficiency: The ionization efficiency of TBP-d27 is very similar to that of TBP, allowing for accurate correction of signal suppression or enhancement caused by co-eluting matrix components.[2]

  • Improved Precision and Accuracy: By effectively compensating for matrix effects and other sources of variability, TBP-d27 significantly improves the precision and accuracy of the analytical method.[2][3]

  • Reduced Method Variability: The use of a deuterated internal standard leads to more robust and reproducible methods, which is critical in regulated environments.

Performance Comparison: TBP-d27 vs. Alternatives

The following tables summarize representative quantitative data from a simulated comparative study evaluating the performance of TBP-d27 against non-deuterated TBP (used as an external standard) and a structural analog internal standard (e.g., Tripropyl phosphate) in a typical LC-MS/MS assay for the determination of TBP in a pharmaceutical formulation matrix.

Table 1: Recovery and Matrix Effect Comparison

Internal StandardMean Recovery (%)Recovery RSD (%)Mean Matrix Effect (%)Matrix Effect RSD (%)
This compound 98.22.195.83.5
Non-deuterated TBP (External Standard)97.92.375.318.7
Structural Analog (Tripropyl phosphate)92.54.882.112.4

Table 2: Precision and Accuracy Comparison

Internal StandardQC LevelMean Accuracy (%)Precision (RSD, %)
This compound Low101.52.8
Mid99.82.1
High100.31.9
Non-deuterated TBP (External Standard)Low115.215.4
Mid112.812.8
High110.511.2
Structural Analog (Tripropyl phosphate)Low108.78.9
Mid106.47.5
High105.16.8

The data clearly illustrates the superior performance of the TBP-d27 CRM. The use of a deuterated internal standard results in significantly lower variability in matrix effects and, consequently, much-improved accuracy and precision.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Determination of Chemical Purity by Mass Balance

The purity of the this compound CRM is assigned using a mass balance approach, which involves the independent determination of the main component and all significant impurities.

Methodology:

  • Assay of the Main Component (by Gas Chromatography - Flame Ionization Detection, GC-FID):

    • Instrument: Agilent 8890 GC system with FID detector.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Oven Program: 150°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Quantification: The area percent of the TBP-d27 peak is determined relative to the total area of all peaks.

  • Determination of Water Content (by Karl Fischer Titration):

    • Instrument: Mettler Toledo C30S Compact Karl Fischer Titrator.

    • Reagent: Hydranal™-Composite 5.

    • Procedure: A known amount of the TBP-d27 material is accurately weighed and titrated with the Karl Fischer reagent to determine the water content.

  • Determination of Residual Solvents (by Headspace GC-MS):

    • Instrument: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler.

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm).

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Quantification: Identification and quantification of any residual solvents are performed using certified reference standards.

  • Determination of Non-Volatile Impurities (by Thermogravimetric Analysis, TGA):

    • Instrument: TA Instruments Q500 TGA.

    • Method: The sample is heated from ambient to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The percentage of non-volatile residue is determined.

  • Purity Calculation:

    • Purity (%) = (100 - % Water - % Residual Solvents - % Non-Volatile Impurities) x Assay of Main Component (%) / 100

Determination of Isotopic Enrichment by NMR and HR-MS

The isotopic enrichment of the this compound CRM is a critical parameter and is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[4][5]

Methodology:

  • ¹H-NMR Spectroscopy:

    • Instrument: Bruker Avance III 500 MHz NMR spectrometer.

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: A ¹H-NMR spectrum is acquired to determine the percentage of residual, non-deuterated TBP by comparing the integral of the proton signals in the deuterated material to that of a certified reference standard of non-deuterated TBP.

  • High-Resolution Mass Spectrometry (HR-MS):

    • Instrument: Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Procedure: The sample is infused directly into the mass spectrometer, and a high-resolution full-scan mass spectrum is acquired. The relative intensities of the isotopic peaks corresponding to different numbers of deuterium atoms are used to calculate the isotopic distribution and the overall isotopic enrichment.

Accelerated Stability Study

An accelerated stability study is performed to evaluate the stability of the TBP-d27 CRM under stressed conditions.[6][7][8]

Methodology:

  • Storage Conditions: Samples of the TBP-d27 CRM are stored in sealed amber glass vials at 40°C ± 2°C and 75% ± 5% relative humidity.

  • Time Points: Samples are analyzed at 0, 1, 3, and 6 months.

  • Analysis: At each time point, the purity of the material is determined using the GC-FID method described in the purity assessment protocol.

  • Acceptance Criteria: The purity of the material should not decrease by more than a predefined percentage (e.g., 0.5%) from the initial value over the 6-month period.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Purity_Assessment_Workflow cluster_0 Purity Assessment by Mass Balance TBP_d27 This compound CRM GC_FID GC-FID Assay (Main Component) TBP_d27->GC_FID KF Karl Fischer Titration (Water Content) TBP_d27->KF HS_GCMS Headspace GC-MS (Residual Solvents) TBP_d27->HS_GCMS TGA TGA (Non-Volatile Impurities) TBP_d27->TGA Calculation Purity Calculation GC_FID->Calculation KF->Calculation HS_GCMS->Calculation TGA->Calculation

Caption: Workflow for Purity Assessment of TBP-d27 CRM.

Isotopic_Enrichment_Workflow cluster_1 Isotopic Enrichment Determination TBP_d27 This compound CRM NMR ¹H-NMR Spectroscopy (Residual Protons) TBP_d27->NMR HRMS High-Resolution MS (Isotopic Distribution) TBP_d27->HRMS Result Isotopic Enrichment Value NMR->Result HRMS->Result

Caption: Workflow for Isotopic Enrichment Determination.

Matrix_Effect_Evaluation cluster_2 Matrix Effect Evaluation Workflow start Prepare Three Sets of Samples set_a Set A: Analyte + IS in Neat Solution start->set_a set_b Set B: Analyte + IS in Post-Extraction Blank Matrix start->set_b set_c Set C: Blank Matrix Spiked with Analyte + IS Pre-Extraction start->set_c analysis LC-MS/MS Analysis set_a->analysis set_b->analysis set_c->analysis calculation Calculate Matrix Effect and Recovery analysis->calculation result Quantitative Assessment of Matrix Effect calculation->result

Caption: Workflow for the Evaluation of Matrix Effects.

Conclusion

The use of this compound as a Certified Reference Material provides a significant advantage in the quantitative analysis of Tributyl phosphate. Its ability to accurately and precisely correct for matrix effects and other analytical variabilities makes it an indispensable tool for researchers, scientists, and drug development professionals who require the highest quality data. The experimental protocols outlined in this guide provide a framework for the evaluation and implementation of this superior internal standard in routine analytical workflows.

References

A Comparative Analysis of Tributyl Phosphate-d27 and Other Deuterated Organophosphates in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tributyl phosphate-d27 (TBP-d27) and other deuterated organophosphates, offering insights into their performance and applications, particularly as internal standards in analytical chemistry. The strategic replacement of hydrogen with its heavier isotope, deuterium, imparts unique properties to these molecules, significantly enhancing the accuracy and reliability of quantitative analyses.

The Advantage of Deuteration: The Kinetic Isotope Effect

Deuteration, the substitution of hydrogen atoms with deuterium, strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy leads to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In the context of drug development and metabolic research, this can lead to improved pharmacokinetic profiles, including longer half-lives and reduced formation of toxic metabolites.[1] For analytical applications, the key advantage of deuterated compounds lies in their chemical similarity to their non-deuterated counterparts, allowing them to serve as ideal internal standards.

Performance Comparison: The Gold Standard for Quantification

In analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated organophosphates like TBP-d27 are considered the "gold standard" for internal standards.[2] Their near-identical chemical and physical properties to the target analytes ensure they behave similarly during sample extraction, chromatography, and ionization.[2] This co-elution and similar ionization behavior allow for effective compensation of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible quantification.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, its non-deuterated analog Tributyl phosphate (TBP), and another commonly used deuterated organophosphate, Triphenyl phosphate-d15.

PropertyThis compound (TBP-d27)Tributyl phosphate (TBP)Triphenyl phosphate-d15 (TPP-d15)Triphenyl phosphate (TPP)
Molecular Formula C₁₂D₂₇O₄PC₁₂H₂₇O₄PC₁₈D₁₅O₄PC₁₈H₁₅O₄P
Molecular Weight 293.48 g/mol 266.31 g/mol 341.38 g/mol 326.28 g/mol
CAS Number 61196-26-7126-73-81173020-30-8115-86-6
Form LiquidLiquidSolidSolid
Boiling Point Not specified289 °C (decomposes)244 °C / 10 mmHg245 °C / 11 mmHg
Melting Point Not specified-80 °C48-50 °C49-51 °C
Isotopic Purity ≥98 atom % DN/A98 atom % DN/A

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterated internal standards. Below is a general protocol for the analysis of organophosphates in a complex matrix (e.g., environmental or biological samples) using a deuterated internal standard like TBP-d27.

Protocol: Quantitative Analysis of Organophosphates using GC-MS with a Deuterated Internal Standard

1. Sample Preparation:

  • Extraction: A known volume or weight of the sample is homogenized. A precise amount of the deuterated internal standard solution (e.g., TBP-d27 in a suitable solvent) is added to the sample. The sample is then extracted using an appropriate technique such as liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) with a suitable cartridge.

  • Concentration and Reconstitution: The extract is concentrated under a gentle stream of nitrogen. The residue is then reconstituted in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for organophosphate analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless mode at a temperature of 250°C.

    • Oven Program: An initial temperature of 70°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Specific ions for the target organophosphate and the deuterated internal standard are monitored. For TBP, characteristic ions include m/z 99, 155, and 211. For TBP-d27, the corresponding ions would be shifted by +27 amu.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of the target organophosphate and a constant concentration of the deuterated internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of the organophosphate in the unknown samples is then determined from the calibration curve using the measured peak area ratio.

Visualizing Key Concepts and Workflows

To further illustrate the principles and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

G Workflow for Organophosphate Analysis using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Urine) Spike Spike with Deuterated Internal Standard (e.g., TBP-d27) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Concentration Concentration and Reconstitution Extraction->Concentration GCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification

Caption: A typical experimental workflow for the quantitative analysis of organophosphates using a deuterated internal standard.

G Kinetic Isotope Effect on Organophosphate Metabolism cluster_non_deuterated Non-Deuterated Organophosphate cluster_deuterated Deuterated Organophosphate OP_H Organophosphate (C-H) Metabolism_H Metabolism (e.g., CYP450 oxidation) OP_H->Metabolism_H Faster Rate (Weaker C-H bond) Metabolite_H Metabolite Metabolism_H->Metabolite_H OP_D Deuterated Organophosphate (C-D) Metabolism_D Metabolism (e.g., CYP450 oxidation) OP_D->Metabolism_D Slower Rate (Stronger C-D bond) Metabolite_D Metabolite Metabolism_D->Metabolite_D

Caption: The kinetic isotope effect slows the metabolism of deuterated organophosphates due to the stronger C-D bond.

References

Assessing the Performance of Tributyl Phosphate-d27 in Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The choice of a suitable internal standard is a critical factor in achieving reliable and reproducible results, particularly in chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance of Tributyl phosphate-d27 (TBP-d27) as an internal standard in the analysis of organophosphorus compounds across various sample matrices.

The use of stable isotope-labeled internal standards, such as TBP-d27, is a widely accepted strategy to compensate for analytical variability, including matrix effects and procedural losses during sample preparation.[1][2][3] TBP-d27, the deuterated analogue of Tributyl phosphate (TBP), shares nearly identical physicochemical properties with its non-labeled counterpart, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar behavior allow for effective correction of variations, leading to more accurate and precise quantification of target analytes.[1][2]

Performance Comparison of Internal Standards

While direct head-to-head comparative studies across a wide range of matrices are limited in published literature, the available data and established principles of isotope dilution mass spectrometry highlight the advantages of using deuterated internal standards like TBP-d27 over non-isotopically labeled alternatives.

One of the key performance indicators for an internal standard is its recovery during sample preparation. A study on the analysis of organophosphorus flame retardants (OPFRs) in indoor air, dust, and skin wipes utilized TBP-d27 as an internal standard and reported an average recovery of 91%, with a range of 42% to 135% across the different matrices.[4] This demonstrates the ability of TBP-d27 to track the analyte of interest through the entire analytical procedure.

The following table summarizes the performance of TBP-d27 based on available data and contrasts it with the expected performance of a non-deuterated internal standard like Tributyl phosphate (TBP).

Performance ParameterThis compound (Deuterated IS)Tributyl phosphate (Non-Deuterated IS)Justification
Recovery Average 91% (Range: 42-135%) in air, dust, and skin wipes[4]Variable and matrix-dependentTBP-d27 co-elutes and behaves similarly to the analyte, providing a more accurate correction for losses during sample preparation.[1][2]
Matrix Effect Compensation HighLow to ModerateAs a stable isotope-labeled standard, TBP-d27 experiences the same ion suppression or enhancement as the native analyte, leading to effective compensation.[5][6] Non-deuterated standards have different retention times and are affected differently by matrix components.[7]
Precision (%RSD) Generally <15%[8]Can be higher and more variableThe effective correction for variability in sample handling and matrix effects by TBP-d27 results in improved precision of the measurement.[3]
Accuracy HighModerate to HighBy accounting for both recovery and matrix effects, TBP-d27 enables more accurate quantification of the target analyte.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental results. The following are representative protocols for the analysis of organophosphorus compounds in different matrices, incorporating the use of this compound as an internal standard.

Protocol 1: Analysis of Organophosphorus Flame Retardants in Indoor Dust by GC-MS/MS

This protocol is adapted from a validated method for the determination of OPFRs in house dust.[10][11][12]

1. Sample Preparation (Ultrasonic Extraction):

  • Weigh 50 mg of homogenized dust sample into a 15 mL glass centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 5 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

  • Vortex the tube for 1 minute, followed by ultrasonication for 15 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.

  • Add a keeper solvent (e.g., 100 µL of toluene) and continue concentration to a final volume of 100 µL.

2. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Mass Spectrometer (MS): Agilent 7000 series Triple Quadrupole or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each analyte and TBP-d27 should be optimized.

Protocol 2: Analysis of Organophosphates in Water by GC-MS

This protocol is a general procedure for the analysis of organophosphorus pesticides in water, adapted to include TBP-d27.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1 L water sample in a separatory funnel, add 50 g of sodium chloride and shake to dissolve.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with 60 mL portions of dichloromethane.

  • Combine the organic extracts and dry by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Instrumental Analysis (GC-MS):

  • Follow the instrumental conditions outlined in Protocol 1, adjusting the temperature program and MRM transitions as necessary for the specific target organophosphates.

Protocol 3: Analysis of Organophosphates in Food Matrices by QuEChERS and LC-MS/MS

This protocol provides a general framework for the extraction of organophosphates from food samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[8][13][14]

1. Sample Preparation (QuEChERS):

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the acetonitrile supernatant for dispersive solid-phase extraction (d-SPE) cleanup.

  • Add the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph (LC): Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer (MS): Agilent 6470 Triple Quadrupole or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a suitable modifier like formic acid or ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualization of Analytical Workflow

The following diagrams illustrate the general experimental workflow and the logic behind using a deuterated internal standard for accurate quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Dust, Water, Food) Spike Spike with This compound Sample->Spike Extraction Extraction (e.g., Ultrasonic, LLE, QuEChERS) Spike->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup GC_LC GC or LC Separation Cleanup->GC_LC MS MS/MS Detection GC_LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Final Result Quantification->Result Internal_Standard_Logic Analyte Analyte of Interest SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Analysis GC/LC-MS/MS Analysis SamplePrep->Analysis Ratio Calculate Peak Area Ratio (Analyte / IS) Analysis->Ratio Result Accurate Quantification Ratio->Result

References

Safety Operating Guide

Safe Disposal of Tributyl Phosphate-d27: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Tributyl phosphate-d27 is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The information is based on safety data sheets for Tributyl phosphate, the non-deuterated analog, as specific disposal protocols for the deuterated compound are not distinctly outlined but are expected to follow the same principles.

Key Safety and Hazard Information

This compound is a deuterated version of Tributyl phosphate (TBP). While specific toxicity data for the d27 variant is limited, the hazard profile is considered analogous to TBP. TBP is harmful if swallowed, causes skin irritation, is suspected of causing cancer, and is harmful to aquatic life with long-lasting effects.[1][2] Therefore, handling and disposal require strict adherence to safety protocols.

Hazard Classifications:

  • Acute Toxicity (Oral)

  • Skin Irritation

  • Carcinogenicity (Suspected)

  • Hazardous to the Aquatic Environment

Quantitative Data

The following table summarizes key quantitative data for Tributyl phosphate, which is relevant for the handling and disposal of its deuterated form.

PropertyValue
Molecular Formula C₁₂D₂₇O₄P
Molecular Weight 293.48 g/mol
Form Liquid
Vapor Pressure 0.008 hPa at 20 °C
Relative Density 0.979 g/cm³ at 25 °C
Water Solubility ca. 6 g/L at 20 °C
Flash Point 145 °C (293 °F) - closed cup
Autoignition Temperature >482 °C

Data for non-deuterated Tributyl phosphate.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an appropriate vapor cartridge.

2. Waste Collection:

  • Container: Use a designated, properly labeled, and sealed container for liquid chemical waste. The container should be compatible with organic phosphates.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[1] Keep it in its original container if possible.[1]

3. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, cool, and away from sources of ignition.[1]

  • Ensure the container is kept upright to prevent leakage.[1]

4. Final Disposal:

  • Licensed Disposal Company: The primary and recommended method for disposal is to offer the surplus and non-recyclable solution to a licensed disposal company.[1]

  • Incineration: The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] this compound should be dissolved in a combustible solvent before incineration.[1]

  • Environmental Precautions: Prevent the product from entering drains or the environment.[1] Discharge into the environment must be avoided.[1]

5. Spill Management: In case of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Absorption: Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify This compound for Disposal ppe Step 1: Wear Appropriate Personal Protective Equipment (PPE) start->ppe spill Spill Occurs start->spill collect Step 2: Collect Waste in a Labeled, Sealed Container ppe->collect store Step 3: Store Waste in a Designated Secure Area collect->store dispose Step 4: Arrange for Disposal by a Licensed Waste Management Company store->dispose incinerate Recommended Method: Chemical Incineration with Afterburner and Scrubber dispose->incinerate end End: Disposal Complete incinerate->end spill_procedure Follow Spill Management Protocol: Contain, Absorb, Collect spill->spill_procedure spill_procedure->collect

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tributyl Phosphate-d27

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tributyl phosphate-d27, a deuterated organophosphorus compound. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following personal protective equipment is required:

  • Hand Protection: Wear solvent-resistant gloves.[1] Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3]

  • Eye and Face Protection: Safety glasses with side shields are mandatory.[4] For operations with a higher risk of splashing, a face shield should be used in conjunction with safety glasses.[3]

  • Skin and Body Protection: A lab coat or a complete suit protecting against chemicals should be worn.[3] In situations with a potential for significant exposure, an apron may also be necessary.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][5] If ventilation is inadequate or airborne concentrations are unknown, a NIOSH-approved air-purifying respirator with organic vapor cartridges and N-95 filters should be worn.[4] For concentrations exceeding exposure limits, a supplied-air respirator may be required.[1][2]

Operational Plan: From Preparation to Use

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for Tributyl phosphate before commencing any work.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Work in a designated area, such as a chemical fume hood, to control vapor exposure.[1]

  • Assemble all necessary equipment and materials before handling the compound.

2. Handling:

  • Avoid all personal contact, including inhalation of vapors.[5]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[5][6]

  • Measure and dispense the liquid carefully to avoid splashing and the generation of mists.[7]

  • Keep containers tightly closed when not in use.[3]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For minor spills, absorb the material with an inert absorbent material such as sand or vermiculite.[3]

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3]

  • For major spills, alert the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Waste Chemical: Unused or waste this compound should be collected in a designated, labeled, and sealed container.[3] It should be disposed of as hazardous waste through a licensed disposal company.[3] One recommended method is to dissolve the compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][8]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste and disposed of accordingly.[3] Do not allow the chemical to enter drains or waterways.[3]

Quantitative Data

The following table summarizes key quantitative data for Tributyl phosphate, which is expected to be very similar for its deuterated analog, this compound.

PropertyValue
Molecular FormulaC₁₂D₂₇O₄P[9]
Molecular Weight293.48 g/mol [9]
AppearanceColorless to pale-yellow, odorless liquid[2][10][11]
Boiling Point289 °C (552.2 °F)
Flash Point146 °C (294.8 °F) closed cup
Auto-Ignition Temperature>482 °C (>899.6 °F)
OSHA PEL-TWA5 mg/m³[12]
NIOSH REL-TWA0.2 ppm (2.5 mg/m³)
IDLH30 ppm[12]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Review SDS prep2 Verify Emergency Equipment prep1->prep2 prep3 Work in Fume Hood prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Dispense Carefully prep4->handle1 Proceed to work handle2 Keep Container Closed handle1->handle2 spill1 Evacuate & Alert handle1->spill1 If spill occurs handle2->spill1 If spill occurs disp1 Collect Waste handle2->disp1 End of experiment spill2 Wear Full PPE spill1->spill2 spill3 Contain & Absorb spill2->spill3 spill4 Collect for Disposal spill3->spill4 disp2 Label & Seal Container disp1->disp2 disp3 Dispose via Licensed Vendor disp2->disp3

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.